Phenyl(2,4,5-trimethylphenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(2,4,5-trimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-9-13(3)15(10-12(11)2)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPZYWUJDVZEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565229 | |
| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52890-52-5 | |
| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenyl(2,4,5-trimethylphenyl)methanone CAS number 52890-52-5
An In-depth Technical Guide to Phenyl(2,4,5-trimethylphenyl)methanone (CAS: 52890-52-5)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 52890-52-5), an aromatic ketone with significant potential in specialized chemical synthesis. This document delves into its core physicochemical properties, details a robust synthetic pathway via Friedel-Crafts acylation with mechanistic insights, and outlines expected analytical characterizations. Furthermore, it explores the compound's relevance within the broader context of substituted benzophenones, particularly in the development of photoinitiators for polymer chemistry. Safety protocols and handling guidelines, extrapolated from closely related analogues, are provided to ensure safe laboratory practice. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis, materials science, and drug discovery.
Introduction
This compound is a diaryl ketone, a class of compounds characterized by a carbonyl group bridging two aromatic rings. The specific substitution pattern—a phenyl group on one side and a 2,4,5-trimethylphenyl (pseudocumyl) group on the other—imparts unique steric and electronic properties that make it a valuable intermediate in organic synthesis. While not as widely documented as some commodity chemicals, its structure is analogous to compounds used in photopolymerization and as synthetic building blocks.[1][2] The trimethyl-substituted phenyl ring, in particular, influences the molecule's reactivity and physical properties, distinguishing it from simpler benzophenones. This guide will elucidate the synthesis, characterization, and potential utility of this specific methanone, providing a technical foundation for its application in research and development.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized below.
| Property | Value | Source |
| CAS Number | 52890-52-5 | [3][4][5] |
| Molecular Formula | C₁₆H₁₆O | [6] |
| Molecular Weight | 224.30 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,4,5-Trimethylbenzophenone | N/A |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥98% | [3] |
Synthesis: The Friedel-Crafts Acylation Pathway
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation.[7][8][9] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, 1,2,4-trimethylbenzene (pseudocumene)—with an acyl halide, typically benzoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[10][11]
Reaction Mechanism
The causality of the Friedel-Crafts acylation is a two-step electrophilic aromatic substitution process:
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the chloride from benzoyl chloride, forming a highly electrophilic and resonance-stabilized acylium ion. This step is critical as it generates the reactive species necessary to attack the electron-rich aromatic ring.[8]
-
Electrophilic Attack and Aromatization: The π-electron system of the 1,2,4-trimethylbenzene attacks the acylium ion. The methyl groups on the benzene ring are electron-donating, activating the ring and directing the substitution. The primary site of acylation is expected at the 6-position, which is sterically the most accessible and activated position. A subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product. The AlCl₃ catalyst forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product.[7][9]
Caption: Mechanism of Friedel-Crafts Acylation.
Analytical Characterization Profile
For validation of synthesis and quality control, a combination of spectroscopic methods is essential. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both rings. The protons on the phenyl ring will appear as multiplets in the 7.4-7.8 ppm range. The two singlet protons on the trimethylphenyl ring will appear further upfield. Three distinct singlets for the three methyl groups (CH₃) are expected in the 2.2-2.5 ppm range.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C=O) will show a characteristic peak downfield, typically in the 195-200 ppm region. Aromatic carbons will produce a series of signals between 125-140 ppm. The methyl carbons will appear upfield, around 19-21 ppm.
-
IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹. Additional bands corresponding to C-H stretches of the aromatic rings and methyl groups will also be present.[12]
-
MS (Mass Spectrometry): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 224.3. Common fragmentation patterns would involve the cleavage of the acyl group, leading to fragments corresponding to the benzoyl cation (m/z = 105) and the trimethylphenyl cation (m/z = 119).
Applications in Research and Development
Substituted benzophenones are a cornerstone of photochemistry, primarily serving as Type II photoinitiators. While this compound itself is not a widely commercialized photoinitiator, its structure is highly relevant to this class of molecules.
Potential as a Photoinitiator Intermediate: Compounds with a similar benzoyl-aromatic structure are used to initiate polymerization reactions upon exposure to UV light.[13] For example, 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) is a widely used Type I photoinitiator that undergoes α-cleavage to produce reactive free radicals.[1][14] this compound could serve as a key precursor for synthesizing novel phosphine oxide photoinitiators or other derivatives with tailored absorption spectra and reactivity for applications in:
-
UV-curable coatings and inks.[13]
-
Dental composites and restorative materials.[15]
-
3D printing and stereolithography resins.[16]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol provides a self-validating workflow for the synthesis of this compound.
Materials and Reagents
-
1,2,4-Trimethylbenzene (Pseudocumene), anhydrous (≥98%)
-
Benzoyl chloride (≥99%)
-
Aluminum chloride (AlCl₃), anhydrous (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow.
Step-by-Step Procedure
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) to the DCM with stirring.
-
Acyl Chloride Addition: Add benzoyl chloride (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature remains between 0-5°C. Stir for 15 minutes to allow for complex formation.
-
Substrate Addition: Add 1,2,4-trimethylbenzene (1.05 equivalents) dropwise to the mixture, again maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M HCl. This hydrolyzes the aluminum complexes and neutralizes the catalyst.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the DCM.
-
Purification: The resulting crude product, an oil, should be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 4.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on analogous aromatic ketones is mandatory.[17][18]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]
Conclusion
This compound, CAS 52890-52-5, is a specialized aromatic ketone accessible through a robust Friedel-Crafts acylation protocol. Its structural features make it an intriguing candidate for further functionalization, particularly in the synthesis of novel photoinitiators for advanced material applications. This guide provides the essential technical framework—from synthesis and mechanism to characterization and safety—to enable researchers to confidently incorporate this compound into their synthetic programs.
References
- 1. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. uomphysics.net [uomphysics.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound-景明化工股份有限公司 [echochemical.com]
- 5. One moment, please... [ivychem.com]
- 6. chembk.com [chembk.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. rsc.org [rsc.org]
- 13. News - Do You Know About Photoinitiator [unilongmaterial.com]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. researchgate.net [researchgate.net]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. angenechemical.com [angenechemical.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of Phenyl(2,4,5-trimethylphenyl)methanone
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Phenyl(2,4,5-trimethylphenyl)methanone (CAS 52890-52-5), a substituted benzophenone of interest in various fields of chemical research and development. This document details the structural and fundamental properties of the molecule, outlines robust experimental protocols for their determination, and discusses the compound's synthesis and potential applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for the effective handling, characterization, and utilization of this compound.
Introduction: The Significance of Substituted Benzophenones
The benzophenone scaffold is a ubiquitous and highly versatile pharmacophore in medicinal chemistry and a fundamental component in photochemistry.[1][2] The inherent properties of the diaryl ketone motif, including its ability to act as a photoinitiator and its structural role in bioactive molecules, have led to extensive research into its derivatives.[3][4] this compound, also known as 2,4,5-trimethylbenzophenone, is a specific derivative whose physicochemical characteristics dictate its behavior in chemical and biological systems. An in-depth understanding of these properties is paramount for its application in areas such as synthetic organic chemistry, drug discovery, and materials science. This guide aims to provide a detailed and practical examination of these essential characteristics.
Core Physicochemical Properties
A thorough characterization of a chemical compound begins with the determination of its fundamental physicochemical properties. These data points are crucial for predicting its behavior, ensuring its purity, and designing appropriate experimental conditions.
Structural and Molecular Data
The foundational properties of this compound are summarized in the table below. These values are derived from chemical databases and supplier information.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 2,4,5-Trimethylbenzophenone | [5] |
| CAS Number | 52890-52-5 | [5] |
| Molecular Formula | C₁₆H₁₆O | [5] |
| Molecular Weight | 224.30 g/mol | [5] |
| Physical State | Liquid (at 20°C) |
Thermal and Physical Properties
The boiling point, density, and refractive index are critical parameters for the identification and handling of liquid compounds.
| Property | Value | Source(s) |
| Boiling Point | 328 °C | |
| Specific Gravity (20/20) | 1.06 | |
| Refractive Index | 1.59 |
Note: As this compound is a liquid at room temperature, a melting point is not applicable.
Experimental Determination of Physicochemical Properties
The following sections detail standardized laboratory protocols for the determination of the key physicochemical properties of this compound. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
Determination of Boiling Point
The boiling point is a fundamental physical property that is indicative of a liquid's volatility and purity. The Thiele tube method is a common and effective technique for this determination.[6]
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.
-
Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the sidearm of the Thiele tube.
-
Observation: Gently heat the sidearm of the Thiele tube. Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Measurement: Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. scbt.com [scbt.com]
- 6. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0255442) [np-mrd.org]
An In-depth Technical Guide to Phenyl(2,4,5-trimethylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Phenyl(2,4,5-trimethylphenyl)methanone, a substituted aromatic ketone of significant interest in various chemical and industrial applications. This document delves into its fundamental chemical properties, synthesis via Friedel-Crafts acylation, and its established and potential applications, particularly in the realm of polymer chemistry and organic synthesis.
Core Molecular Attributes
This compound, also known as 2,4,5-Trimethylbenzophenone, is an organic compound characterized by a benzoyl group attached to a 2,4,5-trimethylphenyl moiety. Its chemical structure and properties are foundational to its reactivity and utility.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆O | [1][2] |
| Molecular Weight | 224.30 g/mol | [1][2] |
| CAS Number | 52890-52-5 | [1][2] |
| Appearance | Colorless to Light orange to Yellow clear liquid | |
| Purity (Typical) | >95.0% (GC) |
Synthesis via Friedel-Crafts Acylation: A Mechanistic Perspective
The primary and most efficient method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2,4-trimethylbenzene with benzoyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.
Causality of Experimental Choices:
The selection of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The catalyst's role is to generate a highly electrophilic acylium ion from the benzoyl chloride, which is necessary to overcome the aromatic stability of the 1,2,4-trimethylbenzene ring.[3][4] The reaction is typically conducted in an inert solvent to prevent side reactions with the highly reactive acylium ion and the catalyst. The subsequent workup with dilute acid is essential to decompose the aluminum chloride complex formed with the product ketone.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2,4-Trimethylbenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Formation of the Acylium Ion: Slowly add benzoyl chloride to the stirred suspension of aluminum chloride. The formation of the acylium ion-Lewis acid complex will occur.
-
Electrophilic Attack: To the cooled mixture, add 1,2,4-trimethylbenzene dropwise from the dropping funnel. Maintain the temperature during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature, followed by gentle heating under reflux to ensure the reaction goes to completion.[5] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the careful addition of crushed ice, followed by dilute hydrochloric acid. This will hydrolyze the aluminum complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
While specific drug development applications are not extensively documented in publicly available literature, the utility of this compound and its isomers can be inferred from the broader applications of benzophenone derivatives.
-
Chemical Intermediate: Its primary role is as a versatile intermediate in organic synthesis. The ketone functionality can be further modified, for example, through reduction to a secondary alcohol, which opens up a wide range of subsequent chemical transformations.[3]
-
Photoinitiator in UV Curing: Benzophenone and its derivatives are well-known photoinitiators.[6] Upon absorption of UV radiation, they can generate free radicals, which in turn initiate polymerization reactions.[6] This is crucial in applications like UV-curable inks, coatings, and adhesives.[6][7] While the 2,4,6-trimethyl isomer is more commonly cited for this purpose, it is plausible that this compound exhibits similar photochemical activity and could be explored for such applications.
-
Biochemical Research: It is listed as a biochemical for proteomics research, suggesting potential use as a building block or a tool compound in the synthesis of more complex molecules for biological studies.[2]
Analytical Characterization
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are standard for such analyses:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify any isomers or byproducts from the synthesis.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, notably the carbonyl (C=O) stretch of the ketone, which is typically observed in the region of 1650-1690 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms in the molecule.
Conclusion
This compound is a valuable chemical compound with a straightforward and well-understood synthesis route via Friedel-Crafts acylation. Its primary utility lies as a chemical intermediate in organic synthesis and its potential application as a photoinitiator in polymer chemistry. For researchers and professionals in drug development and materials science, this compound represents a versatile building block for the creation of more complex and functional molecules. Further research into its specific applications and biological activities is warranted.
References
- 1. 2,4,5-TRIMETHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wholesale 2,4,6-Trimethylbenzophenone (TMBP) | CAS 954-16-5| High-Grade Photoinitiator Chemical Manufacturer and Supplier | Epoch [epomaterial.com]
Spectroscopic Fingerprinting of Phenyl(2,4,5-trimethylphenyl)methanone: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of Phenyl(2,4,5-trimethylphenyl)methanone (CAS 52890-52-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the spectroscopic analysis of this aromatic ketone, offering insights into its structural confirmation and electronic properties.
Introduction: The Significance of Spectroscopic Analysis
This compound, an aromatic ketone, possesses a molecular architecture that gives rise to a unique spectroscopic fingerprint. Understanding its interaction with infrared and ultraviolet-visible radiation is paramount for its identification, purity assessment, and for predicting its photochemical behavior. FT-IR spectroscopy probes the vibrational transitions of the molecule's functional groups, offering a direct map of its chemical bonds. Conversely, UV-Vis spectroscopy reveals the electronic transitions within the conjugated π-systems, providing insights into its electronic structure and potential for light absorption. This guide will elucidate the principles and experimental protocols for acquiring and interpreting these spectra, ensuring scientific integrity and reproducibility.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the specific bonds and their chemical environment.
Theoretical Framework: Predicting the FT-IR Spectrum
The structure of this compound, featuring a diaryl ketone core with methyl substitutions on one of the phenyl rings, dictates a complex but interpretable FT-IR spectrum. The key vibrational modes are:
-
Carbonyl (C=O) Stretching: This is the most prominent and diagnostic absorption for ketones. For aromatic ketones, this intense, sharp peak is typically observed in the range of 1685-1665 cm⁻¹[1]. The conjugation of the carbonyl group with both the phenyl and the trimethylphenyl rings is expected to lower the vibrational frequency compared to a saturated ketone. The electron-donating methyl groups on the 2,4,5-trimethylphenyl ring will further influence the electronic environment of the carbonyl group.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings will produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching from the three methyl groups will be observed as stronger bands in the 2980-2850 cm⁻¹ region.
-
C-H Bending: Aromatic C-H out-of-plane bending vibrations are found in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions arising from various bending and stretching vibrations, which are unique to the molecule as a whole.
Experimental Protocol: Acquiring the FT-IR Spectrum (KBr Pellet Method)
The KBr (potassium bromide) pellet method is a widely used technique for obtaining high-quality FT-IR spectra of solid samples. The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) to minimize scattering of the infrared beam.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopic grade KBr in an oven at ~110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum. Store the dried KBr in a desiccator.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
-
Grinding and Mixing:
-
In an agate mortar and pestle, grind the sample to a fine powder.
-
Add the KBr to the mortar and continue to grind the mixture until it is homogeneous and has a fine, consistent texture. This step is critical for obtaining a transparent pellet.
-
-
Pellet Formation:
-
Assemble the pellet die. Transfer the ground mixture into the die and distribute it evenly.
-
Place the die in a hydraulic press. It is highly recommended to connect the die to a vacuum line to remove trapped air and residual moisture.
-
Gradually apply a pressure of 8-10 tons for a 13 mm die. Hold the pressure for a few minutes to allow the KBr to fuse into a transparent disc.
-
-
Spectral Acquisition:
-
Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of a pure KBr pellet or of the empty sample chamber.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Diagram of the FT-IR KBr Pellet Preparation Workflow:
Caption: General workflow for acquiring a UV-Vis spectrum of a sample in solution.
Predicted UV-Vis Data Summary
| Electronic Transition | Predicted λmax (in Ethanol) | Expected Molar Absorptivity (ε) |
| π → π | ~255 - 265 nm | High (>10,000 L mol⁻¹ cm⁻¹) |
| n → π | ~330 - 340 nm | Low (<500 L mol⁻¹ cm⁻¹) |
Conclusion
The FT-IR and UV-Vis spectra of this compound provide a detailed and complementary picture of its molecular structure and electronic properties. The FT-IR spectrum is dominated by a strong carbonyl absorption and characteristic aromatic and aliphatic C-H and C=C vibrations, allowing for unambiguous functional group identification. The UV-Vis spectrum reveals the electronic transitions within the conjugated system, which are sensitive to the substitution pattern and the solvent environment. The methodologies and predicted spectral data presented in this guide serve as a robust framework for the analysis of this compound, ensuring accuracy and reproducibility in research and development settings.
References
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2,4,5-Trimethylbenzophenone
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural and geometric properties of 2,4,5-trimethylbenzophenone. In the absence of an experimentally determined single-crystal X-ray structure for this specific isomer, this document leverages established principles of synthetic chemistry, spectroscopic characterization, and high-level computational modeling to predict its molecular geometry. A comparative analysis with the structurally elucidated isomer, 2,4,6-trimethylbenzophenone, offers critical insights into the subtle yet significant influence of methyl group positioning on conformational preferences. This guide is intended to serve as a foundational resource for researchers employing this molecule in fields such as polymer chemistry, photoinitiation, and as a building block in organic synthesis and drug discovery.
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications stemming from their unique photochemical and structural properties. They are integral as photoinitiators in radical polymerization, as UV-curing agents, and as key synthons in the development of pharmaceuticals and agrochemicals. The substitution pattern on the phenyl rings profoundly influences the molecule's electronic properties, steric hindrance, and, consequently, its three-dimensional structure and crystal packing. Understanding the precise molecular geometry is paramount for predicting reactivity, designing new materials, and elucidating mechanisms of action in biological systems.
This guide focuses on 2,4,5-trimethylbenzophenone, a less-studied isomer, providing a detailed exploration of its synthesis, characterization, and, most critically, a theoretically predicted model of its molecular geometry.
Synthesis and Spectroscopic Characterization
The reliable synthesis of 2,4,5-trimethylbenzophenone is a prerequisite for any structural or functional study. The most common and efficient method is the Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of 2,4,5-trimethylbenzophenone from 1,2,4-trimethylbenzene (pseudocumene) and benzoyl chloride.[1]
Materials:
-
1,2,4-Trimethylbenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere synthesis
Step-by-Step Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-trimethylbenzene in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add benzoyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield pure 2,4,5-trimethylbenzophenone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride is a potent Lewis acid that is highly reactive with water. Maintaining anhydrous conditions is crucial for its catalytic activity.
-
Low-Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Slow, controlled addition at 0 °C prevents side reactions and ensures regioselectivity.
-
Acidic Workup: The acidic workup protonates the aluminum-complexed product, liberating the free ketone and aiding in the removal of the aluminum salts.
Spectroscopic Confirmation
The identity and purity of the synthesized 2,4,5-trimethylbenzophenone should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the trimethyl-substituted and unsubstituted phenyl rings, as well as distinct singlets for the three methyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbon, quaternary aromatic carbons, and the carbons of the methyl groups. |
| IR Spectroscopy | A strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₆H₁₆O (224.30 g/mol ).[2] |
Note: Detailed spectra for 2,4,5-trimethylbenzophenone are available in spectral databases.[3]
Molecular Geometry: A Computational Approach
As no experimental crystal structure data for 2,4,5-trimethylbenzophenone has been deposited in crystallographic databases, we turn to computational chemistry to predict its low-energy conformation. Density Functional Theory (DFT) is a powerful tool for this purpose, providing reliable geometric parameters.
Computational Methodology
-
Software: A quantum chemistry package such as Gaussian or Spartan.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.
-
Procedure:
-
Construct the 3D structure of 2,4,5-trimethylbenzophenone.
-
Perform a geometry optimization to find the minimum energy conformation.
-
Confirm that the optimized structure is a true minimum by performing a frequency calculation (no imaginary frequencies).
-
Predicted Molecular Geometry of 2,4,5-Trimethylbenzophenone
The key structural feature of benzophenones is the dihedral (twist) angle between the two phenyl rings. This angle is a compromise between the stabilizing effect of π-conjugation across the carbonyl group (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens (or substituents) of the two rings.
In 2,4,5-trimethylbenzophenone, the trimethyl-substituted ring has one methyl group at the ortho-position (position 2). This ortho-methyl group will induce significant steric strain with the ortho-hydrogens of the unsubstituted phenyl ring.
Key Predicted Geometric Features:
-
Non-planar Conformation: The molecule is predicted to be non-planar.
-
Significant Twist Angle: A substantial dihedral angle is expected between the planes of the two aromatic rings to alleviate the steric clash between the ortho-methyl group and the opposing ortho-hydrogen.
-
Carbonyl Group Geometry: The C-C(=O)-C bond angle is likely to be slightly larger than the ideal 120° of an sp² hybridized carbon due to steric repulsion.
Caption: Predicted molecular structure of 2,4,5-trimethylbenzophenone.
Comparative Analysis with 2,4,6-Trimethylbenzophenone
A comparative analysis with the known crystal structure of 2,4,6-trimethylbenzophenone (mesityl phenyl ketone) provides valuable context for understanding the structural impact of the methyl substitution pattern. The crystal structure of 2,4,6-trimethylbenzophenone has been determined and is available in the Cambridge Structural Database (CSD).[4]
| Feature | 2,4,5-Trimethylbenzophenone (Predicted) | 2,4,6-Trimethylbenzophenone (Experimental) |
| Ortho-Substituents | One ortho-methyl group (position 2) | Two ortho-methyl groups (positions 2 and 6) |
| Steric Hindrance | Significant | Very High |
| Phenyl Ring Twist | A large dihedral angle is predicted. | A very large dihedral angle is observed, often approaching 90°. |
| Conjugation | Partial disruption of π-conjugation. | Severe disruption of π-conjugation between the trimethylphenyl ring and the carbonyl group. |
The presence of two ortho-methyl groups in the 2,4,6-isomer forces the trimethylphenyl ring to rotate significantly out of the plane of the carbonyl group to minimize steric repulsion. This leads to a highly twisted conformation. In the 2,4,5-isomer, with only one ortho-methyl group, the steric strain is less severe, which will likely result in a smaller, though still significant, dihedral angle compared to the 2,4,6-isomer.
Caption: Influence of substitution on molecular geometry.
Implications for Crystal Packing and Intermolecular Interactions
While an experimental crystal structure is not available, we can hypothesize about the intermolecular interactions that would govern the crystal packing of 2,4,5-trimethylbenzophenone based on its predicted molecular geometry.
-
van der Waals Forces: As a non-polar molecule, London dispersion forces will be the primary drivers of crystal packing.
-
C-H···O Interactions: Weak hydrogen bonds between the methyl or aromatic C-H groups and the carbonyl oxygen of neighboring molecules are likely to play a role in directing the supramolecular assembly.
-
π-π Stacking: Depending on the dihedral angle, there may be limited opportunities for π-π stacking interactions between the phenyl rings of adjacent molecules.
The overall crystal packing will be a balance of these forces, aiming to achieve the most thermodynamically stable arrangement.
Conclusion
This technical guide has provided a detailed, albeit theoretical, examination of the molecular structure and geometry of 2,4,5-trimethylbenzophenone. Through a combination of established synthetic protocols, spectroscopic principles, and computational modeling, a robust picture of this molecule emerges. The key takeaway is the critical role of the ortho-methyl group in inducing a non-planar conformation, a feature that distinguishes it from less substituted benzophenones. The comparative analysis with the 2,4,6-isomer further underscores the profound impact of substitution patterns on molecular geometry.
For researchers in drug development and materials science, this predicted structural information provides a solid foundation for further studies, including molecular docking simulations, rational design of derivatives, and interpretation of its photochemical behavior. The experimental determination of the single-crystal X-ray structure of 2,4,5-trimethylbenzophenone remains a valuable goal for future research to validate and refine the theoretical models presented herein.
References
Solubility of Phenyl(2,4,5-trimethylphenyl)methanone in common solvents
An In-depth Technical Guide to Determining the Solubility of Phenyl(2,4,5-trimethylphenyl)methanone in Common Laboratory Solvents
This guide provides a comprehensive framework for determining the solubility of this compound (2,4,5-trimethylbenzophenone) in a range of common laboratory solvents. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require accurate and reliable solubility data for this compound.
Introduction: The Significance of Solubility in Scientific Research
This compound, with the molecular formula C₁₆H₁₆O, is a ketone that serves as a building block in organic synthesis.[1][2] Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes. The principle of "like dissolves like" suggests that this largely non-polar compound will exhibit greater solubility in non-polar organic solvents.[3][4] However, empirical determination is necessary for precise quantification.
This document outlines a robust experimental protocol for determining the solubility of this compound using the gravimetric method, a reliable and accessible technique for generating precise solubility data.[5][6][7]
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical properties is essential for designing and interpreting solubility experiments.
| Property | Value | Source |
| CAS Number | 52890-52-5 | [1] |
| Molecular Formula | C₁₆H₁₆O | [2] |
| Molecular Weight | 224.30 g/mol | [2] |
| Physical State | Liquid (at 20°C) | |
| Boiling Point | 328 °C | |
| Specific Gravity | 1.06 (20/20) | |
| Refractive Index | 1.59 |
Health and Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.
General Handling Guidelines:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.
Experimental Protocol: Gravimetric Determination of Solubility
The following protocol provides a step-by-step method for determining the solubility of this compound in various solvents. The gravimetric method is based on the principle of determining the mass of the solute that dissolves in a known mass or volume of a solvent to form a saturated solution.[5][6]
Materials and Equipment
-
This compound (>95% purity)
-
Selected solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water)
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Thermostatic shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
-
Pipettes and graduated cylinders
Experimental Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for 24 to 48 hours. This extended period ensures that the solution reaches a state of thermodynamic equilibrium, which is critical for accurate solubility measurement.[3]
-
-
Sampling and Filtration:
-
Carefully remove the vial from the shaker and allow any undissolved solid to settle.
-
Using a syringe, draw a specific volume (e.g., 5 mL) of the clear supernatant. Avoid disturbing the solid at the bottom.
-
Attach a 0.45 µm syringe filter to the syringe. This step is crucial to remove any undissolved microparticles, ensuring that only the dissolved solute is measured.
-
Dispense the filtered, saturated solution into a pre-weighed and labeled evaporation dish.
-
-
Gravimetric Analysis:
-
Immediately weigh the evaporation dish containing the saturated solution to determine the total mass of the solution transferred.
-
Place the dish in a drying oven set to a temperature that will facilitate solvent evaporation without decomposing the solute (e.g., 60-80 °C).
-
Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating complete removal of the solvent.[5]
-
Data Calculation
The solubility can be calculated as follows:
-
Mass of dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
-
Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of solution transferred in mL)
Expected Solubility Profile and Data Presentation
Based on the non-polar nature of this compound, a higher solubility is anticipated in non-polar, aprotic solvents, and lower solubility in polar, protic solvents like water. The following table illustrates how the experimentally determined solubility data should be presented.
Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C
| Solvent | Solvent Type | Relative Polarity | Expected Solubility ( g/100 mL) |
| Hexane | Non-polar, Aprotic | 0.009 | > 50 |
| Toluene | Non-polar, Aprotic | 0.099 | > 50 |
| Ethyl Acetate | Polar, Aprotic | 0.228 | 20 - 40 |
| Acetone | Polar, Aprotic | 0.355 | 10 - 20 |
| Ethanol | Polar, Protic | 0.654 | 1 - 5 |
| Methanol | Polar, Protic | 0.762 | < 1 |
| Water | Polar, Protic | 1.000 | < 0.1 (Practically Insoluble) |
Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Logical Framework for Solvent Selection
The choice of solvents for solubility screening should be guided by their polarity and chemical properties to cover a broad spectrum of potential interactions.
References
The Norrish Type I Cleavage of Acetophenone Photoinitiators: A Mechanistic and Experimental Guide
An In-Depth Technical Guide for Researchers and Scientists
Abstract
Acetophenone and its derivatives represent a foundational class of Type I photoinitiators, critical to numerous light-driven polymerization processes in materials science, drug delivery, and advanced manufacturing. Their efficacy hinges on the Norrish Type I reaction, a photochemical process involving the homolytic cleavage of the α-carbon-carbonyl bond to generate free radicals. This guide provides an in-depth exploration of this mechanism, from the fundamental photophysical principles to the kinetics of radical generation and the experimental methodologies used for its characterization. We will dissect the causality behind each mechanistic step, offer validated experimental protocols, and present a framework for understanding how molecular structure dictates photoinitiator efficiency.
Introduction: The Role of Photoinitiators in Polymer Science
Photoinitiated polymerization is a cornerstone of modern polymer chemistry, offering unparalleled spatial and temporal control over the formation of polymer networks.[1][2] This technology is central to applications ranging from UV-curable coatings and adhesives to high-resolution 3D printing and the encapsulation of therapeutic agents.[2][3] At the heart of this process lies the photoinitiator, a molecule designed to absorb light energy and convert it into chemical reactivity by generating species—typically free radicals—that initiate polymerization.[3][4]
Photoinitiators are broadly classified into two categories based on their mechanism of radical generation[1][5]:
-
Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon photoexcitation to form two radical fragments.[1][6] Acetophenone derivatives are classic examples of this type.[3][5]
-
Type II (H-Abstraction): These systems require a co-initiator or synergist (e.g., an amine). The excited photoinitiator abstracts a hydrogen atom from the co-initiator to generate the initiating radicals.
This guide focuses exclusively on the Norrish Type I mechanism, as it offers a direct and often highly efficient pathway to radical generation, making it a subject of continuous academic and industrial interest.
The Core Mechanism: A Step-by-Step Photochemical Journey
The Norrish Type I reaction, named after pioneering photochemist Ronald G. W. Norrish, describes the photochemical homolysis of the α-C-C bond in aldehydes and ketones.[7][8][9] For an acetophenone photoinitiator, this journey from a stable ground-state molecule to highly reactive radical species involves a precise sequence of photophysical and photochemical events.
Step 1: Photoexcitation and Electronic Transitions
The process begins when an acetophenone molecule absorbs a photon of UV light with sufficient energy. This absorption event promotes an electron from a non-bonding (n) orbital, primarily located on the carbonyl oxygen, to an antibonding pi (π) orbital of the carbonyl group. This creates an electronically excited singlet state, denoted as S₁(n,π).[7][8][10]
Step 2: Intersystem Crossing (ISC) - The Gateway to Reactivity
While cleavage can theoretically occur from the S₁ state, for acetophenone, it is kinetically and energetically unfavorable. Instead, the S₁(n,π) state undergoes a highly efficient, radiationless transition to the corresponding triplet state, T₁(n,π).[7][10][11] This process, known as intersystem crossing (ISC), involves a "spin flip" of the excited electron. For acetophenone, the quantum yield of triplet formation is nearly 1.0, meaning almost every absorbed photon successfully generates a triplet-state molecule.[10][11]
This S₁ → T₁ transition is remarkably fast. Ultrafast transient absorption spectroscopy studies on acetophenone in acetonitrile have measured the ISC time constant to be approximately 4-6 picoseconds.[12] The triplet state is the key reactive intermediate in this process; its longer lifetime (compared to the singlet state) and diradical nature make it predisposed to bond cleavage.
Step 3: α-Cleavage - The Homolytic Bond Scission
From the T₁(n,π*) state, the molecule undergoes the defining step of the Norrish Type I reaction: the homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon.[13][14] In the case of acetophenone, this results in the formation of a benzoyl radical and a methyl radical.[15]
Ph-C(=O)-CH₃ (T₁) → Ph-C(=O)• + •CH₃
The efficiency of this cleavage is dependent on the stability of the resulting radicals and the energy of the triplet state relative to the bond dissociation energy.[7][8] For many substituted acetophenones used as commercial photoinitiators, this cleavage is a very rapid and efficient process.[16][17]
Step 4: Fate of the Generated Radicals
The newly formed benzoyl and methyl radicals are the active species that drive polymerization. They can:
-
Initiate Polymerization: The primary and desired pathway where a radical adds to a monomer molecule, starting the polymer chain reaction.
-
Recombination: The radical pair can recombine to reform the original acetophenone molecule.[7][9]
-
Secondary Reactions: The benzoyl radical can undergo decarbonylation (loss of carbon monoxide) to form a less stable but still reactive phenyl radical.[7][9] The radicals can also engage in hydrogen abstraction from the solvent or other molecules in the formulation.[15]
The overall quantum yield of the photodissociation process is a critical parameter, reflecting the efficiency of radical generation per photon absorbed. For example, the commercial photoinitiator 2-hydroxy-2,2-dimethylacetophenone (HDMA) has a measured photolysis quantum yield of 0.38, with other evaluations suggesting it could be as high as 0.8.[16]
Diagram: The Norrish Type I Cleavage Pathway of Acetophenone
The following diagram illustrates the sequential steps from photoexcitation to radical generation.
Caption: The photochemical pathway for Norrish Type I cleavage of acetophenone.
Experimental Validation and Characterization
Understanding the kinetics and mechanism of photoinitiation requires sophisticated analytical techniques capable of resolving events on timescales from femtoseconds to microseconds.
Core Technique: Nanosecond Laser Flash Photolysis (LFP)
Laser Flash Photolysis is the principal technique for directly observing the transient species involved in the Norrish Type I reaction, namely the triplet state and the resulting free radicals.[18][19]
Experimental Rationale: The goal is to generate a high concentration of excited-state molecules with a short, intense laser pulse (the "pump") and then monitor their decay and the formation of subsequent species using a second, broad-spectrum light source (the "probe"). By measuring the change in absorbance of the probe light as a function of time and wavelength, we can construct transient absorption spectra and determine the lifetimes and reaction rates of the intermediates.
Generalized LFP Protocol:
-
Sample Preparation: A dilute solution of the acetophenone derivative is prepared in a suitable, deoxygenated solvent (e.g., acetonitrile, benzene) in a quartz cuvette. Deoxygenation is critical as molecular oxygen is an efficient quencher of triplet states.
-
Excitation (Pump): The sample is irradiated with a high-energy nanosecond laser pulse at a wavelength where the photoinitiator absorbs strongly (e.g., 265 nm, 353 nm).[18]
-
Probing: A continuous-wave lamp (e.g., Xenon arc lamp) passes a beam of light through the sample, perpendicular to the excitation laser path.
-
Detection: The probe light, after passing through the sample, is directed into a monochromator to select a specific wavelength. A fast detector (e.g., a photomultiplier tube) measures the light intensity.
-
Data Acquisition: The detector signal is recorded by a digital oscilloscope, which captures the change in absorbance immediately following the laser flash.
-
Spectral and Kinetic Analysis: By repeating the measurement at different probe wavelengths, a full transient absorption spectrum can be assembled at various time delays after the flash.[20] Kinetic traces at specific wavelengths are analyzed to calculate the decay rates (and thus lifetimes) of the observed species.
Data Presentation: Photophysical Properties
The data obtained from LFP and other spectroscopic methods are crucial for comparing the efficiency of different photoinitiators.
| Photoinitiator/Derivative | Solvent | Triplet Lifetime (τ) | ISC Time Constant | Key Transient Absorption Peaks | Reference |
| Acetophenone | Acetonitrile | - | 4.36 ± 0.14 ps (from S₂) | Triplet: ~350 nm | [12] |
| Acetophenone | Various Organic | - | - | Triplet & Ketyl Radical | [18] |
| 2-Hydroxy-2,2-dimethylacetophenone | - | Short (fast cleavage) | - | - | [16] |
Diagram: Experimental Workflow for Laser Flash Photolysis
This diagram outlines the logical flow of a typical LFP experiment for studying photoinitiator kinetics.
Caption: A simplified workflow for a Laser Flash Photolysis (LFP) experiment.
Structure-Activity Relationship: Tuning Initiator Performance
The efficiency of Norrish Type I cleavage is not constant across all acetophenone derivatives. The chemical structure, particularly the substituents on the aromatic ring and at the α-carbon, plays a decisive role in the photochemistry. A theoretical and experimental study of various derivatives found that the rate of cleavage could be correlated with calculated activation energies and influenced by the electronic properties of the transition state.[19]
-
α-Substitution: Introducing substituents at the α-position that stabilize the resulting radical (e.g., hydroxyl, alkyl, or morpholino groups) can significantly increase the quantum yield of cleavage.[6][16] This is a key strategy in designing high-performance commercial photoinitiators like 2-hydroxy-2-methylpropiophenone.
-
Aromatic Ring Substitution: Electron-donating groups on the phenyl ring can shift the absorption spectrum to longer wavelengths (a bathochromic shift), which can be advantageous for curing pigmented systems or for use with safer, long-wavelength light sources like LEDs.
Conclusion: From Fundamental Mechanism to Practical Application
The Norrish Type I cleavage of acetophenone photoinitiators is a well-defined yet elegant photochemical reaction that forms the basis of numerous advanced technologies. A thorough understanding of its multi-step mechanism—from light absorption and intersystem crossing to the ultimate α-cleavage—is paramount for researchers in the field. By employing powerful analytical techniques like laser flash photolysis, we can directly observe the critical transient intermediates and quantify their kinetic behavior. This knowledge provides a rational foundation for the design of next-generation photoinitiators, enabling scientists and drug development professionals to tailor material properties with ever-greater precision through the controlled power of light.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. liftchem.com [liftchem.com]
- 4. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00418C [pubs.rsc.org]
- 7. Norrish reaction - Wikipedia [en.wikipedia.org]
- 8. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical study of the photochemical generation of triplet acetophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alpha cleavage - Wikipedia [en.wikipedia.org]
- 15. app.studyraid.com [app.studyraid.com]
- 16. bioone.org [bioone.org]
- 17. researchgate.net [researchgate.net]
- 18. Nanosecond laser photolysis of acetophenone in organic solvents - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phenyl(2,4,5-trimethylphenyl)methanone as a Research Chemical Intermediate
This guide provides a comprehensive technical overview of Phenyl(2,4,5-trimethylphenyl)methanone, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and critical applications of this versatile benzophenone derivative.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, also known as 2,4,5-trimethylbenzophenone, is an aromatic ketone that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzoyl group attached to a 1,2,4-trimethylbenzene (pseudocumene) moiety, offers a unique combination of steric and electronic properties that can be strategically exploited in multi-step syntheses.
The presence of the three methyl groups on the phenyl ring influences the reactivity and selectivity of subsequent chemical transformations, making it a valuable precursor for creating sterically hindered and electronically tuned target molecules. This guide will explore the fundamental aspects of this compound, from its synthesis to its potential applications, providing researchers with the necessary insights to effectively utilize it in their synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 52890-52-5 | [1] |
| Molecular Formula | C₁₆H₁₆O | [1] |
| Molecular Weight | 224.30 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | > 300 °C at 101.3 kPa | |
| Flash Point | 166 °C | |
| Solubility | Insoluble in water; soluble in organic solvents. |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and trimethylphenyl rings, as well as singlets for the three methyl groups at different chemical shifts due to their positions on the aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would reveal the presence of the carbonyl carbon, along with signals for the aromatic carbons and the methyl carbons. The chemical shifts of the carbons in the trimethylphenyl ring would be influenced by the substitution pattern.
-
IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1650-1670 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: The Friedel-Crafts Acylation Approach
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with benzoyl chloride.[2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich trimethylphenyl ring. The methyl groups on the pseudocumene ring are activating and direct the incoming acyl group primarily to the para position relative to one of the methyl groups, leading to the desired product.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized, self-validating protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and scale.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring. The formation of the acylium ion complex is an exothermic process.
-
Addition of 1,2,4-Trimethylbenzene: To the resulting mixture, add a solution of 1,2,4-trimethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step should be performed in a well-ventilated fume hood.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality in Experimental Choices
-
Anhydrous Conditions: The use of anhydrous reagents and glassware is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.
-
Controlled Addition at Low Temperature: The slow, dropwise addition of reactants at low temperature is essential to control the exothermic reaction and prevent side reactions, such as polysubstitution or rearrangement of the acylium ion.
-
Acidic Work-up: The addition of ice and concentrated HCl is necessary to hydrolyze the aluminum chloride complex formed during the reaction and to separate the catalyst from the product.
-
Bicarbonate Wash: The wash with saturated sodium bicarbonate solution is crucial to remove any residual acid, which could interfere with subsequent reactions or purification steps.
Applications as a Research Chemical Intermediate
The utility of this compound lies in its ability to serve as a precursor to more complex molecules with potential applications in pharmaceuticals and materials science. The benzophenone moiety itself is a common scaffold in medicinal chemistry.[3]
Plausible Role in Drug Development
While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its structure suggests its potential as an intermediate in the synthesis of various bioactive compounds. Benzophenones are known to be important intermediates for the synthesis of benzodiazepines, a class of drugs with sedative and anxiolytic properties.[4] The trimethylphenyl group could be used to create analogs of existing drugs with modified pharmacokinetic or pharmacodynamic properties.
Hypothetical Synthetic Pathway:
The carbonyl group of this compound is a key functional handle for further transformations. For instance, it can undergo reduction to the corresponding alcohol, which can then be further functionalized. Alternatively, the aromatic rings can be subjected to further electrophilic or nucleophilic substitution reactions to introduce additional functional groups.
Potential in Photoinitiator Synthesis
Benzophenone and its derivatives are widely used as photoinitiators in UV curing applications, such as in inks, coatings, and adhesives.[5][6][7] Upon exposure to UV light, benzophenones can generate free radicals that initiate polymerization. The substitution pattern on the aromatic rings can influence the absorption characteristics and the efficiency of the photoinitiation process. This compound, with its specific substitution, could be a valuable intermediate in the synthesis of novel photoinitiators with tailored properties.
Conceptual Synthetic Workflow for a Novel Photoinitiator:
Caption: Synthetic workflow from starting materials to a potential novel photoinitiator.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.
-
Handling of Reagents: Anhydrous aluminum chloride is corrosive and reacts violently with water. Benzoyl chloride is a lachrymator. Handle these reagents with extreme care.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
GHS Hazard Statements for a related compound, 2,4,6-trimethylbenzophenone:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long lasting effects.[8]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the strategic placement of methyl groups on one of its phenyl rings provide a unique platform for the synthesis of a wide range of target molecules. While its direct application in marketed pharmaceuticals is not extensively documented, its potential as a precursor for novel bioactive compounds and advanced materials, such as photoinitiators, is significant. This guide provides the foundational knowledge for researchers to confidently incorporate this important building block into their synthetic strategies.
References
- 1. scbt.com [scbt.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. Cas 954-16-5,2,4,6-Trimethylbenzophenone | lookchem [lookchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-Trimethylbenzophenone | C16H16O | CID 70380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Phenyl(2,4,5-trimethylphenyl)methanone via Friedel-Crafts Acylation
Abstract
This document provides a detailed technical guide for the synthesis of Phenyl(2,4,5-trimethylphenyl)methanone, a valuable ketone intermediate in the development of pharmaceuticals and other fine chemicals. The described methodology is centered around the robust and well-established Friedel-Crafts acylation reaction. This guide offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, safety considerations, and characterization techniques. The content is specifically tailored for researchers, scientists, and drug development professionals, aiming to provide not just a procedural outline, but a comprehensive understanding of the chemical causality that underpins this synthetic route.
Introduction: The Strategic Importance of Friedel-Crafts Acylation
The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, providing a powerful and direct method for the formation of carbon-carbon bonds to an aromatic ring. This electrophilic aromatic substitution reaction introduces an acyl group, thereby producing aryl ketones.[1] These ketones are not merely synthetic endpoints; they are versatile precursors for a multitude of further chemical transformations, making them invaluable in the synthesis of complex molecular architectures.
In contrast to the related Friedel-Crafts alkylation, acylation offers a significant advantage: the ketone product is deactivated towards further electrophilic substitution, thus preventing polysubstitution that can plague alkylation reactions.[2] The acylium ion intermediate, being resonance-stabilized, is also less prone to the rearrangements that are characteristic of carbocations in alkylation reactions.
This guide focuses on the specific application of this reaction to synthesize this compound, a molecule of interest due to its substituted aromatic framework, which is a common motif in pharmacologically active compounds. The reaction involves the acylation of 1,2,4-trimethylbenzene (pseudocumene) with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds through a well-elucidated electrophilic aromatic substitution mechanism. A comprehensive understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction can be dissected into two primary stages: the formation of the electrophile and the subsequent electrophilic attack on the aromatic ring.
Generation of the Acylium Ion
The reaction is initiated by the interaction of the acylating agent, benzoyl chloride, with the Lewis acid catalyst, aluminum chloride. The aluminum chloride coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This results in the formation of a highly electrophilic and resonance-stabilized acylium ion.[3]
Caption: Formation of the electrophilic acylium ion.
Electrophilic Aromatic Substitution
The electron-rich π-system of the 1,2,4-trimethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The directing effects of the three methyl groups on the pseudocumene ring favor substitution at the less sterically hindered positions that are activated by these electron-donating groups.
In the final step, the tetrachloroaluminate anion ([AlCl₄]⁻) acts as a base, abstracting a proton from the carbon bearing the newly attached acyl group. This deprotonation restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the aluminum chloride catalyst along with the formation of hydrogen chloride.[3]
Caption: Electrophilic aromatic substitution pathway.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound. Adherence to safety precautions is critical due to the hazardous nature of the reagents involved.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 7.33 g (0.055 mol, 1.1 eq) |
| Benzoyl Chloride | 98-88-4 | 140.57 | 7.03 g (0.050 mol, 1.0 eq) |
| 1,2,4-Trimethylbenzene (Pseudocumene) | 95-63-6 | 120.19 | 6.01 g (0.050 mol, 1.0 eq) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ~50 mL |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~20 mL |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g |
| Crushed Ice | N/A | N/A | ~50 g |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography
Reaction Setup and Procedure
Note: This reaction must be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent the decomposition of the Lewis acid catalyst.
-
Catalyst Suspension: To the three-necked flask, add anhydrous aluminum chloride (7.33 g, 0.055 mol). The flask should be equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add anhydrous dichloromethane (20 mL) to the flask to create a suspension.
-
Initial Cooling: Cool the suspension in an ice bath to 0-5 °C with gentle stirring.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (7.03 g, 0.050 mol) in anhydrous dichloromethane (15 mL) and add this solution to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 20-30 minutes. The temperature should be maintained below 10 °C during this addition.
-
Addition of Aromatic Substrate: Following the complete addition of benzoyl chloride, add 1,2,4-trimethylbenzene (6.01 g, 0.050 mol) dissolved in anhydrous dichloromethane (15 mL) to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
Work-up and Purification
-
Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approximately 50 g) and concentrated hydrochloric acid (20 mL).[5] This highly exothermic step should be performed with caution in a fume hood. The purpose of the acid is to decompose the aluminum chloride-ketone complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane (25 mL each).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The bicarbonate wash is crucial to neutralize any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield the pure this compound.
Safety and Hazard Management
A thorough understanding and implementation of safety protocols are non-negotiable for this synthesis.
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[4][6] It should be handled in a dry environment, and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Benzoyl Chloride: A corrosive and lachrymatory substance that is harmful if swallowed, inhaled, or absorbed through the skin.[7] It is also moisture-sensitive. All manipulations should be performed in a fume hood.
-
1,2,4-Trimethylbenzene (Pseudocumene): A flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[5] It is also harmful if inhaled.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. It should always be handled in a fume hood.
-
Hydrochloric Acid: A highly corrosive acid that can cause severe burns.
Always wear appropriate PPE and have immediate access to an eyewash station and safety shower.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of both the phenyl and the trimethylphenyl rings, as well as singlets for the three methyl groups. The integration of these signals should be consistent with the structure.
-
¹³C NMR: The spectrum should show the characteristic carbonyl carbon signal in the downfield region (typically ~190-200 ppm), along with signals for the aromatic and methyl carbons.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aryl ketone.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₆O, 224.29 g/mol ).
Conclusion and Future Perspectives
The Friedel-Crafts acylation provides an efficient and reliable route for the synthesis of this compound. The protocol detailed herein, when executed with precision and a strong adherence to safety, will yield the desired product in good purity. The synthesized ketone serves as a versatile intermediate for further synthetic elaborations, opening avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions, such as exploring alternative Lewis or Brønsted acid catalysts, could lead to even more environmentally benign and efficient synthetic processes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. 1-(2,4,5-Trimethylphenyl)ethan-1-one | C11H14O | CID 74878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. westmont.edu [westmont.edu]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Application Note: A Step-by-Step Protocol for the Friedel-Crafts Acylation of Pseudocumene
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, step-by-step protocol for the Friedel-Crafts acylation of pseudocumene (1,2,4-trimethylbenzene) to synthesize 2,4,5-trimethylacetophenone. The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction essential for creating aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] This document outlines the reaction mechanism, details critical safety precautions, provides a robust experimental procedure from setup to purification, and offers a troubleshooting guide to address common challenges. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure reproducibility and success.
Reaction Mechanism and Scientific Principles
The Friedel-Crafts acylation is a classic carbon-carbon bond-forming reaction developed by Charles Friedel and James Crafts in 1877.[2] The reaction proceeds by substituting an acyl group onto an aromatic ring.[3]
Step 1: Generation of the Acylium Ion The reaction is initiated by the activation of an acylating agent, typically an acyl chloride (e.g., acetyl chloride), with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4] The Lewis acid coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CO⁺).[2][5]
Step 2: Electrophilic Aromatic Substitution The electron-rich π system of the pseudocumene ring acts as a nucleophile, attacking the electrophilic acylium ion.[6] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
Step 3: Restoration of Aromaticity A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[2] This deprotonation step restores the stable aromatic system and regenerates the aluminum chloride catalyst.[2]
However, the resulting ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] This complexation deactivates the product, preventing further acylation (polyacylation), which is a significant advantage over Friedel-Crafts alkylation.[1] Due to this complex formation, a stoichiometric amount of the AlCl₃ catalyst is required. The complex is subsequently hydrolyzed during the aqueous work-up to liberate the final ketone product.[7]
Materials, Reagents, and Equipment
| Reagents & Chemicals | Grade | Supplier Example | Notes |
| Pseudocumene (1,2,4-Trimethylbenzene) | Anhydrous, ≥98% | Sigma-Aldrich | Must be dry. |
| Acetyl Chloride | Anhydrous, ≥99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive.[6] |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Sigma-Aldrich | Highly moisture-sensitive and corrosive.[6] Handle quickly. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Fisher Scientific | Reaction solvent. Suspected carcinogen.[8] |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | For washing/neutralization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying the organic layer. |
| Crushed Ice | - | - | For quenching the reaction. |
| Equipment |
| Three-neck round-bottom flask (250 mL) |
| Reflux condenser |
| Addition (dropping) funnel |
| Magnetic stirrer and stir bar |
| Heating mantle or oil bath |
| Ice bath |
| Gas outlet/drying tube (filled with CaCl₂) |
| Separatory funnel (500 mL) |
| Rotary evaporator |
| Glassware for distillation or recrystallization |
| Standard personal protective equipment (PPE) |
Critical Safety Precautions
The Friedel-Crafts acylation involves hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[8]
-
Anhydrous Reagents: Aluminum chloride and acetyl chloride are highly sensitive to moisture. AlCl₃ reacts violently with water, liberating heat and corrosive HCl gas.[6][8] Acetyl chloride is a corrosive lachrymator (tear gas agent).[8][9] Ensure all glassware is oven-dried before use and handle these reagents quickly to minimize atmospheric moisture exposure.
-
Exothermic Reaction: The reaction between AlCl₃ and acetyl chloride is highly exothermic.[6] Addition of reagents must be controlled and cooling with an ice bath is necessary to prevent the reaction from boiling uncontrollably.[10]
-
Work-up: The quenching of the reaction by adding the mixture to ice/water is also highly exothermic and releases HCl gas. This step must be performed slowly and carefully in the fume hood.
Detailed Experimental Protocol
This protocol is based on a 0.050 molar scale.
Part A: Reaction Setup and Execution
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove any residual water. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
-
Catalyst Suspension: In the fume hood, quickly weigh 7.3 g (0.055 mol, 1.1 equiv) of anhydrous aluminum chloride (AlCl₃) and add it to the reaction flask. Add 25 mL of anhydrous dichloromethane (CH₂Cl₂) to the flask to create a suspension.
-
Cooling: Place the reaction flask in an ice/water bath and allow the suspension to cool to 0-5 °C with gentle stirring.
-
Acylating Agent Addition: In a separate dry beaker, prepare a solution of acetyl chloride (3.9 mL, 0.055 mol, 1.1 equiv) in 10 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel.
-
Formation of Acylium Ion Complex: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition. You will observe the evolution of HCl gas and a change in the mixture's appearance.
-
Substrate Addition: Prepare a solution of pseudocumene (6.7 mL, 0.050 mol, 1.0 equiv) in 10 mL of anhydrous dichloromethane. After the acetyl chloride addition is complete, add the pseudocumene solution dropwise from the addition funnel over 20-30 minutes, again ensuring the temperature remains below 10 °C.
-
Reaction Completion: Once the pseudocumene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 60 minutes to ensure the reaction goes to completion.[6] The mixture will likely appear as a dark, viscous liquid.
-
Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the pseudocumene starting material.
Part B: Work-up and Product Isolation
-
Quenching the Reaction: Prepare a beaker containing approximately 50 g of crushed ice and 20 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture from the flask into the ice/HCl mixture.[6] This process is highly exothermic and will release HCl gas. Perform this step in the back of the fume hood. The AlCl₃ complex will decompose.
-
Phase Separation: Transfer the quenched mixture to a 500 mL separatory funnel. Rinse the reaction flask with a small amount of dichloromethane and add it to the separatory funnel to ensure a complete transfer.
-
Extraction: Allow the layers to separate. Drain the lower organic (dichloromethane) layer into a clean Erlenmeyer flask. Extract the remaining aqueous layer with an additional 25 mL portion of dichloromethane. Combine this with the first organic extract.[6]
-
Washing: Wash the combined organic layers sequentially with:
-
50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious, as CO₂ gas will evolve. Vent the separatory funnel frequently.[6]
-
50 mL of water.
-
50 mL of brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying and Solvent Removal: Drain the washed organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄). Gravity filter the solution to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator.[6]
Part C: Purification
The crude product, 2,4,5-trimethylacetophenone, will be a yellowish oil or solid. It can be purified by one of the following methods:
-
Vacuum Distillation: This is the preferred method for purifying liquid ketones.
-
Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent like hexane.[9]
Characterization of 2,4,5-Trimethylacetophenone
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value |
| Chemical Formula | C₁₁H₁₄O[11] |
| Molecular Weight | 162.23 g/mol [11] |
| CAS Number | 2040-07-5[11] |
| Appearance | Colorless to yellow liquid/solid |
| Density | ~0.975 g/cm³ |
Expected spectral data would include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure of 1-(2,4,5-trimethylphenyl)ethanone.[11]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,4,5-trimethylacetophenone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents, solvent, or glassware.[8]2. Deactivated AlCl₃ catalyst.3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried and use anhydrous grade reagents/solvents.2. Use fresh, high-quality anhydrous AlCl₃.3. Allow the reaction to stir longer at room temperature or gently warm (e.g., to 40 °C) after addition is complete. Monitor with TLC. |
| Formation of Multiple Products | 1. Isomer formation (acylation at other positions).2. Reaction temperature was too high, leading to side reactions. | 1. The methyl groups on pseudocumene strongly direct to the 5-position, so significant isomerism is not expected. Confirm product identity with NMR.2. Strictly maintain a low temperature during the addition of reagents to improve selectivity. |
| Difficult Work-up (Emulsion) | The AlCl₃ complex can form persistent emulsions during quenching and extraction.[12] | 1. Ensure vigorous stirring when quenching.2. Add the reaction mixture to the ice/HCl, not the other way around.3. Addition of brine during extraction can help break up emulsions. |
| Product is Dark/Oily | Presence of polymeric or colored byproducts. | Purify the crude product thoroughly via vacuum distillation or column chromatography if recrystallization is ineffective. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. youtube.com [youtube.com]
- 11. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]
- 12. youtube.com [youtube.com]
Application Notes & Protocols: A Guide to Lewis Acid Catalysts for the Synthesis of Aromatic Ketones
Introduction: The Central Role of Aromatic Ketones and Lewis Acid Catalysis
Aromatic ketones are a cornerstone of modern organic synthesis. They serve as pivotal intermediates and active ingredients in a vast array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The most direct and widely adopted method for their synthesis is the Friedel-Crafts acylation, a reaction that forms a carbon-carbon bond by attaching an acyl group to an aromatic ring.[2] This electrophilic aromatic substitution is typically mediated by a Lewis acid catalyst.
Developed by Charles Friedel and James Crafts in 1877, this reaction offers significant advantages over its counterpart, Friedel-Crafts alkylation.[2] The acylium ion intermediate is resonance-stabilized and does not undergo the problematic carbocation rearrangements often seen in alkylations.[2][3] Furthermore, the resulting ketone product is electron-withdrawing, which deactivates the aromatic ring to prevent further electrophilic attack, thus avoiding the polysubstitution reactions that frequently plague alkylations.[4][5][6]
This guide provides an in-depth exploration of the reaction mechanism, a comparative analysis of common Lewis acid catalysts, and detailed, field-proven protocols for the synthesis of aromatic ketones, designed for researchers, scientists, and drug development professionals.
The Mechanism: Generating the Electrophile
The efficacy of the Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion. The Lewis acid catalyst is the key that unlocks this reactive intermediate.
The process unfolds in several distinct steps:
-
Complex Formation: The Lewis acid (e.g., AlCl₃) coordinates to the halogen atom of the acyl halide (or to an oxygen of an anhydride).[3] This polarization weakens the carbon-halogen bond.
-
Generation of the Acylium Ion: The weakened C-Cl bond cleaves, forming a resonance-stabilized acylium ion ([R-C=O]⁺). This species is the potent electrophile that will attack the aromatic ring.[4]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the arene attacks the acylium ion, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[4][7]
-
Re-aromatization and Catalyst Complexation: A base (like AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[3][5] The product ketone, being a moderate Lewis base, immediately forms a stable complex with the Lewis acid catalyst.[5]
-
Liberation of the Product: This final complex is stable under the reaction conditions. Therefore, a stoichiometric amount of the Lewis acid is typically required.[5] The desired aromatic ketone is liberated during an aqueous workup, which hydrolyzes the complex.[5][8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of Phenyl(2,4,5-trimethylphenyl)methanone by Column Chromatography
Abstract: This document provides a comprehensive guide for the purification of Phenyl(2,4,5-trimethylphenyl)methanone, a substituted aromatic ketone, utilizing normal-phase column chromatography. Detailed protocols for method development using Thin-Layer Chromatography (TLC), column packing, sample loading, elution, and fraction analysis are presented. The principles of separation are discussed, with a focus on the physicochemical properties of the target molecule and potential impurities derived from its synthesis via Friedel-Crafts acylation. Troubleshooting tips and key experimental parameters are also provided to ensure a high-purity final product suitable for downstream applications in research and drug development.
Introduction: The Significance of Purifying this compound
This compound, a member of the benzophenone family of compounds, serves as a crucial building block and intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents and photoinitiators.[1] The purity of this ketone is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent products.
The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][3] While effective, this reaction is known to generate several impurities, including:
-
Unreacted Starting Materials: Residual 1,2,4-trimethylbenzene and benzoyl chloride.
-
Positional Isomers: Acylation at different positions on the pseudocumene ring can lead to the formation of isomeric ketone products.[2]
-
Poly-acylated Products: The introduction of more than one benzoyl group onto the aromatic ring.[4]
Given the similar physicochemical properties of these byproducts to the desired product, a robust purification technique is essential. Column chromatography, a versatile and widely used separation technique, is ideally suited for this purpose.[5]
Principles of Separation: Exploiting Polarity Differences
The successful separation of this compound from its synthesis-related impurities by column chromatography hinges on the differential partitioning of these compounds between a polar stationary phase (typically silica gel) and a non-polar mobile phase.[6]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. More polar compounds in the mixture will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions, causing them to move more slowly down the column.
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used to carry the components of the mixture through the stationary phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively desorbed from the silica gel and eluted from the column in order of increasing polarity.
This compound possesses moderate polarity due to the presence of the carbonyl group (C=O). The non-polar character is imparted by the phenyl and trimethylphenyl rings. The expected elution order on a normal-phase column would be:
-
Least Polar: Unreacted 1,2,4-trimethylbenzene (a non-polar hydrocarbon).
-
Moderately Polar: The desired product, this compound, and its positional isomers. The subtle differences in the dipole moments of the isomers can be exploited for separation with an optimized solvent system.
-
More Polar: Poly-acylated byproducts, which will have a higher ratio of polar carbonyl groups to non-polar hydrocarbon structure, will be more strongly retained on the silica gel.
Method Development with Thin-Layer Chromatography (TLC)
Prior to performing column chromatography, it is crucial to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive technique that provides a preview of the separation achievable on a column.[8]
Protocol: TLC Method Development
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate. Also, spot the starting materials (if available) as standards for comparison.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the test solvent system. A common and effective starting solvent system for aromatic ketones is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[9][10]
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the separated spots. Since this compound is an aromatic compound, it can be visualized under a UV lamp (254 nm).[9]
-
Optimization: The ideal solvent system will provide good separation between the product spot and the impurity spots, with the product having an Rf (retention factor) value between 0.2 and 0.4 .
-
If the spots are too high on the plate (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the spots remain at the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7]
-
A recommended starting point for TLC analysis is a 9:1 mixture of hexanes:ethyl acetate . The ratio can then be adjusted to achieve the target Rf value.
Experimental Protocol: Column Chromatography Purification
This protocol details the purification of this compound from a crude reaction mixture using flash column chromatography with silica gel.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh for flash chromatography)
-
Sand (acid-washed)
-
Crude this compound
-
Elution solvents (Hexanes and Ethyl Acetate, HPLC grade)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Column Preparation (Wet Packing):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column, allowing the silica to settle without trapping air bubbles. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.[5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder with the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.[11] This method generally provides better resolution than wet loading.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase, as determined by your TLC analysis (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase to elute the compounds. A suggested gradient is outlined in the table below. The optimal gradient may need to be adjusted based on the specific impurity profile of the crude mixture.[12]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions of appropriate volume.
-
Monitor the separation by spotting every few fractions on a TLC plate and visualizing under a UV lamp.[13]
-
Fractions containing the pure product (as determined by a single spot on the TLC plate at the expected Rf value) should be combined.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate | A common and effective solvent system for separating moderately polar compounds.[9] |
| Initial Eluent | 95:5 Hexanes:Ethyl Acetate | To elute non-polar impurities first. |
| Gradient Elution | 95:5 → 90:10 → 85:15 Hexanes:EtOAc | Gradually increasing polarity to elute the product and then more polar impurities.[12] |
| Target Rf (TLC) | 0.2 - 0.4 | Provides optimal separation on the column. |
| Silica to Crude Ratio | 50:1 to 100:1 (w/w) | A higher ratio is recommended for difficult separations of isomers.[11] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Consider a different solvent system (e.g., dichloromethane/hexanes). |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the percentage of the polar solvent (ethyl acetate). |
| Compound Does Not Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent. |
| Tailing of Spots on TLC/Column | Sample is too concentrated; strong interaction with acidic silica. | Dilute the sample. For basic compounds (not applicable here), a small amount of triethylamine can be added to the eluent. |
| Cracked Column Bed | Improper packing or running the column dry. | Ensure the column is packed evenly as a slurry and never let the solvent level drop below the top of the silica bed. |
Conclusion
The purification of this compound can be effectively achieved using normal-phase column chromatography with a hexanes/ethyl acetate gradient. Careful method development using TLC is essential for determining the optimal elution conditions. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can obtain a high-purity product, which is critical for the success of subsequent synthetic steps and biological evaluations.
References
- 1. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. brainly.com [brainly.com]
- 10. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. biotage.com [biotage.com]
Application and Protocol for Achieving High Purity 2,4,5-Trimethylbenzophenone
Abstract
This document provides a comprehensive guide for the purification of 2,4,5-trimethylbenzophenone to a high degree of purity. Contrary to methods applicable to solid analogues, this application note establishes that 2,4,5-trimethylbenzophenone is typically a liquid at ambient temperatures, rendering recrystallization an unsuitable method for purification. The primary and most effective technique detailed herein is vacuum distillation, which is ideal for high-boiling, thermally sensitive organic compounds. This guide offers a detailed protocol for vacuum distillation, a discussion on the theoretical principles, and an analysis of potential impurities arising from its synthesis via Friedel-Crafts acylation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require high-purity 2,4,5-trimethylbenzophenone for their work.
Introduction: The Challenge of Purifying 2,4,5-Trimethylbenzophenone
2,4,5-Trimethylbenzophenone is an aromatic ketone with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. The purity of this reagent is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the target molecule, and complications in downstream applications.
A common misconception, arising from the solid nature of its isomer 2,4,6-trimethylbenzophenone, is that 2,4,5-trimethylbenzophenone can be purified by recrystallization. However, empirical evidence from suppliers indicates that 2,4,5-trimethylbenzophenone is a colorless to light orange or yellow clear liquid at room temperature[1]. This physical state necessitates a different purification strategy.
This application note provides a scientifically grounded protocol for achieving high-purity 2,4,5-trimethylbenzophenone, focusing on vacuum distillation as the method of choice. We will delve into the causality behind this choice, provide a step-by-step experimental procedure, and discuss the common impurities that are effectively removed by this technique.
Rationale for Vacuum Distillation over Recrystallization
Recrystallization is a powerful purification technique for solid compounds. It relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures[2][3][4]. For a compound that is a liquid at or near room temperature, inducing crystallization can be challenging and often impractical for large-scale purification. While it might be possible to crystallize such a compound at very low temperatures, the process can be inefficient and may not effectively remove impurities that have similar low-temperature solubility profiles.
Vacuum distillation , on the other hand, is the ideal method for purifying high-boiling liquids[5][6][7]. By reducing the pressure above the liquid, the boiling point is significantly lowered[7][8]. This is crucial for compounds like 2,4,5-trimethylbenzophenone, which, like other aromatic ketones, are susceptible to thermal decomposition at their atmospheric boiling points[7][9].
The key advantages of using vacuum distillation for 2,4,5-trimethylbenzophenone are:
-
Prevention of Thermal Degradation: Lowering the boiling point protects the molecule from decomposition, ensuring the integrity of the purified product[7].
-
Effective Separation from Non-Volatile Impurities: High-boiling or non-volatile impurities, such as residual catalyst from the synthesis, are left behind in the distillation flask[5].
-
Separation from Solvents and Lower-Boiling Impurities: Any residual solvents from the synthesis or lower-boiling byproducts are easily removed as the first fraction.
Understanding Potential Impurities from Synthesis
The most common synthetic route to 2,4,5-trimethylbenzophenone is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[10][11][12][13].
This reaction can lead to several impurities:
-
Unreacted Starting Materials: Residual 1,2,4-trimethylbenzene and benzoyl chloride.
-
Isomeric Products: Acylation at other positions on the 1,2,4-trimethylbenzene ring, although the 5-position is sterically and electronically favored.
-
Polyacylated Products: Introduction of more than one benzoyl group onto the trimethylbenzene ring.
-
Residual Catalyst: Aluminum chloride and its hydrolysis products.
-
Solvent Residues: From the reaction and workup.
Vacuum distillation is highly effective at separating the desired product from these impurities based on their differing boiling points.
Experimental Protocol for Vacuum Distillation of 2,4,5-Trimethylbenzophenone
This protocol is designed for the purification of crude 2,4,5-trimethylbenzophenone.
Materials and Equipment
-
Crude 2,4,5-trimethylbenzophenone
-
Round-bottom flask (distilling flask)
-
Claisen adapter
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Cold trap (recommended)
-
Vacuum grease
-
Glass wool or boiling chips (for atmospheric distillation of low-boiling fractions)
Step-by-Step Procedure
-
Initial Removal of Low-Boiling Impurities (Optional but Recommended):
-
Assemble a simple distillation apparatus.
-
Place the crude 2,4,5-trimethylbenzophenone in the distilling flask with a magnetic stir bar or boiling chips.
-
Gently heat the mixture under atmospheric pressure to remove any low-boiling solvents or unreacted starting materials. Collect this initial fraction in a separate receiving flask.
-
Once the temperature begins to rise significantly, indicating the removal of the low-boiling components, turn off the heat and allow the apparatus to cool completely.
-
-
Assembly of the Vacuum Distillation Apparatus:
-
Carefully assemble the vacuum distillation setup as illustrated in the workflow diagram below. Ensure all ground glass joints are lightly greased with vacuum grease to ensure a good seal.
-
Use a Claisen adapter to minimize the bumping of the liquid into the condenser.
-
Place a magnetic stir bar in the distilling flask containing the crude product. Do not use boiling chips for vacuum distillation.
-
Insulate the distillation head and the neck of the flask with glass wool to ensure accurate temperature readings.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump. The cold trap will protect the pump from corrosive vapors.
-
-
Performing the Vacuum Distillation:
-
Begin stirring the crude 2,4,5-trimethylbenzophenone.
-
Slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases and residual volatile impurities are removed.
-
Once a stable, low pressure is achieved, begin to gently heat the distilling flask.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature rises and stabilizes, the pure 2,4,5-trimethylbenzophenone will begin to distill. Collect this main fraction in a clean, pre-weighed receiving flask.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point at a constant pressure is indicative of a pure compound.
-
Continue the distillation until only a small amount of dark, viscous residue (containing non-volatile impurities) remains in the distilling flask. Do not distill to dryness.
-
-
Shutdown and Product Recovery:
-
Remove the heating mantle and allow the distilling flask to cool to room temperature.
-
Slowly and carefully release the vacuum by opening a stopcock on the vacuum adapter or the cold trap. Do not introduce air into a hot system.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Disassemble the apparatus and weigh the receiving flask containing the purified 2,4,5-trimethylbenzophenone to determine the yield.
-
Key Distillation Parameters
| Parameter | Recommended Value/Range | Rationale |
| Pressure | 1-10 mmHg | To significantly lower the boiling point and prevent thermal decomposition. |
| Distillation Temperature | To be determined empirically (will be significantly lower than the atmospheric boiling point) | The exact temperature will depend on the achieved vacuum. |
| Stirring | Vigorous | To prevent bumping and ensure even heating. |
| Heating | Gradual and controlled | To avoid rapid boiling and ensure good separation of fractions. |
Purity Assessment
The purity of the distilled 2,4,5-trimethylbenzophenone should be assessed using appropriate analytical techniques, such as:
-
Gas Chromatography (GC): To quantify the purity and identify any remaining volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or byproducts.
-
Infrared (IR) Spectroscopy: To confirm the presence of the ketone functional group and the overall fingerprint of the molecule.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion.
-
Use a safety shield around the distillation apparatus.
-
Be aware of the flammability of organic solvents and the high temperatures involved.
Conclusion
The purification of 2,4,5-trimethylbenzophenone, a liquid at ambient temperature, is most effectively and safely achieved through vacuum distillation. This method addresses the compound's high boiling point and thermal sensitivity while efficiently removing common impurities from its synthesis. The detailed protocol and theoretical discussion provided in this application note offer a robust framework for obtaining high-purity 2,4,5-trimethylbenzophenone, which is essential for its successful application in research and development.
References
- 1. US2205184A - Purification of aldehyde-ketone mixtures - Google Patents [patents.google.com]
- 2. Benzophenone, 2,4,6-trimethyl- (CAS 954-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. trimethylbenzophenone, 954-16-5 [thegoodscentscompany.com]
- 4. scbt.com [scbt.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Understanding Vacuum Distillation [sihaienergytech.com]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. youtube.com [youtube.com]
- 9. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Note: 2,4,5-Trimethylbenzophenone as a High-Efficiency Type II Photoinitiator for Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Photoinitiators in Acrylate Polymerization
Photopolymerization, the process of using light to initiate a polymerization reaction, is a cornerstone of modern materials science, enabling the rapid, on-demand fabrication of polymers with tailored properties. This technology is pivotal in a myriad of applications, from dental composites and biocompatible hydrogels in drug delivery to advanced coatings and 3D printing. The heart of this process lies in the photoinitiator, a molecule that absorbs light and generates reactive species to start the polymerization chain reaction.
Acrylates are a versatile class of monomers widely used in photopolymerization due to their high reactivity and the diverse properties of the resulting polymers. The choice of photoinitiator is critical as it dictates the reaction speed, curing depth, and the final characteristics of the cured material. Photoinitiators are broadly classified into two types. Type I photoinitiators undergo unimolecular cleavage upon light absorption to form radicals. In contrast, Type II photoinitiators, such as benzophenone and its derivatives, require a co-initiator or synergist to generate radicals through a bimolecular reaction.
This application note provides a detailed technical guide on the use of 2,4,5-Trimethylbenzophenone, a substituted benzophenone, as a Type II photoinitiator for the free-radical polymerization of acrylates. We will delve into its mechanism of action, provide field-proven experimental protocols, and discuss key parameters for successful implementation.
2,4,5-Trimethylbenzophenone: Chemical Properties and Mechanism of Action
2,4,5-Trimethylbenzophenone is an aromatic ketone that functions as a highly effective Type II photoinitiator. Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (Phenyl)(2,4,5-trimethylphenyl)methanone | |
| CAS Number | 52890-52-5 | [1] |
| Molecular Formula | C₁₆H₁₆O | [1] |
| Molecular Weight | 224.30 g/mol | [1][2] |
| Appearance | Colorless to light orange/yellow liquid |
The key to the function of 2,4,5-Trimethylbenzophenone lies in its photochemical reactivity in the presence of a hydrogen donor, typically a tertiary amine. The process of radical generation is a multi-step bimolecular reaction.
The Type II Photoinitiation Mechanism:
-
Light Absorption and Excitation: Upon irradiation with UV light, the 2,4,5-Trimethylbenzophenone molecule absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This triplet state is the key reactive intermediate.
-
Hydrogen Abstraction: The highly reactive triplet-state benzophenone abstracts a hydrogen atom from the co-initiator, which is typically a tertiary amine. This occurs via an exciplex formation, followed by electron and proton transfer.
-
Radical Formation: This hydrogen abstraction event results in the formation of two radicals: a ketyl radical from the benzophenone and a highly reactive alkylamino radical from the co-initiator.
-
Initiation of Polymerization: The alkylamino radical is the primary species that initiates the polymerization of acrylate monomers by attacking their carbon-carbon double bonds.
This mechanism is depicted in the diagram below:
Caption: Mechanism of Type II photopolymerization using 2,4,5-Trimethylbenzophenone.
Key Experimental Parameters and Considerations
The success of photopolymerization with 2,4,5-Trimethylbenzophenone hinges on the careful selection and control of several experimental parameters.
-
Light Source: Benzophenone and its derivatives typically exhibit strong absorption in the UV-A range, approximately between 300 and 380 nm.[3] Therefore, a light source emitting in this range, such as a medium-pressure mercury lamp or a 365 nm LED, is ideal. The intensity of the light source will directly affect the rate of polymerization.
-
Co-initiator (Synergist): The choice and concentration of the amine co-initiator are critical. Tertiary amines are preferred due to the lability of the hydrogen atoms on the carbon adjacent to the nitrogen. Common and effective co-initiators include:
-
N-methyldiethanolamine (MDEA)
-
Ethyl-4-(dimethylamino)benzoate (EDAB or EDB)
-
2-Ethylhexyl-4-(dimethylamino)benzoate (EHA) The concentration of the co-initiator is typically in the range of 0.5 to 5 wt% of the total formulation.
-
-
Monomer Selection: A wide variety of acrylate monomers can be used, depending on the desired properties of the final polymer. These can range from simple monofunctional acrylates like isobornyl acrylate (for flexibility) to multifunctional acrylates like trimethylolpropane triacrylate (TMPTA) for high crosslink density and hardness.
-
Oxygen Inhibition: Free-radical polymerization is susceptible to inhibition by atmospheric oxygen. Oxygen can quench the excited triplet state of the photoinitiator and scavenge the initiating radicals, leading to an induction period and incomplete surface cure. This can be mitigated by:
-
Performing the polymerization under an inert atmosphere (e.g., nitrogen or argon).
-
Using a higher concentration of the photoinitiating system.
-
Employing amine co-initiators, which can also help to consume oxygen.
-
Experimental Protocols
The following protocols provide a starting point for the photopolymerization of a model acrylate formulation using 2,4,5-Trimethylbenzophenone.
Preparation of the Photopolymerizable Resin
This protocol describes the preparation of a simple, clear acrylate formulation.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) as the monomer.
-
2,4,5-Trimethylbenzophenone (Photoinitiator).
-
Ethyl-4-(dimethylamino)benzoate (EDAB) (Co-initiator).
-
Amber glass vials.
-
Magnetic stirrer and stir bars.
Procedure:
-
In an amber glass vial, add the desired amount of TMPTA monomer.
-
Add the 2,4,5-Trimethylbenzophenone to the monomer. A typical concentration is 1-3 wt%.
-
Add the EDAB co-initiator. A typical concentration is 2-4 wt%.
-
Place a magnetic stir bar in the vial and cap it.
-
Stir the mixture at room temperature in the dark until all components are fully dissolved. This may take several hours. Gentle warming (e.g., to 40-50°C) can accelerate dissolution.
-
The resin is now ready for use. Store in a cool, dark place.
Monitoring Polymerization Kinetics by Real-Time FT-IR
Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique to monitor the rate of polymerization by tracking the disappearance of the acrylate double bond peak.
Equipment:
-
FT-IR spectrometer with a real-time monitoring setup.
-
UV/VIS spot curing system with a light guide (e.g., 365 nm LED).
-
Sample holder (e.g., BaF₂ or KBr plates).
Procedure:
-
Place a small drop of the prepared resin between two BaF₂ or KBr plates. A spacer can be used to control the film thickness (typically 25-50 µm).
-
Mount the sample in the FT-IR spectrometer.
-
Position the light guide of the UV curing system so that it illuminates the sample area.
-
Set up the FT-IR software to collect spectra at regular intervals (e.g., every 1-2 seconds).
-
Start the spectral acquisition and simultaneously turn on the UV light source.
-
Monitor the decrease in the peak area of the acrylate C=C double bond, typically around 1635 cm⁻¹ and 810 cm⁻¹.
-
The degree of conversion can be calculated using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] * 100 where Aₜ is the area of the acrylate peak at time t, and A₀ is the initial area of the peak before irradiation.
Workflow Diagram
Caption: Experimental workflow for monitoring acrylate photopolymerization.
Data Presentation and Interpretation
The data obtained from real-time FT-IR can be plotted as conversion versus time to generate a polymerization profile. From this curve, key kinetic parameters can be determined.
| Parameter | Description | Typical Values/Observations |
| Induction Period | The initial delay before polymerization starts, often due to oxygen inhibition. | Can be minimized by working under an inert atmosphere. |
| Rate of Polymerization (Rp) | The slope of the conversion vs. time curve. | Increases with higher light intensity and higher photoinitiator concentration (up to a certain point). |
| Final Conversion | The maximum conversion reached when the reaction plateaus. | Can be limited by vitrification (the polymer becoming glassy and trapping unreacted monomers). |
Troubleshooting and Field-Proven Insights
-
Incomplete Surface Curing: This is a classic sign of oxygen inhibition. Increase the concentration of the amine co-initiator, use a higher intensity light source, or perform the curing under a nitrogen blanket.
-
Yellowing of the Cured Polymer: Benzophenone-based photoinitiators can sometimes lead to yellowing, especially upon prolonged exposure to UV light. This is due to the formation of the ketyl radical. To minimize this, use the lowest effective concentration of the photoinitiator and avoid over-curing.
-
Low Final Conversion: If the final conversion is lower than expected, it may be due to vitrification. Performing the polymerization at a slightly elevated temperature can increase monomer mobility and lead to higher conversion.
-
Poor Solubility of the Photoinitiator: Ensure the photoinitiator system is fully dissolved in the monomer blend before curing. Incomplete dissolution will lead to non-uniform curing and poor polymer properties. Gentle heating and stirring can aid in dissolution.
Conclusion
2,4,5-Trimethylbenzophenone, in conjunction with a suitable amine co-initiator, serves as an effective Type II photoinitiating system for the free-radical polymerization of acrylates. Its mechanism, based on hydrogen abstraction from an excited triplet state, provides a reliable pathway for generating initiating radicals under UV-A irradiation. By carefully controlling experimental parameters such as light intensity, co-initiator concentration, and atmospheric conditions, researchers can achieve high polymerization rates and final conversions. The protocols and insights provided in this application note offer a robust starting point for the successful application of 2,4,5-Trimethylbenzophenone in a wide range of photopolymerization applications, from novel material synthesis to advanced manufacturing processes.
References
Phenyl(2,4,5-trimethylphenyl)methanone as a photoinitiator for hydrogel synthesis
Application Note & Protocol
Harnessing Phenyl(2,4,6-trimethylphenyl)methanone and its Derivatives for Rapid and Controlled Hydrogel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Photopolymerization is a cornerstone technique for the fabrication of hydrogels, offering unparalleled spatial and temporal control over the material formation process. This is critical for applications ranging from 3D cell culture and tissue engineering to controlled drug delivery. At the heart of this technology are photoinitiators, molecules that generate reactive species upon light absorption to initiate polymerization. This guide provides an in-depth exploration of Phenyl(2,4,6-trimethylbenzoyl) derivatives, a class of highly efficient Norrish Type I photoinitiators, for the synthesis of hydrogels. We will delve into the underlying photochemical mechanisms, provide validated, step-by-step protocols for hydrogel fabrication, and outline essential characterization techniques.
The Role of Phenyl(2,4,6-trimethylbenzoyl) Photoinitiators
Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, making them excellent mimics for native biological tissues.[1][2][3] The use of light to trigger the formation of these networks—photopolymerization—is favored for its mild reaction conditions and the ability to precisely control the gelation process.[4][5] The choice of photoinitiator is paramount, as it dictates the required wavelength of light, the speed of the reaction, and, critically, the biocompatibility of the overall system.
While the user specified Phenyl(2,4,5-trimethylphenyl)methanone, the most extensively characterized and commercially prevalent isomer for photopolymerization is Phenyl(2,4,6-trimethylphenyl)methanone and its phosphine oxide derivatives. These compounds are renowned for their high efficacy.
Chemical Identity and Key Properties
This class of photoinitiators, particularly the acylphosphine oxides, are valued for their absorption profiles that extend into the long-wave UV-A (320-400 nm) and even the visible light spectrum.[6][7] This is a significant advantage in biomedical applications, as it minimizes the potential for cell damage associated with shorter, more energetic UV-B and UV-C wavelengths.
| Compound Name | Common Acronym(s) | CAS Number | Key Features |
| 2,4,6-Trimethylbenzophenone | - | 954-16-5 | A foundational benzophenone-type initiator. |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | 75980-60-8 | Highly efficient with absorption up to ~400 nm. Low water solubility. Concerns over cytotoxicity have been raised.[8] |
| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | LAP | 85073-19-4 | A water-soluble derivative of TPO, making it exceptionally useful for hydrogel synthesis in aqueous biological media.[9][10] It is widely used for 3D bioprinting.[9] |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | BAPO, Irgacure 819 | 162881-26-7 | Possesses two phosphinoyl groups, generating four radicals upon cleavage for very high reactivity.[6] Absorbs into the visible light spectrum (~405 nm).[11] |
Mechanism of Photoinitiation: Norrish Type I Cleavage
Phenyl(2,4,6-trimethylbenzoyl)phosphine oxide initiators operate via a Norrish Type I, or α-cleavage, mechanism. This is a unimolecular process where the absorbed photon energy leads to the homolytic cleavage of the carbon-phosphorus bond.[6]
Causality: The key advantage of this mechanism is its efficiency. A single photoinitiator molecule fragments into two highly reactive free radicals (a benzoyl radical and a phosphinoyl radical). In the case of BAPO, four radicals are generated.[6] These radicals immediately attack the vinyl groups of precursor monomers (like acrylates or methacrylates), initiating the chain-growth polymerization that forms the crosslinked hydrogel network. This direct cleavage pathway is typically faster and more efficient than Type II mechanisms, which require a co-initiator.
Caption: Photoinitiation and polymerization workflow.
Protocol: Synthesis of a PEGDA Hydrogel using LAP
This protocol details the fabrication of a hydrogel using Poly(ethylene glycol) diacrylate (PEGDA) as the structural precursor and the water-soluble photoinitiator LAP.
Principle: This method is self-validating. Successful execution will transform the low-viscosity liquid precursor solution into a self-standing, elastic solid upon light exposure. The protocol is designed for cytocompatibility, making it suitable for cell encapsulation studies, provided all components are sterile.
Materials and Equipment
-
Precursor: Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa, 5 kDa, or 10 kDa
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
-
Solvent: Phosphate-buffered saline (PBS), sterile
-
Light Source: UV Curing System or LED lamp (365 nm or 405 nm)
-
Molds: Polydimethylsiloxane (PDMS) molds or sterile syringe barrels (for creating disc-shaped gels)
-
Standard laboratory equipment: Vortex mixer, analytical balance, micropipettes, spatulas.
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions (Aseptic Technique Recommended)
-
LAP Stock (0.5% w/v): Dissolve 50 mg of LAP into 10 mL of sterile PBS. Vortex thoroughly until fully dissolved. LAP is water-soluble, which simplifies this process significantly compared to TPO, which would require an organic solvent.[9][12] Wrap the container in aluminum foil and store at 4°C.
-
Rationale: A stock solution ensures accurate and repeatable dosing into the final precursor mix. Light protection is critical as ambient light can slowly degrade the photoinitiator.
-
-
PEGDA Stock (20% w/v): In a separate tube, dissolve 2 g of PEGDA into 10 mL of sterile PBS. This may require gentle warming (to ~37°C) and vortexing.
-
Rationale: The concentration of PEGDA is a primary determinant of the final hydrogel's mechanical properties. Higher concentrations lead to a denser polymer network and a stiffer gel.
-
Step 2: Preparation of the Hydrogel Precursor Solution
-
This protocol creates a final hydrogel of 10% (w/v) PEGDA and 0.05% (w/v) LAP . For a 1 mL final volume:
-
In a sterile microcentrifuge tube, combine 500 µL of the 20% PEGDA stock with 400 µL of sterile PBS.
-
Add 100 µL of the 0.5% LAP stock solution.
-
Vortex the final solution for 30 seconds to ensure homogeneity. Keep the solution protected from light until ready for curing.
Step 3: Photopolymerization (Curing)
-
Pipette the desired volume of the precursor solution into your mold (e.g., 50 µL for a small disc).
-
Place the mold directly under the light source.
-
Expose the solution to UV light (e.g., 365 nm at an intensity of 5-10 mW/cm²). The required exposure time will vary but is typically in the range of 30-180 seconds.
-
Self-Validation: A successful gel will be a solid construct that can be removed from the mold without losing its shape. If the solution remains liquid, it indicates a failure in the photopolymerization process (see Troubleshooting).
-
Step 4: Post-Curing Equilibration
-
Carefully remove the solidified hydrogel from the mold.
-
Place the hydrogel into a surplus of sterile PBS (e.g., 5 mL in a well plate).
-
Incubate for 24 hours at 37°C. This allows the hydrogel to swell to its equilibrium state and, crucially, allows any unreacted monomers or residual photoinitiator to diffuse out of the network.
-
Rationale: This purification step is essential for biomedical applications to remove potentially cytotoxic components and ensure the final material properties are stable.
-
Caption: Step-by-step experimental workflow for hydrogel synthesis.
Essential Characterization
Once synthesized, the hydrogel's physical properties must be quantified to ensure it meets the requirements of the intended application.
Swelling Behavior
The swelling ratio provides insight into the crosslink density of the polymer network.
-
After equilibration (Step 4), remove the hydrogel and gently blot away excess surface water.
-
Record its mass (swollen weight, Ws).
-
Lyophilize (freeze-dry) the hydrogel until all water is removed and record its mass (dry weight, Wd).
-
Calculate the Equilibrium Swelling Ratio (ESR) as: ESR = (Ws - Wd) / Wd .
Rheological Analysis
Rheology is used to measure the viscoelastic properties of the hydrogel, most importantly its stiffness.
-
Using a rheometer with a parallel plate geometry, place the equilibrated hydrogel disc on the bottom plate.
-
Lower the top plate to make contact with the gel and apply a small compressive strain (e.g., 1-5%).
-
Perform an oscillatory frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) that is within the linear viscoelastic region.
-
The Storage Modulus (G') represents the elastic component (stiffness) of the hydrogel, while the Loss Modulus (G'') represents the viscous component. For a properly crosslinked hydrogel, G' should be significantly higher than G''.
Caption: Workflow for essential hydrogel characterization.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[15][16][17]
-
Photoinitiator Handling: Although LAP has better biocompatibility than TPO, all photoinitiators should be handled with care. Avoid inhalation of powders and direct skin contact.[18] Some related compounds may cause skin irritation or allergic reactions.[17][18]
-
UV Light Exposure: UV light is damaging to eyes and skin. Ensure the light source is properly shielded during the curing process.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Gelation | 1. Insufficient light exposure (time or intensity).2. Photoinitiator concentration too low.3. Degraded photoinitiator (exposed to light/heat).4. Inhibition by dissolved oxygen. | 1. Increase exposure time or check lamp output.2. Increase LAP concentration (e.g., to 0.1% w/v).3. Use fresh or properly stored stock solution.4. Briefly degas the precursor solution before curing. |
| Hydrogel is Too Brittle | 1. PEGDA concentration is too high.2. Over-exposure to UV light leading to a very high crosslink density. | 1. Reduce the final PEGDA concentration (e.g., to 7.5% or 5%).2. Reduce the UV exposure time. |
| High Cell Death (in Bioprinting) | 1. Photoinitiator concentration is too high.2. UV light intensity/duration is excessive.3. Radical-induced oxidative stress. | 1. Reduce LAP concentration to the lowest effective level (e.g., 0.025-0.05%).2. Use a lower light intensity for a slightly longer time.3. Consider incorporating a cytoprotective agent. |
References
- 1. Synthesis and characterization of photocrosslinkable hydrogels from bovine skin gelatin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Photopolymerized Porous Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. oraljournal.com [oraljournal.com]
- 7. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A photoinitiator--Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide_Chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. boisestate.edu [boisestate.edu]
- 15. Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)-, methyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
- 18. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Free Radical Polymerization Initiated by 2,4,5-Trimethylbenzophenone
Introduction: Harnessing Light to Build Polymers
Photopolymerization, the process of using light to initiate and propagate a polymerization reaction, stands as a cornerstone of modern materials science. Its advantages, including spatial and temporal control, rapid curing at ambient temperatures, and low energy consumption, have made it indispensable in fields ranging from advanced coatings and adhesives to 3D printing and biomedical device fabrication.[1][2] At the heart of this technology lies the photoinitiator, a molecule engineered to absorb light energy and convert it into reactive species that trigger polymerization.[3][4]
This guide provides a comprehensive overview of 2,4,5-Trimethylbenzophenone , a highly efficient Norrish Type II photoinitiator for free radical polymerization. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and discuss the critical role of synergistic compounds that are essential for its function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of photopolymerization in their work.
Understanding the Mechanism: The Synergy of Light and Chemistry
Free radical photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Norrish Type I and Norrish Type II.[5][6][7]
-
Type I Photoinitiators: These molecules undergo unimolecular cleavage upon light absorption to directly form two radical species.[6][8]
-
Type II Photoinitiators: This class, to which 2,4,5-Trimethylbenzophenone belongs, requires a bimolecular reaction. Upon absorbing UV radiation, the photoinitiator is promoted to an excited triplet state. In this energized state, it does not cleave but instead abstracts a hydrogen atom from a co-initiator or synergist.[5][6][7][9]
The most common and effective synergists for benzophenone-based photoinitiators are tertiary amines .[9][10][11] The process unfolds as follows:
-
Photoexcitation: 2,4,5-Trimethylbenzophenone absorbs a photon of UV light, transitioning from its ground state to an excited singlet state, and then rapidly to a more stable triplet state.
-
Hydrogen Abstraction: The excited triplet-state of 2,4,5-Trimethylbenzophenone abstracts a hydrogen atom from an adjacent tertiary amine synergist.
-
Radical Generation: This hydrogen abstraction event produces two radicals: a ketyl radical derived from the benzophenone and a highly reactive alkyl-amino radical from the amine synergist.[7][10]
-
Initiation: The alkyl-amino radical is particularly effective at initiating the polymerization of vinyl monomers, such as acrylates and methacrylates, by attacking the carbon-carbon double bond.[9][11]
The synergistic role of the amine extends beyond radical generation. It also plays a crucial role in mitigating oxygen inhibition , a common issue in free radical polymerization where atmospheric oxygen scavenges initiating radicals, leading to incomplete surface curing.[10][12] The amine can react with and consume oxygen, thereby protecting the polymerization process.[10]
Visualizing the Mechanism
Caption: Mechanism of radical generation by 2,4,5-Trimethylbenzophenone.
Key Experimental Parameters and Considerations
The success of a photopolymerization reaction hinges on the careful selection and optimization of several key parameters.
| Parameter | Typical Range | Rationale and Key Considerations |
| 2,4,5-Trimethylbenzophenone Concentration | 0.1 - 5.0 wt% | Higher concentrations can increase the curing speed, but may lead to yellowing of the final polymer and can cause excessive absorption at the surface, preventing deep curing. |
| Amine Synergist Concentration | 1.0 - 10.0 wt% | The concentration of the synergist is often higher than the photoinitiator to ensure efficient hydrogen abstraction and to combat oxygen inhibition. Commonly used synergists include N-methyldiethanolamine (MDEA) and ethyl 4-(dimethylamino)benzoate (EDAB).[12][13] |
| Light Source Wavelength | 300 - 400 nm | The emission spectrum of the light source must overlap with the absorption spectrum of the photoinitiator.[4] Longer wavelengths (UV-A) penetrate deeper into the sample, promoting through-cure.[5] |
| Light Intensity | 10 - 1000 mW/cm² | Higher intensity generally leads to faster polymerization rates. However, very high intensities can lead to the formation of shorter polymer chains and potentially increased stress in the cured material. |
| Monomer/Oligomer Selection | N/A | The choice of monomers and oligomers (e.g., acrylates, methacrylates) will determine the final properties of the polymer (e.g., hardness, flexibility, refractive index). |
| Atmosphere | Inert (N₂) or Ambient (Air) | Performing the polymerization under an inert atmosphere minimizes oxygen inhibition, which is particularly important for achieving a tack-free surface. |
Protocols for Application
The following protocols provide a starting point for utilizing 2,4,5-Trimethylbenzophenone in photopolymerization experiments. Optimization will likely be required for specific applications.
Protocol 1: Preparation of a Photocurable Formulation
Objective: To prepare a liquid resin formulation for UV curing.
Materials:
-
2,4,5-Trimethylbenzophenone (CAS: 52890-52-5)[14]
-
Amine Synergist (e.g., N-methyldiethanolamine or Ethyl 4-(dimethylamino)benzoate)
-
Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate, Urethane diacrylate)
-
Amber vials or light-blocking containers
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
In an amber vial, accurately weigh the desired amounts of the monomer and/or oligomer blend.
-
Add the desired weight percentage of 2,4,5-Trimethylbenzophenone to the monomer/oligomer blend. A typical starting concentration is 1-2 wt%.[13]
-
Add the desired weight percentage of the amine synergist. A typical starting concentration is 2-5 wt%.[13]
-
Securely cap the vial and mix the components thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator and synergist are completely dissolved. Gentle warming (to ~40-50°C) may be necessary to facilitate dissolution, but care should be taken to avoid premature polymerization.
-
Store the formulation in a dark, cool place away from light sources until use.
Protocol 2: Monitoring Polymerization Kinetics with Real-Time FTIR (RT-FTIR)
Objective: To measure the rate and extent of monomer conversion during photopolymerization.
Equipment:
-
FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory
-
UV/Vis light guide and collimating lens
-
Broadband UV light source (e.g., mercury lamp) with appropriate filters
-
Nitrogen purge (optional)
Procedure:
-
Prepare the photocurable formulation as described in Protocol 1.
-
Place a small drop of the liquid formulation onto the ATR crystal, ensuring complete coverage.
-
Position the UV light guide and lens to uniformly illuminate the sample on the ATR crystal.
-
If desired, begin purging the sample chamber with nitrogen to create an inert atmosphere.
-
Configure the FTIR software to collect spectra in real-time (e.g., 1 scan per second).
-
Initiate the UV light source to begin the polymerization.
-
Simultaneously begin collecting FTIR spectra.
-
Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g., the acrylate C=C twist at ~810 cm⁻¹) over time.
-
The degree of conversion can be calculated using the following formula: Conversion (%) = (1 - (Aₜ / A₀)) * 100 Where Aₜ is the peak area at time 't' and A₀ is the initial peak area.
Experimental Workflow Visualization
Caption: General experimental workflow for photopolymerization.
Applications in Research and Development
The use of 2,4,5-Trimethylbenzophenone and related Type II photoinitiators is widespread across various industries:
-
Coatings and Inks: In UV-curable coatings for wood, plastics, and paper, as well as in printing inks, where rapid, on-demand curing is essential.[15][16]
-
Adhesives: For bonding heat-sensitive substrates where thermal curing is not feasible.
-
3D Printing (Vat Photopolymerization): In stereolithography (SLA) and digital light processing (DLP) technologies to solidify liquid resins layer-by-layer.[2][17]
-
Biomaterials and Drug Delivery: For the encapsulation of drugs and cells within hydrogel matrices, where the mild, room-temperature curing process is advantageous.[1]
-
Surface Modification: To graft polymer chains from a surface, thereby altering its properties such as wettability or biocompatibility.[9]
Troubleshooting and Expert Insights
-
Poor Surface Cure: This is often a sign of significant oxygen inhibition. Increase the concentration of the amine synergist, increase the light intensity, or perform the curing under an inert nitrogen atmosphere.
-
Yellowing of the Polymer: Benzophenone-based photoinitiators can sometimes impart a yellow tint to the final product. This can be minimized by using the lowest effective concentration of the photoinitiator. For applications requiring high optical clarity, consider alternative photoinitiator systems.
-
Incomplete Through-Cure: If the polymer is cured on the surface but remains liquid underneath, it may be due to the light being absorbed too strongly at the surface. Reduce the photoinitiator concentration or use a light source with a longer wavelength for deeper penetration.
By understanding the underlying chemistry and carefully controlling the experimental parameters, researchers can effectively utilize 2,4,5-Trimethylbenzophenone to drive a wide range of free radical polymerization reactions, enabling innovation across numerous scientific and industrial domains.
References
- 1. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate: applications and toxicology_Chemicalbook [chemicalbook.com]
- 3. liftchem.com [liftchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 6. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 7. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 8. researchgate.net [researchgate.net]
- 9. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 11. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
- 12. pcimag.com [pcimag.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Novel Derivatives from Phenyl(2,4,5-trimethylphenyl)methanone for Drug Discovery
Abstract
The benzophenone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Phenyl(2,4,5-trimethylphenyl)methanone, a sterically hindered and electronically distinct member of this class, serves as a versatile starting material for the generation of novel derivatives. The strategic placement of methyl groups on one phenyl ring offers unique opportunities to explore structure-activity relationships (SAR) by influencing conformation, metabolic stability, and receptor binding. This guide provides a comprehensive overview of the synthesis of this core scaffold and details robust protocols for its derivatization through modifications at the carbonyl bridge and functionalization of the aromatic rings. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the causal logic behind experimental choices to ensure reproducibility and facilitate further innovation.
Part 1: Synthesis of the Core Scaffold: this compound
The most direct and industrially scalable method for synthesizing the title compound is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution involves the reaction of an acylating agent (benzoyl chloride) with an activated aromatic ring (1,2,4-trimethylbenzene, or pseudocumene) in the presence of a Lewis acid catalyst.
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its departure to form a resonance-stabilized acylium ion.[4] The electron-rich pseudocumene ring then acts as a nucleophile, attacking the acylium ion. The trimethyl-substituted ring is significantly more activated than the unsubstituted benzene ring of the benzoyl chloride, ensuring the reaction proceeds in the desired direction. The final step is the deprotonation of the resulting arenium ion intermediate to restore aromaticity and release the catalyst.
Workflow: Friedel-Crafts Acylation
References
Analytical characterization of 2,4,5-Trimethylbenzophenone using HPLC and GC-MS
An Application Note for the Analytical Characterization of 2,4,5-Trimethylbenzophenone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides detailed, validated protocols for the analytical characterization of 2,4,5-Trimethylbenzophenone (TMBP), a photoinitiator commonly used in UV-curable inks and coatings.[1][2] The accurate identification and quantification of TMBP are critical for quality control, stability testing, and regulatory compliance, particularly concerning its potential migration from food contact materials.[3] We present two orthogonal analytical techniques: a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for precise quantification, and a definitive Gas Chromatography-Mass Spectrometry (GC-MS) method for unambiguous identification and structural confirmation. The methodologies detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical, chemical, and packaging industries, providing a framework grounded in established scientific principles and regulatory guidelines.[4][5][6]
Introduction and Physicochemical Profile
2,4,5-Trimethylbenzophenone (CAS RN: 52890-52-5) is an organic compound belonging to the class of aromatic ketones.[7][8] Its primary industrial application is as a Type II photoinitiator, which, upon exposure to UV radiation, generates free radicals to initiate the polymerization of monomers and oligomers in inks, adhesives, and coatings.[2][9] The presence and concentration of residual TMBP in cured materials are of significant interest due to its potential for migration and subsequent human exposure. Therefore, sensitive and specific analytical methods are required.
A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and sample preparation strategies.
Table 1: Physicochemical Properties of 2,4,5-Trimethylbenzophenone
| Property | Value | Source(s) |
| Chemical Structure | ||
| (Image of 2,4,5-Trimethylbenzophenone structure) | ||
| CAS Number | 52890-52-5 | [7][8] |
| Molecular Formula | C₁₆H₁₆O | [7] |
| Molecular Weight | 224.30 g/mol | [7] |
| Appearance | Colorless to light orange/yellow clear liquid | [10] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and acetone.[11] Low solubility in water. | [12][13] |
| logP (Octanol/Water) | ~4.4 - 4.56 (estimated) | [12][13] |
The high logP value indicates that 2,4,5-Trimethylbenzophenone is a nonpolar compound, making it an ideal candidate for reversed-phase HPLC and gas chromatography.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
2.1. Principle of the Method
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[14] The stationary phase is a nonpolar C18 silica-based material, while the mobile phase is a more polar mixture of acetonitrile and water.[14] When the sample is injected, TMBP partitions between the mobile and stationary phases. Its nonpolar nature causes it to be retained by the C18 column, separating it from more polar matrix components. Elution is achieved by a gradient of increasing organic solvent concentration. Quantification is based on the integrated peak area from the UV detector, which is proportional to the analyte concentration, by comparison to a calibration curve generated from certified reference standards.[14] The entire process is governed by validation principles outlined in the International Conference on Harmonization (ICH) guidelines to ensure data integrity.[4][6][15]
2.2. Experimental Protocol: HPLC
2.2.1. Materials and Reagents
-
2,4,5-Trimethylbenzophenone reference standard (>95% purity)[10]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
2.2.2. Instrumentation
-
HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.
-
Diode Array Detector (DAD) or UV-Vis Detector.
2.2.3. Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and separation for nonpolar analytes like TMBP. |
| Mobile Phase A | Deionized Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier; its increasing concentration elutes the analyte from the column. |
| Gradient Elution | 0-15 min: 60% to 95% B; 15-18 min: 95% B; 18-20 min: 60% B | A gradient ensures efficient elution, good peak shape, and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and run time. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | 254 nm | Benzophenone derivatives exhibit strong absorbance near this wavelength, providing good sensitivity. |
2.2.4. Preparation of Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 2,4,5-Trimethylbenzophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for 1 month when stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Primary Stock Solution with the initial mobile phase composition (60:40 Acetonitrile:Water).[14]
-
Sample Preparation (Example: Extract from a Cured Polymer): a. Accurately weigh 1.0 g of the cured polymer sample into a glass vial. b. Add 10 mL of acetonitrile. c. Sonicate in a water bath for 60 minutes to extract the residual TMBP. d. Allow the solution to cool to room temperature. e. Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.3. Method Validation Framework
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][16]
Table 3: HPLC Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the peak for TMBP is free from interference from matrix components or impurities. | Peak purity index > 0.995 (DAD); no interfering peaks at the retention time of TMBP in blank/placebo injections. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of 1-100 µg/mL. |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels.[4][15] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0% for 6 replicate injections. Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
2.4. HPLC Analysis Workflow Diagram
Caption: Workflow for the quantitative analysis of 2,4,5-Trimethylbenzophenone by HPLC.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Principle of the Method
GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.[17] The sample is first vaporized in a heated inlet and introduced into a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. As TMBP elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded by a high-energy electron beam (Electron Ionization, EI).[18] This "hard" ionization technique causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•), and to fragment in a reproducible manner.[18] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint" for TMBP, allowing for unambiguous identification.[19]
3.2. Experimental Protocol: GC-MS
3.2.1. Materials and Reagents
-
2,4,5-Trimethylbenzophenone reference standard (>95% purity)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
3.2.2. Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and an autosampler.
-
Mass Spectrometer (Single Quadrupole or Q-TOF).
3.2.3. GC-MS Conditions
Table 4: GC-MS Method Parameters
| Parameter | Condition | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A nonpolar 5% phenyl-methylpolysiloxane column is well-suited for separating aromatic ketones.[20] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of TMBP without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace-level analysis. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | The temperature program provides good separation from other components and ensures TMBP elutes with a sharp peak. |
| Transfer Line Temp | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching.[18] |
| Ion Source Temp | 230 °C | Optimal temperature for ionization efficiency and stability. |
| Quadrupole Temp | 150 °C | Maintains consistent mass filtering. |
| Mass Scan Range | 40 - 400 m/z | Covers the molecular ion and all expected fragment ions of TMBP. |
3.2.4. Preparation of Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 2,4,5-Trimethylbenzophenone reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with ethyl acetate. This is suitable for verifying instrument performance and retention time.
-
Sample Preparation: Use the same extract prepared for HPLC analysis (Section 2.2.4). If necessary, perform a solvent exchange to ethyl acetate or dilute further to be within the instrument's linear range.
3.3. Expected Mass Spectrum and Fragmentation
The analysis of the mass spectrum provides structural confirmation. For 2,4,5-Trimethylbenzophenone (MW = 224.30), the following ions are expected:
-
Molecular Ion (M⁺•) at m/z 224: This peak confirms the molecular weight of the compound. Its presence is characteristic of aromatic ketones under EI.[17]
-
Fragment at m/z 209 [M-15]⁺: Loss of a methyl radical (•CH₃) from the trimethylphenyl moiety.
-
Fragment at m/z 147 [C₁₀H₁₁O]⁺: Cleavage yielding the trimethylbenzoyl cation.
-
Fragment at m/z 119 [C₉H₁₁]⁺: The trimethylphenyl cation, formed by cleavage of the carbonyl bond.
-
Fragment at m/z 105 [C₇H₅O]⁺: The benzoyl cation, a very common and stable fragment for benzophenone derivatives.[21]
-
Fragment at m/z 77 [C₆H₅]⁺: The phenyl cation, resulting from the loss of a carbonyl group (CO) from the benzoyl fragment.
Table 5: Key Expected Mass Fragments for 2,4,5-Trimethylbenzophenone
| m/z | Proposed Identity |
| 224 | [M]⁺• (Molecular Ion) |
| 223 | [M-H]⁺ |
| 209 | [M-CH₃]⁺ |
| 147 | [CH₃)₃C₆H₂CO]⁺ |
| 119 | [(CH₃)₃C₆H₂]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
3.4. GC-MS Analysis Workflow Diagram
Caption: Workflow for the identification of 2,4,5-Trimethylbenzophenone by GC-MS.
Conclusion
This application note details two complementary and robust analytical methods for the characterization of 2,4,5-Trimethylbenzophenone. The developed RP-HPLC method is demonstrated to be suitable for accurate and precise quantification, making it ideal for routine quality control and stability studies. The GC-MS method provides unequivocal identification through its characteristic fragmentation pattern, serving as an essential tool for confirmatory analysis and impurity identification. Together, these protocols provide a comprehensive analytical toolkit for researchers and industry professionals, ensuring the quality and safety of products containing this important photoinitiator. The validation framework described for each method is grounded in ICH guidelines, ensuring that the data generated is reliable and defensible.[4][5]
References
- 1. measurlabs.com [measurlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. scbt.com [scbt.com]
- 8. 52890-52-5 CAS MSDS (2,4,5-TRIMETHYLBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,4,5-Trimethylbenzophenone | 52890-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. trimethylbenzophenone, 954-16-5 [thegoodscentscompany.com]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Phenyl(2,4,6-trimethylphenyl)methanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Phenyl(2,4,6-trimethylphenyl)methanone (also known as 2,4,6-Trimethylbenzophenone). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to enhance the yield and purity of your product.
The synthesis of Phenyl(2,4,6-trimethylphenyl)methanone is a classic example of the Friedel-Crafts acylation, a cornerstone reaction in organic synthesis for forming carbon-carbon bonds with aromatic compounds.[1] In this specific case, the highly activated mesitylene (1,3,5-trimethylbenzene) ring is acylated using benzoyl chloride in the presence of a Lewis acid catalyst. While robust, the reaction's success is highly dependent on carefully controlled parameters. This guide explains the causality behind experimental choices to empower you to optimize your results.
Reaction Overview: The Friedel-Crafts Acylation Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the benzoyl chloride, forming a highly electrophilic acylium ion. The electron-rich mesitylene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate (a sigma complex). Finally, deprotonation restores the aromaticity of the ring, yielding the desired ketone product.[2]
References
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene
Welcome to the technical support guide for the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene). This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. The high reactivity and specific substitution pattern of 1,2,4-trimethylbenzene present unique challenges, often leading to side reactions that can compromise yield and purity. This guide provides in-depth, experience-driven answers to common problems, helping you optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the acylation of 1,2,4-trimethylbenzene in a practical, question-and-answer format.
Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired product?
A1: This is the most common challenge. The three electron-donating methyl groups strongly activate the aromatic ring, but also create a complex directing and steric environment.
-
Underlying Causality: The methyl groups are ortho, para-directing activators.[1] In 1,2,4-trimethylbenzene, this leads to three potential sites for electrophilic attack: C3, C5, and C6.
-
Position C5: This is electronically favored as it is para to the C1-methyl and ortho to the C4-methyl. It is also the least sterically hindered position, making it the most probable site of acylation under kinetic control.
-
Position C3: This position is ortho to both the C2- and C4-methyl groups. While electronically activated, it is more sterically hindered than C5.
-
Position C6: This position is extremely sterically hindered by the adjacent C1- and C2-methyl groups, making substitution here highly unlikely.
-
-
Troubleshooting & Optimization:
-
Choice of Lewis Acid: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) can exhibit greater selectivity compared to the highly reactive AlCl₃.[2] Stronger acids can reduce the activation energy for less-favored pathways, leading to more isomeric byproducts.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) favors the kinetically controlled product, which is typically the least sterically hindered isomer (C5 acylation). Higher temperatures can provide enough energy to overcome the steric barrier to the C3 position, resulting in isomer mixtures.
-
Solvent Selection: The choice of solvent can modulate the reactivity of the Lewis acid. A coordinating solvent (like nitrobenzene or CS₂) can form a complex with the Lewis acid, reducing its activity and potentially increasing selectivity. Non-coordinating solvents (like dichloromethane) may lead to a more reactive system.
-
Acylating Agent Bulk: Using a bulkier acylating agent can enhance steric hindrance, further favoring substitution at the most accessible C5 position.
-
Q2: I'm observing a significant amount of a diacylated byproduct. How can I prevent this polyacylation?
A2: While Friedel-Crafts acylation is generally self-limiting because the product ketone is deactivated, this principle can fail in highly activated systems.
-
Underlying Causality: The three methyl groups provide such strong activation to the 1,2,4-trimethylbenzene ring that even after the introduction of one deactivating acyl group, the ring may remain sufficiently nucleophilic to undergo a second acylation.[3] The mono-acylated product is still an activated aromatic compound, just less so than the starting material.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: This is the most critical factor. Use the acylating agent as the limiting reagent. A slight excess (1.0-1.1 equivalents) of the trimethylbenzene can help ensure the acylating agent is consumed before significant diacylation occurs.
-
Order of Addition: Employ a slow, dropwise addition of the acylating agent (or the Lewis acid-acyl chloride complex) to a solution of the 1,2,4-trimethylbenzene. This maintains a low instantaneous concentration of the electrophile and favors mono-acylation. A "reverse addition" (adding the substrate to the acylating agent) will almost certainly result in polyacylation.
-
Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Extended reaction times or elevated temperatures will increase the likelihood of a second, slower acylation event.
-
Q3: My reaction is sluggish or fails completely, and the workup is yielding a tar-like substance. What are the likely causes?
A3: Reaction failure or polymerization often points to issues with reagents or catalyst deactivation.
-
Underlying Causality:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[2] Moisture deactivates the catalyst, forming aluminum hydroxides and HCl, which halts the generation of the necessary acylium ion electrophile.[4][5]
-
Incorrect Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid acts as both a catalyst and a complexing agent. The product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it.[6] Therefore, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is required relative to the acylating agent. Using only a catalytic amount will result in a stalled reaction.
-
Substrate-Induced Polymerization: Highly activated aromatic compounds like 1,2,4-trimethylbenzene can be susceptible to polymerization or charring under the influence of strong Lewis acids, especially at higher temperatures.
-
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an inert atmosphere (N₂ or Ar). Use anhydrous solvents and ensure the 1,2,4-trimethylbenzene and acylating agent are free of water.
-
Verify Catalyst Stoichiometry: Use at least 1.0 equivalent of AlCl₃ for every equivalent of acyl chloride. For some substrates, up to 1.2-1.5 equivalents may be needed to drive the reaction to completion.
-
Purify the Substrate: Ensure the 1,2,4-trimethylbenzene is pure. Olefinic impurities, for instance, can readily polymerize in the presence of a strong Lewis acid.
-
Control Temperature: Maintain a low temperature during the addition of reagents to dissipate the heat of reaction and minimize charring.
-
Optimized Protocol: Selective Mono-acetylation of 1,2,4-Trimethylbenzene
This protocol is designed to maximize the yield of the C5-acylated product while minimizing side reactions.
Materials:
-
1,2,4-Trimethylbenzene (≥98%, anhydrous)
-
Acetyl chloride (≥99%, anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous, ≥99%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, 3M aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a pressure-equalizing dropping funnel.
-
Reagent Preparation: In the main flask, dissolve 1,2,4-trimethylbenzene (1.1 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: To the cooled solution, add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. A slurry will form.
-
Electrophile Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the progress by TLC or GC analysis of quenched aliquots. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes. Caution: This is a highly exothermic process.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 3M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the desired 2,4,5-trimethylacetophenone.
Data Summary: Influence of Reaction Parameters
| Parameter | Condition | Expected Outcome on Acylation of 1,2,4-Trimethylbenzene | Primary Side Reaction Risk |
| Temperature | Low (0-5 °C) | High C5-isomer selectivity (kinetic control) | Incomplete reaction if too low |
| High (25-50 °C) | Decreased selectivity, formation of C3-isomer | Polymerization, Diacylation | |
| Lewis Acid | AlCl₃ (strong) | High reaction rate, potentially lower selectivity | Isomerization, Polymerization |
| FeCl₃ (mild) | Slower rate, potentially higher C5-selectivity | Incomplete reaction | |
| Stoichiometry | Acyl-Cl < 1.0 eq | High mono-acylation selectivity | Unreacted starting material |
| (Acyl-Cl : Arene) | Acyl-Cl ≥ 1.0 eq | Risk of polyacylation increases with excess | Diacylation |
| Solvent | DCM (non-coord.) | Fast reaction rate | Reduced selectivity |
| CS₂ (coord.) | Slower rate, can improve selectivity | Toxicity and handling issues |
References
Troubleshooting low conversion rates in trimethylbenzophenone synthesis
Welcome to the Technical Support Center for the synthesis of trimethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common challenges encountered during the Friedel-Crafts acylation synthesis of trimethylbenzophenone isomers, with a particular focus on 2,4,6-trimethylbenzophenone (benzoylmesitylene).
Introduction: The Challenge of Low Conversion in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for the synthesis of aryl ketones like trimethylbenzophenone. However, achieving high conversion rates can be challenging. This guide provides a structured approach to diagnosing and resolving common issues in this synthesis, ensuring reproducible and high-yield results.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of 2,4,6-trimethylbenzophenone. What are the most likely causes?
Low yields in the Friedel-Crafts acylation of mesitylene with benzoyl chloride are typically due to one or more of the following factors:
-
Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any moisture in your glassware, solvent, or reagents will deactivate the catalyst, halting the reaction.[1]
-
Suboptimal Reaction Temperature: The reaction temperature is critical. While the initial mixing is often done at low temperatures to control the exothermic reaction, the reaction may require warming to proceed to completion. Conversely, excessively high temperatures can lead to side reactions.[1]
-
Poor Reagent Quality: The purity of your mesitylene, benzoyl chloride, and solvent is paramount. Impurities can interfere with the catalyst and lead to the formation of byproducts.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with it, rendering it inactive.[1]
Q2: Am I likely facing significant steric hindrance from the three methyl groups on the mesitylene ring?
While steric hindrance can be a factor in some Friedel-Crafts reactions, studies have shown that the mono-acylation of mesitylene proceeds in good yield, suggesting that steric hindrance is not a primary obstacle for this specific transformation.[2][3][4] The high activation of the mesitylene ring by the three electron-donating methyl groups facilitates the reaction.[5]
Q3: I see multiple spots on my TLC plate. What are the possible side products?
The most common side product in the acylation of mesitylene is the diacylated product, 1,3-dibenzoyl-2,4,6-trimethylbenzene.[2][3][4] This is more likely to occur if an excess of benzoyl chloride and catalyst are used, or if the reaction is run for an extended period at a high temperature. Other spots could be unreacted starting materials or byproducts from reactions with impurities.
Q4: Can I use other isomers of trimethylbenzene for this reaction?
Yes, other isomers like 1,2,4-trimethylbenzene (pseudocumene) can be used. However, the regioselectivity will be different, leading to a mixture of isomers of trimethylbenzophenone. The directing effects of the methyl groups will determine the position of acylation.
Troubleshooting Guide: A Systematic Approach to Improving Yield
This section provides a step-by-step guide to troubleshoot and optimize your trimethylbenzophenone synthesis.
Problem: Low or No Product Formation
Step 1: Verify the Integrity of Your Reagents and Catalyst
-
Question: Is your aluminum chloride active?
-
Explanation: Aluminum chloride is highly hygroscopic and will readily react with atmospheric moisture.
-
Solution:
-
Use a fresh, unopened bottle of anhydrous aluminum chloride.
-
If you suspect your current bottle is compromised, you can test its activity with a small-scale reaction using known reactive starting materials.
-
Handle the catalyst quickly in a dry environment, preferably in a glovebox or under an inert atmosphere.
-
-
Question: Are your reagents and solvent anhydrous?
-
Explanation: Water in your mesitylene, benzoyl chloride, or solvent will consume the catalyst.
-
Solution:
-
Use freshly distilled mesitylene and benzoyl chloride.
-
Use a dry, anhydrous solvent. Carbon disulfide or dichloromethane are common choices.[6] Ensure they are from a freshly opened bottle or have been properly dried.
-
Dry all glassware in an oven ( >100 °C) for several hours and allow it to cool in a desiccator before use.
-
Step 2: Optimize Reaction Conditions
-
Question: Is your reaction temperature appropriate?
-
Explanation: The reaction may be too slow at low temperatures or prone to side reactions at high temperatures.
-
Solution:
-
Typically, the reagents are mixed at a low temperature (0-5 °C) to control the initial exotherm.
-
After the initial addition, allow the reaction to warm to room temperature and stir for several hours. Gentle heating may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC.
-
-
Question: Is your catalyst stoichiometry correct?
-
Explanation: The ketone product forms a complex with the Lewis acid, so at least one equivalent of the catalyst is required.[1]
-
Solution:
-
Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically benzoyl chloride).
-
For less reactive substrates or if you are still observing low conversion, you can incrementally increase the amount of catalyst.
-
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low conversion rates.
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethylbenzophenone
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Mesitylene | 120.19 | 12.0 g (13.8 mL) | 0.1 | 1.0 |
| Benzoyl chloride | 140.57 | 14.1 g (11.6 mL) | 0.1 | 1.0 |
| Anhydrous AlCl₃ | 133.34 | 14.7 g | 0.11 | 1.1 |
| Anhydrous CS₂ or CH₂Cl₂ | - | 100 mL | - | - |
| 6M HCl | - | 100 mL | - | - |
| Diethyl ether | - | 150 mL | - | - |
| Saturated NaHCO₃ | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Add anhydrous aluminum chloride (14.7 g) and the anhydrous solvent (50 mL) to the flask.
-
Cool the flask to 0-5 °C in an ice bath.
-
In the dropping funnel, add a solution of mesitylene (12.0 g) and benzoyl chloride (14.1 g) in the anhydrous solvent (50 mL).
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding crushed ice, followed by 100 mL of 6M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: TLC Monitoring of the Reaction
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, 2,4,6-trimethylbenzophenone, is a UV-active compound.
Understanding the Reaction Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.
Caption: The mechanism of Friedel-Crafts acylation.
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of benzoyl chloride, making it a better leaving group and facilitating the formation of a resonance-stabilized acylium ion. This is the key electrophile in the reaction.[7]
-
Electrophilic Attack: The electron-rich mesitylene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 2,4,6-trimethylbenzophenone.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
How to remove unreacted starting materials from Phenyl(2,4,5-trimethylphenyl)methanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for the purification of Phenyl(2,4,5-trimethylphenyl)methanone. This document provides in-depth, field-proven insights and troubleshooting advice to help you achieve high purity for your target compound. As Senior Application Scientists, we understand that the success of your research often hinges on the purity of your materials. This guide is structured to address the common challenges encountered after a typical Friedel-Crafts acylation synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common issues researchers face during the purification of this compound.
Q1: My crude product is an oil/low-melting solid, but the literature reports a solid. What are the likely impurities?
A: This is a classic sign of residual starting materials or solvents. The most common synthesis for this ketone is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with benzoyl chloride.
-
Unreacted 1,2,4-Trimethylbenzene (Pseudocumene): This is a liquid at room temperature with a boiling point of 169-171°C.[1] It is a non-polar hydrocarbon and can remain trapped in your product, depressing the melting point. It is nearly insoluble in water but soluble in most organic solvents.[1][2][3]
-
Unreacted Benzoyl Chloride: This is a fuming liquid that reacts with atmospheric moisture to form benzoic acid.[4] Benzoic acid is a solid, but its presence alongside pseudocumene and your product will result in a eutectic mixture with a lowered and broad melting range.
-
Residual Solvent: If you have performed a work-up with a high-boiling point solvent, it may not have been fully removed under vacuum.
Q2: I've performed an aqueous work-up, but my TLC still shows a streak of baseline material. What is this and how do I remove it?
A: The baseline material on a silica TLC plate is highly polar and is almost certainly benzoic acid. This forms from the hydrolysis of unreacted benzoyl chloride during the aqueous work-up. While a simple water wash removes some of it, benzoic acid is only sparingly soluble in cold water.
To effectively remove it, you must perform a basic wash. By washing your organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, you deprotonate the benzoic acid to form sodium benzoate.[5] This ionic salt is highly soluble in the aqueous layer and will be efficiently extracted from your organic phase.
Q3: How can I efficiently remove the non-polar pseudocumene impurity?
A: Since both your product and pseudocumene are relatively non-polar, a simple extraction will not suffice. The two most effective lab-scale methods are:
-
Recrystallization: This is the preferred method if your crude product is mostly solid. The key is to find a solvent or solvent system in which your ketone product has high solubility at high temperatures but low solubility at low temperatures, while pseudocumene remains soluble even when cold.[6][7][8]
-
Flash Column Chromatography: This technique is excellent for separating compounds with different polarities.[9][10] Since the ketone product is more polar than the hydrocarbon pseudocumene, it will adhere more strongly to the silica gel, allowing the pseudocumene to elute first.
Q4: What's the best general workflow for purifying the crude product after a Friedel-Crafts reaction?
A: A robust, multi-step approach is recommended to tackle the different types of impurities. This ensures the highest possible purity for downstream applications. The logical flow is to first remove ionic and acidic impurities, then remove non-polar impurities.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for the key purification techniques.
Protocol 1: Post-Reaction Work-up and Acid/Base Extraction
This protocol is designed to quench the reaction and remove the Lewis acid catalyst (e.g., AlCl₃) and acidic impurities like benzoic acid.
Objective: To obtain a crude organic extract containing the desired ketone and unreacted non-polar starting material, free from acidic and inorganic salts.
Steps:
-
Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred slurry of crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride catalyst and any remaining benzoyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) two or three times. Combine the organic layers.
-
Bicarbonate Wash: Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃).[4][5] You may observe gas (CO₂) evolution if significant acid is present; vent the funnel frequently.[11] This step converts benzoic acid into its water-soluble sodium salt, which is removed into the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
This is the most effective method for purifying solids to a high degree. The principle relies on the differential solubility of the product and impurities in a chosen solvent at different temperatures.[6][7]
Objective: To obtain high-purity crystalline this compound.
Step 1: Solvent Selection The ideal solvent will dissolve the product completely when hot but poorly when cold.[8][12] Impurities, like pseudocumene, should remain soluble even at low temperatures.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | A good starting point. The ketone's polarity suggests it may have the desired solubility profile. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, often gives good quality crystals. |
| Hexane | 69 | Non-polar | The product is likely insoluble or sparingly soluble. Can be used as an "anti-solvent" in a mixed system. |
| Ethyl Acetate | 77 | Polar Aprotic | Often a good solvent for ketones.[13] May be too good a solvent, requiring pairing with an anti-solvent like hexane. |
| Ethanol/Water | Variable | Mixed | A common mixed-solvent system. Dissolve the product in hot ethanol and add hot water dropwise until cloudy, then clarify with a few drops of ethanol.[8] |
Step 2: Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.
-
Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10][14][15]
Objective: To separate this compound from non-polar impurities like pseudocumene.
Step 1: Determine Eluent System via TLC
-
Dissolve a tiny amount of your crude product in dichloromethane.
-
Spot the solution on a TLC plate and develop it in various solvent systems.
-
The goal is to find a system where the product spot has an Rf value of approximately 0.2-0.3.[9][15] A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Expected Result: Pseudocumene will have a very high Rf (near the solvent front) in all but the most non-polar systems. The ketone product will be lower on the plate.
Step 2: Column Procedure
-
Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane). Pour this into the column and allow it to pack under positive pressure.
-
Loading: Dissolve your crude product in the minimum amount of a volatile solvent like dichloromethane.[16] Carefully add this solution to the top of the silica bed.
-
Elution:
-
Begin eluting with the non-polar solvent (e.g., 100% Hexane). This will wash the very non-polar pseudocumene off the column. Collect fractions and monitor by TLC.
-
Once the pseudocumene is gone, increase the polarity of the eluent (e.g., switch to 5% Ethyl Acetate in Hexane). This will begin to move your desired ketone product down the column.
-
Collect fractions continuously, checking each one by TLC to identify which contain the pure product.
-
-
Concentration: Combine the fractions that contain only the pure product spot and remove the solvent using a rotary evaporator.
References
- 1. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 2. 1,2,4-Trimethylbenzene CAS#: 95-63-6 [m.chemicalbook.com]
- 3. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. Chromatography [chem.rochester.edu]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. biotage.com [biotage.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Phenyl(2,4,5-trimethylphenyl)methanone Solubility in Monomer Formulations
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Phenyl(2,4,5-trimethylphenyl)methanone. This photoinitiator, also known as 2,4,5-Trimethylbenzophenone, is a critical component in many photopolymerization applications. However, achieving complete and stable solubility in various monomer systems can be a significant experimental hurdle.
This guide is designed to provide in-depth, practical solutions to common solubility challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your formulation development.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about the photoinitiator and the nature of solubility issues.
Q1: What is this compound and why is its solubility critical for my experiments?
This compound is a solid, Norrish Type II photoinitiator.[1] Upon exposure to UV light, it initiates the polymerization of monomers and oligomers to form a solid polymer.[2]
The solubility of a photoinitiator is paramount for several reasons:
-
Uniform Curing: A completely dissolved photoinitiator ensures a homogeneous distribution throughout the monomer resin. This leads to a uniform generation of initiating radicals upon UV exposure, resulting in consistent and predictable polymer properties.
-
Reaction Efficiency: Poorly dissolved particles or localized high concentrations can lead to inefficient light absorption and can even act as termination sites, reducing the overall polymerization rate and final conversion.[3]
-
Optical Clarity: Undissolved photoinitiator crystals act as defects, scattering light and causing cloudiness or haze in the final cured product.
-
Preventing Recrystallization: A stable solution prevents the photoinitiator from precipitating out over time or during temperature changes, which is crucial for the shelf-life and reliability of a pre-polymer formulation.[3]
Q2: What are the common signs of poor solubility of this compound?
You may be facing a solubility issue if you observe any of the following:
-
Visible Particles: The most obvious sign is the presence of undissolved white or off-white solid particles floating in the monomer blend, even after prolonged mixing.
-
Hazy or Cloudy Appearance: The formulation appears translucent or opaque instead of optically clear.
-
Precipitation Over Time: The mixture appears clear initially but forms a solid precipitate or sediment at the bottom of the container after resting for several hours or days.
-
Inconsistent Curing: When cured, the polymer exhibits surface defects, soft spots, or a tacky surface, indicating non-uniform initiation.
Q3: What intrinsic properties of this compound affect its solubility?
The solubility behavior is governed by its molecular structure, as summarized in the table below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₆H₁₆O[4][5] | The molecule is predominantly hydrocarbon-based. |
| Molecular Weight | ~224.30 g/mol [4][5] | A moderate molecular weight for a small molecule. |
| Structure | Aromatic ketone with a phenyl group and a trimethyl-substituted phenyl group. | The aromatic rings and methyl groups make the molecule non-polar and hydrophobic. |
| Polarity | Low | It will preferentially dissolve in non-polar or low-polarity organic solvents and monomers ("like dissolves like"). |
| Physical Form | Solid at room temperature[6] | Energy (in the form of heat or mechanical agitation) is required to overcome the crystal lattice energy for dissolution to occur. |
The principle of "like dissolves like" is central here. The non-polar, aromatic nature of this compound means it will have inherently better solubility in monomers that are also non-polar or have low polarity, such as many common acrylates and methacrylates.[7]
Section 2: Systematic Troubleshooting Guide
Encountering solubility issues can be frustrating. This section provides a logical workflow to diagnose and solve the problem systematically.
Troubleshooting Workflow Diagram
The following diagram outlines a step-by-step decision-making process for addressing solubility challenges.
Caption: Logical workflow for troubleshooting solubility issues.
Q4: My photoinitiator isn't dissolving at room temperature. What is the first and safest step?
Answer: Apply Controlled Heat and Enhanced Agitation.
The dissolution of a solid is an endothermic process that is favored by an increase in temperature.[8][9]
-
Causality: Increasing the temperature provides the necessary energy to break the intermolecular forces holding the this compound molecules together in their crystal lattice. Simultaneously, it reduces the viscosity of the monomer blend, which accelerates mass transfer and allows monomer molecules to more effectively solvate the photoinitiator molecules.[10]
-
Recommended Action: Gently warm your formulation to 40-60°C while stirring. Using a magnetic stirrer on a hotplate or a temperature-controlled water bath is ideal. Avoid excessive heat (>80°C), as this can risk premature thermal polymerization of the monomers.
-
Pro-Tip: Combine heating with mechanical agitation like sonication.[3] Sonication uses high-frequency sound waves to create micro-cavitations, which act as a powerful scrubbing force to break down solid agglomerates and accelerate dissolution.
See Protocol 1 for a detailed methodology.
Q5: I've heated the mixture and it became clear, but the photoinitiator crashed out as it cooled. What does this mean and what should I do?
Answer: Your system is supersaturated at room temperature. The next step is to evaluate co-solvents.
This phenomenon indicates that while heating increased the solubility enough to dissolve the photoinitiator, the concentration is above the saturation point at ambient temperature. To create a stable solution, you need to increase the solvating power of the liquid phase itself.
-
Causality: A co-solvent is a small amount of a secondary solvent that is miscible with the primary monomer blend but has a higher solvating power for the photoinitiator.[11] It effectively modifies the overall polarity and solvating characteristics of the formulation, increasing the solubility limit.
-
How to Choose a Co-solvent:
-
Polarity Matching: Choose a co-solvent with a polarity similar to that of this compound (i.e., low to medium polarity).
-
Volatility: Select a co-solvent with low volatility if it is intended to remain in the final cured product. If it must be removed before curing, a more volatile solvent may be chosen, but this requires an additional evaporation step.
-
Reactivity: The co-solvent should be non-reactive with the monomers and the photoinitiator.
-
Table 2: Potential Co-solvents for Enhancing Solubility
| Co-Solvent | Relative Polarity | Boiling Point (°C) | Key Considerations |
| Acetone | Medium | 56 | Highly volatile, good solvating power. Must be fully evaporated before curing.[12] |
| Ethyl Acetate | Low-Medium | 77 | Good balance of solvating power and volatility. |
| N-Methyl-2-pyrrolidone (NMP) | High | 202 | Excellent solvating power, very low volatility. Will remain in the cured film. |
| Propylene Glycol Methyl Ether Acetate (PGMEA) | Medium | 146 | Commonly used in coatings, good compatibility. |
See Protocol 2 for a guide on screening co-solvents.
Q6: Can I adjust my monomer blend instead of using a co-solvent?
Answer: Yes, modifying the monomer blend is an excellent strategy.
If your formulation allows for flexibility, adjusting the monomer composition can significantly improve photoinitiator solubility.
-
Causality: The overall polarity and solvating power of your resin system is a weighted average of its components. By increasing the proportion of a monomer that is a better solvent for this compound, you can raise the overall solubility limit.
-
Recommended Action:
-
Identify the best solvent among your existing monomers for the photoinitiator. You can do this by attempting to dissolve a small amount of the photoinitiator in each individual monomer.
-
Systematically increase the concentration of the "good solvent" monomer in your blend while decreasing the "poor solvent" monomer, keeping the overall functionality and desired properties in mind.
-
Consider introducing a new monomer known for good solvency, such as those with aromatic structures or longer alkyl chains that better match the photoinitiator's structure.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Dissolution Using Controlled Heating and Agitation
This protocol describes the standard method for dissolving this compound in a monomer blend.
-
Preparation:
-
Weigh the required amounts of monomer(s) into a clean, dry glass beaker or flask. Use an amber or UV-blocking container to prevent premature polymerization from ambient light.
-
Add the pre-weighed this compound powder to the monomer(s).
-
Add a PTFE-coated magnetic stir bar.
-
-
Execution:
-
Place the beaker on a magnetic stirrer hotplate.
-
Begin stirring at a moderate speed (e.g., 300-500 rpm) to create a vortex without splashing.
-
Set the hotplate temperature to 50°C. Use a thermometer or thermocouple to monitor the actual liquid temperature. Do not exceed 60°C.
-
Continue heating and stirring until all solid particles are visually dissolved and the solution is clear. This may take 30-60 minutes.
-
Optional: For stubborn agglomerates, place the beaker in a sonicator bath set to 40-50°C for 10-15 minute intervals.
-
-
Validation:
-
Turn off the heat and allow the solution to cool to room temperature while continuing to stir.
-
Once cooled, stop stirring and visually inspect the solution for any signs of precipitation or cloudiness. Let the solution sit for at least 4 hours to confirm stability.
-
Protocol 2: Screening and Selection of an Effective Co-solvent
This protocol provides a method for testing and identifying a suitable co-solvent.
-
Preparation:
-
Prepare several small, identical batches of your monomer blend (e.g., 10g each) in labeled glass vials.
-
Add the target concentration of this compound to each vial.
-
Select 3-4 candidate co-solvents from Table 2.
-
-
Execution:
-
To the first vial (control), add no co-solvent.
-
To the subsequent vials, add a co-solvent, starting at a low concentration (e.g., 1% by weight).
-
Cap the vials and mix thoroughly at room temperature using a vortex mixer or by shaking.
-
Observe which solutions become clear.
-
If solubility is not achieved, incrementally increase the co-solvent concentration (e.g., to 2%, 3%, 5%) and re-evaluate. Note the minimum concentration required to achieve a clear, stable solution at room temperature.
-
-
Validation:
-
The optimal co-solvent is the one that achieves complete and stable dissolution at the lowest concentration.
-
Perform a test cure on a small film of the successful formulation to ensure the co-solvent does not negatively impact curing speed or final polymer properties.
-
Section 4: Advanced Considerations
Q7: How does the choice of monomer (e.g., acrylates vs. methacrylates) impact solubility?
While both are common in photopolymerization, their subtle structural differences can influence solubility. The key factor is not the class (acrylate vs. methacrylate) but the specific properties of the monomer's side chain (R-group).
-
Polarity: Monomers with more polar R-groups (e.g., those containing hydroxyl or short ether groups like Hydroxyethyl Acrylate) will be poorer solvents for the non-polar this compound.
-
Hydrophobicity: Monomers with long, non-polar alkyl chains (e.g., Lauryl Acrylate) or aromatic groups (e.g., Benzyl Acrylate) are more chemically similar to the photoinitiator and will generally be better solvents.
Solubility Logic Diagram
This diagram illustrates the relationship between molecular properties and solubility.
Caption: Factors governing photoinitiator solubility in monomers.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. radtech.org [radtech.org]
- 4. parchem.com [parchem.com]
- 5. scbt.com [scbt.com]
- 6. Cas 5766-30-3,bis(2,4,5-trimethylphenyl)methanone | lookchem [lookchem.com]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photoinitiation Efficiency of 2,4,5-Trimethylbenzophenone
Welcome to the technical support center dedicated to maximizing the performance of 2,4,5-Trimethylbenzophenone (TMBP) in your photopolymerization experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and unlock the full potential of this widely used Type II photoinitiator. Here, we synthesize technical expertise with practical, field-proven insights to ensure your UV curing processes are both efficient and reliable.
Frequently Asked Questions (FAQs)
Q1: What is 2,4,5-Trimethylbenzophenone (TMBP) and how does it initiate polymerization?
A1: 2,4,5-Trimethylbenzophenone is a Type II photoinitiator. Unlike Type I photoinitiators that undergo direct cleavage upon UV exposure, TMBP requires a co-initiator or synergist to generate the free radicals necessary for polymerization.[1] The process begins with TMBP absorbing UV light, which elevates it to an excited triplet state. This excited molecule then abstracts a hydrogen atom from a donor molecule (the co-initiator), typically a tertiary amine.[2] This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the TMBP and a highly reactive alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization of monomers and oligomers, such as acrylates.[3]
Q2: Why is a co-initiator, like a tertiary amine, essential when using TMBP?
A2: A co-initiator is fundamental to the function of TMBP and other benzophenone-based photoinitiators. The co-initiator serves as the hydrogen donor that the excited TMBP molecule needs to produce initiating radicals.[2] Without a co-initiator, the excited TMBP will not efficiently generate the free radicals required to start the polymerization chain reaction. Furthermore, amine synergists play a crucial role in mitigating oxygen inhibition, a common issue in UV curing where atmospheric oxygen quenches the initiating radicals, leading to incomplete surface cure.[3][4]
Q3: What is the optimal concentration range for TMBP in a formulation?
A3: The optimal concentration of TMBP typically falls between 0.5% and 5% by weight of the total formulation.[5] However, this is a general guideline, and the ideal concentration is highly dependent on several factors, including the specific resin system, the type and concentration of the co-initiator, the thickness of the coating, and the intensity of the UV light source. It is crucial to perform a ladder study to determine the optimal concentration for your specific application.[5]
Q4: What wavelength of UV light is most effective for activating TMBP?
A4: Benzophenone and its derivatives, including TMBP, typically exhibit strong UV absorption in the UV-C and UV-B regions, with peak absorption around 254 nm and a weaker absorption band extending to about 350 nm.[6] Therefore, a UV light source with a significant output in this range, such as a medium-pressure mercury lamp, is effective for activating TMBP. It is essential to match the emission spectrum of your UV source with the absorption spectrum of the photoinitiator for efficient energy transfer and initiation.
Troubleshooting Guide: Common Issues and Solutions
Even with a well-designed formulation, you may encounter challenges during your photopolymerization experiments. This section provides a systematic approach to troubleshooting common issues related to the use of TMBP.
Issue 1: Slow or Incomplete Curing
A tacky or soft surface after UV exposure is a primary indicator of incomplete curing. This can stem from several factors related to the photoinitiation system and curing conditions.
Potential Causes & Corrective Actions:
-
Insufficient Photoinitiator or Co-initiator Concentration:
-
Explanation: An inadequate concentration of either TMBP or the amine synergist will result in a lower concentration of initiating radicals, leading to a slower polymerization rate.
-
Solution: Conduct a ladder study to systematically vary the concentrations of both TMBP and the co-initiator. Start with a TMBP concentration of around 2-3% and a co-initiator concentration in a similar range.[5] Monitor the cure speed and final properties to identify the optimal ratio.
-
-
Oxygen Inhibition:
-
Explanation: Oxygen in the atmosphere can quench the free radicals generated during photoinitiation, particularly at the surface of the coating, leading to a tacky finish.[4] Amine synergists help to mitigate this by reacting with peroxy radicals and regenerating active radicals.[3]
-
Solution:
-
Increase Amine Synergist Concentration: A higher concentration of the amine co-initiator can more effectively scavenge oxygen.
-
Inert Atmosphere: For highly sensitive applications, curing in an inert atmosphere (e.g., nitrogen) will eliminate oxygen inhibition.[7]
-
Use of Thiol Synergists: Thiols are highly effective at overcoming oxygen inhibition, though they may introduce odor.[7]
-
-
-
Inadequate UV Light Exposure:
-
Explanation: The total energy received by the sample (UV dose) is a product of light intensity and exposure time. Insufficient intensity or a short exposure time will lead to incomplete curing.
-
Solution:
-
Increase Exposure Time: If using a conveyor system, reduce the belt speed to increase the duration of UV exposure.[8]
-
Check UV Lamp Intensity: UV lamps degrade over time. Use a radiometer to measure the lamp's output and ensure it meets the required specifications.[9] Clean the lamp reflectors to maximize light delivery.[10]
-
Optimize Lamp Wavelength: Ensure the spectral output of your UV lamp aligns with the absorption profile of TMBP.
-
-
-
Light Attenuation in Thick or Pigmented Systems:
-
Explanation: In thicker coatings or formulations containing pigments and fillers, the UV light may be absorbed or scattered by these components, preventing it from reaching the lower layers of the material.
-
Solution:
-
Use a Combination of Photoinitiators: Combine TMBP with a photoinitiator that absorbs at longer wavelengths (e.g., a BAPO-type photoinitiator) to improve through-cure.[5]
-
Optimize Pigment Concentration: While this may not always be feasible depending on the application, reducing the pigment load can improve light penetration.
-
-
Issue 2: Poor Adhesion of the Cured Film
Poor adhesion can be a result of incomplete curing at the substrate interface or incompatibility between the coating and the substrate.
Potential Causes & Corrective Actions:
-
Incomplete Cure at the Interface:
-
Explanation: Similar to the general issue of incomplete curing, insufficient UV dose at the substrate surface will result in poor adhesion.
-
Solution: Follow the recommendations for addressing slow or incomplete curing, with a particular focus on ensuring adequate UV exposure.
-
-
Substrate Contamination:
-
Explanation: The presence of oils, dust, or other contaminants on the substrate can prevent proper wetting and adhesion of the coating.
-
Solution: Ensure the substrate is thoroughly cleaned and degreased before applying the formulation.[9]
-
-
Surface Energy Mismatch:
-
Explanation: If the surface energy of the substrate is too low, the liquid formulation may not wet the surface properly, leading to poor adhesion.
-
Solution: Consider surface treatments such as corona or plasma treatment to increase the substrate's surface energy.[9]
-
Strategies to Enhance Photoinitiation Efficiency
Beyond troubleshooting, there are several proactive strategies you can employ to maximize the efficiency of your TMBP-based photoinitiation system.
Optimization of Co-initiator Type and Concentration
The choice and concentration of the amine synergist have a significant impact on the overall curing performance.
Key Considerations:
-
Amine Structure: The reactivity of the amine co-initiator is influenced by its chemical structure. Tertiary amines with hydrogen atoms on the carbon adjacent to the nitrogen are generally effective. Commonly used amine synergists include N-methyldiethanolamine (MDEA) and ethyl-4-dimethylaminobenzoate (EDB).[10]
-
Concentration Ratio: The molar ratio of the co-initiator to TMBP is a critical parameter. An excess of the amine is often beneficial for overcoming oxygen inhibition, but excessively high concentrations can sometimes lead to plasticization of the cured film or yellowing. A systematic study of the concentration ratio is recommended.
Table 1: Comparison of Common Amine Synergists for Benzophenone-Type Photoinitiators
| Amine Synergist | Key Characteristics | Typical Concentration (wt%) |
| N-methyldiethanolamine (MDEA) | Aliphatic amine, good reactivity, can be hydrophilic. | 2 - 5 |
| Ethyl-4-dimethylaminobenzoate (EDB) | Aromatic amine, good reactivity, more hydrophobic than MDEA.[11] | 2 - 5 |
| 2-Ethylhexyl-4-dimethylaminobenzoate (EHA) | Similar to EDB but with a longer alkyl chain, leading to lower volatility and migration.[10] | 2 - 5 |
| Acrylated Amines | Contain a polymerizable acrylate group, reducing migration and odor. | 3 - 10 |
Experimental Protocol for Optimizing TMBP and Co-initiator Concentration
This protocol outlines a systematic approach to determining the optimal concentrations of TMBP and your chosen amine synergist for a given formulation.
Materials and Equipment:
-
Your base resin formulation (monomers, oligomers, additives)
-
2,4,5-Trimethylbenzophenone (TMBP)
-
Selected amine synergist (e.g., MDEA or EDB)
-
UV curing unit with a suitable lamp (e.g., medium-pressure mercury lamp)
-
Radiometer for measuring UV intensity
-
Substrates for coating application
-
Method for assessing cure (e.g., surface tackiness test, solvent rub test, FTIR for conversion analysis)
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your base resin formulation.
-
Prepare separate concentrated solutions of TMBP and the amine synergist in a suitable monomer from your formulation to facilitate accurate dosing.
-
-
Design the Experimental Matrix:
-
Create a matrix of formulations with varying concentrations of TMBP and the amine synergist. A good starting point is a 3x3 matrix, as shown in the example below.
Table 2: Example Experimental Matrix for Optimization
Formulation ID TMBP (wt%) Amine Synergist (wt%) F1 1.0 1.0 F2 1.0 2.5 F3 1.0 4.0 F4 2.5 1.0 F5 2.5 2.5 F6 2.5 4.0 F7 4.0 1.0 F8 4.0 2.5 F9 4.0 4.0 -
-
Prepare and Apply Formulations:
-
Prepare each formulation from the matrix, ensuring thorough mixing.
-
Apply a uniform film of each formulation onto the chosen substrate at a consistent thickness.
-
-
UV Curing:
-
Cure each sample using a fixed UV dose (intensity x time). It is important to keep the curing conditions constant across all samples for a valid comparison.
-
-
Evaluate Cure Performance:
-
Surface Cure: Assess the surface tackiness immediately after curing. A simple method is to gently touch the surface with a cotton swab; a tack-free surface indicates good surface cure.
-
Through Cure: Perform a solvent rub test (e.g., with acetone or isopropanol) to assess the degree of crosslinking. A higher number of rubs before the coating is removed indicates a better through cure.
-
Monomer Conversion (Optional but Recommended): For a quantitative assessment, use Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (around 810 cm⁻¹ or 1635 cm⁻¹) to calculate the degree of conversion.[12]
-
-
Analyze Results and Optimize:
-
Plot the cure performance data against the concentrations of TMBP and the amine synergist to identify the optimal formulation that provides the best balance of surface cure, through cure, and cure speed.
-
Leveraging Synergistic Effects and Alternative Co-initiators
While tertiary amines are the most common co-initiators for TMBP, other hydrogen donors can also be effective and may offer specific advantages.
-
Thiol-Ene Systems: The incorporation of thiols in the formulation can significantly enhance curing, particularly in the presence of oxygen. The thiol can act as an efficient hydrogen donor and also participate in a "thiol-ene" click reaction with acrylate double bonds, leading to a more uniform polymer network.
-
Polymeric Co-initiators: To address concerns about the migration of small-molecule co-initiators, especially in sensitive applications like food packaging, polymeric amines can be used.[4] These have a higher molecular weight and are less likely to migrate from the cured material.
-
Novel Hydrogen Donors: Research is ongoing to develop new, amine-free hydrogen donors to address potential toxicity concerns associated with some aromatic amines.[13]
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Diagram 1: Photoinitiation Mechanism of TMBP with an Amine Synergist
References
- 1. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 8. printing.org [printing.org]
- 9. goodiuv.com [goodiuv.com]
- 10. flintgrp.com [flintgrp.com]
- 11. radtech.org [radtech.org]
- 12. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New hydrogen donors for amine-free photoinitiating systems in dental materials | Pocket Dentistry [pocketdentistry.com]
Technical Support Center: Overcoming Catalyst Deactivation in Friedel-Crafts Acylation
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: A Practical Guide to Diagnosing and Overcoming Catalyst Deactivation in Friedel-Crafts Acylation Reactions
Welcome to the Technical Support Center. This guide is structured to provide actionable solutions and in-depth explanations for the common challenges associated with catalyst deactivation in Friedel-Crafts acylation. Moving beyond simple procedural steps, we will explore the causal mechanisms behind catalyst failure and provide robust, field-proven strategies to ensure the success of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions that are fundamental to understanding catalyst behavior in Friedel-Crafts acylation.
Q1: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation, unlike other catalytic reactions?
A1: This is a crucial distinction of the Friedel-Crafts acylation. The ketone product formed is a moderate Lewis base, which readily forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1][2] This complexation is often irreversible under typical reaction conditions, effectively removing the catalyst from the reaction cycle.[1] Consequently, the "catalyst" is consumed, and a stoichiometric quantity (or even a slight excess) relative to the acylating agent is necessary to drive the reaction to completion.[3][4][5]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: Catalyst deactivation in Friedel-Crafts acylation can be broadly categorized into three main types:
-
Chemical Deactivation (Poisoning/Complexation): This is the most common issue. It includes the aforementioned product-catalyst complexation[2][5], as well as interaction with other Lewis basic functionalities in the reaction mixture. Water is a potent poison, as it hydrolyzes and deactivates Lewis acids like AlCl₃.[3] Substrates containing basic groups (like amines) or impurities with lone-pair electrons (like sulfur compounds) can also act as poisons by binding strongly to the catalyst's active sites.[2][6]
-
Mechanical Deactivation (Fouling): Primarily relevant for heterogeneous (solid acid) catalysts, this involves the physical blockage of active sites and pores. This can be caused by the deposition of carbonaceous material (coke) or the strong adsorption of bulky product molecules.[7][8]
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the fine particles of a heterogeneous catalyst to agglomerate, leading to a loss of active surface area.[7] For homogeneous catalysts, high temperatures can lead to decomposition.
Q3: Can I use Friedel-Crafts acylation on a substrate with an amine (-NH₂) or hydroxyl (-OH) group?
A3: It is highly challenging. Functional groups with lone pairs of electrons, particularly amines, are strong Lewis bases and will readily complex with the Lewis acid catalyst.[2] This interaction is often stronger than the catalyst's interaction with the acylating agent, effectively "killing" the catalyst. This complexation also places a positive charge on the substituent, which strongly deactivates the aromatic ring towards electrophilic attack.[9][10] For phenols, the hydroxyl group can also coordinate with the catalyst. A common workaround is to protect the functional group (e.g., as an ester for a phenol) before performing the acylation.[3]
Q4: My aromatic substrate has a strong electron-withdrawing group (EWG). Why is the reaction failing and what are the alternatives?
A4: Friedel-Crafts acylation is an electrophilic aromatic substitution, meaning its success depends on the nucleophilicity of the aromatic ring.[11] Strongly deactivating groups (e.g., -NO₂, -CF₃, -CN) reduce the electron density of the ring, making it too "electron-poor" to attack the acylium ion electrophile.[2][11] Under standard conditions with catalysts like AlCl₃, the reaction generally fails.[11]
Alternatives for Deactivated Arenes:
-
Stronger Catalytic Systems: In some cases, more powerful catalysts like triflic acid or other superacids may promote acylation, but this is not a universal solution.[11]
-
Heterogeneous Catalysts: Certain solid acid catalysts, such as zeolites, can sometimes offer enhanced activity for moderately deactivated substrates.[11]
-
Alternative Synthetic Routes: For strongly deactivated systems, it is often more practical to consider other synthetic strategies, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[11]
Q5: What are the advantages of using heterogeneous (solid acid) catalysts over traditional homogeneous Lewis acids?
A5: Heterogeneous catalysts like zeolites, clays, and supported metal oxides are gaining prominence as a greener and more efficient alternative to traditional Lewis acids.[12] Their primary advantages include:
-
Ease of Separation: Being in a different phase (solid) from the liquid reaction mixture, they can be easily removed by simple filtration, simplifying product workup.[13][14]
-
Recyclability and Reuse: Many solid acids can be regenerated and reused, which is both economical and environmentally friendly.[12] Regeneration often involves heating to burn off deposited coke.[15]
-
Reduced Waste: They eliminate the need for aqueous workup to decompose the catalyst-product complex, which in the case of AlCl₃, generates significant amounts of corrosive waste.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental failures.
Problem 1: Low to No Product Yield
This is the most frequent issue, often pointing directly to a problem with catalyst activity.
-
Diagnosis: The reaction starts but stalls, leaving significant unreacted starting material. This is the classic symptom of insufficient catalyst loading.
-
Causality: As explained in the FAQs, the aryl ketone product forms a 1:1 complex with the Lewis acid, sequestering it.[1][2] If less than one equivalent of catalyst is used, the reaction will stop once the catalyst is fully complexed.
-
Solution: Ensure at least a stoichiometric amount (1.0-1.1 equivalents) of the Lewis acid catalyst is used relative to the acylating agent.[1][16] For some substrates, a larger excess may be required.
-
Diagnosis: The reaction fails to initiate or proceeds with very low conversion, even with a fresh bottle of catalyst. You may observe fuming when the catalyst is exposed to air.
-
Causality: Lewis acids like AlCl₃ and TiCl₄ are extremely hygroscopic. They react violently with water to form inactive hydroxides and oxides.[3] Even trace amounts of moisture in the solvent, reagents, or on the glassware can deactivate a significant portion of the catalyst.
-
Solution: Rigorous anhydrous technique is non-negotiable.
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under an inert atmosphere (N₂ or Argon) or in a desiccator.
-
Solvents & Reagents: Use freshly opened anhydrous solvents or purify them by distillation over an appropriate drying agent. Ensure the aromatic substrate and acylating agent are also anhydrous.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
-
Diagnosis: The reaction fails with a specific substrate but works with a simple arene like benzene or toluene under identical conditions.
-
Causality: The substrate itself contains a Lewis basic functional group (e.g., amine, amide, sulfoxide, or even an ether in some cases) that complexes with the catalyst more strongly than the acylating agent.[2]
-
Solution:
-
Protecting Groups: Mask the interfering functional group prior to the acylation step.
-
Catalyst Choice: For weakly basic substrates, a stronger Lewis acid or a higher catalyst loading might overcome the competitive binding.
-
Problem 2: Reaction Fails to Initiate
-
Diagnosis: The reaction shows no sign of starting (no color change, no exotherm) even when using a normally reliable substrate.
-
Causality: The Lewis acid catalyst may have degraded due to improper storage. A bottle of AlCl₃ that has been opened multiple times in a humid environment will have a significant layer of inactive, hydrolyzed material.
-
Solution: Use a freshly opened bottle of high-purity Lewis acid. For solid catalysts, consider purchasing from a reputable supplier and storing it in a desiccator or glovebox.
-
Diagnosis: The substrate is known to have potent electron-withdrawing groups (EWGs).
-
Causality: The aromatic ring is not nucleophilic enough to participate in the reaction.[2][11]
-
Solution: Refer to FAQ Q4. Standard Friedel-Crafts conditions are likely not viable. Consider alternative catalysts (e.g., metal triflates, zeolites) or a different synthetic approach entirely.[11]
Problem 3: Catalyst Deactivation with Heterogeneous Systems (e.g., Zeolites)
-
Diagnosis: The catalyst shows good initial activity but loses efficacy upon recycling. The recovered catalyst may appear discolored (darkened).
-
Causality: At elevated temperatures, side reactions can lead to the formation of high-molecular-weight, carbon-rich deposits (coke) that block the catalyst's pores and active sites.[7][8]
-
Solution:
-
Optimize Conditions: Lower the reaction temperature or shorten the reaction time if possible.
-
Regeneration: The primary advantage of many solid catalysts is their ability to be regenerated. This is often achieved by calcination (heating at high temperature in a stream of air) to burn off the carbonaceous deposits.[15]
-
-
Diagnosis: The reaction rate is slower than expected, especially when using an acyl anhydride.
-
Causality: The carboxylic acid byproduct formed during acylation with an anhydride can compete with the reactant for adsorption on the catalyst's active sites, leading to inhibition.[15]
-
Solution:
-
Use an Acyl Halide: Switching to an acyl halide eliminates the formation of a carboxylic acid byproduct.
-
Excess Substrate: Using a large excess of the aromatic substrate can help favor its adsorption over the inhibiting byproduct.
-
Part 3: Protocols and Methodologies
Protocol 1: Standard Procedure for a Moisture-Sensitive Friedel-Crafts Acylation using AlCl₃
This protocol for the acylation of toluene with acetyl chloride highlights the necessary precautions for handling moisture-sensitive reagents.
-
Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Oven-dry the entire apparatus and cool under a stream of inert gas.
-
Reagent Charging: To the flask, add anhydrous toluene (1.2 eq) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Under a positive flow of inert gas, carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to the stirred solution. Caution: This may be slightly exothermic.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.0 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or GC-MS.
-
Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice, often containing concentrated HCl to aid in dissolving the aluminum salts. Caution: This is a highly exothermic and gas-evolving process.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM, 2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Catalyst Regeneration for a Solid Acid Catalyst (Zeolite)
This protocol outlines a general procedure for regenerating a zeolite catalyst deactivated by coking.
-
Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration.
-
Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, acetone) to remove any adsorbed reactants and products. Dry the catalyst in an oven at 100-120 °C for several hours.
-
Calcination: Place the dried catalyst in a ceramic crucible or a tube furnace.
-
Heating Program: Heat the catalyst in a slow stream of air. A typical program would be:
-
Ramp from room temperature to 500-550 °C over 2-4 hours.
-
Hold at 500-550 °C for 4-6 hours to ensure complete combustion of coke deposits.[15]
-
Cool down slowly to room temperature under a stream of dry air or nitrogen.
-
-
Storage: Store the regenerated catalyst in a desiccator to prevent re-adsorption of atmospheric moisture before its next use.
Part 4: Data Tables
Table 1: Comparison of Common Lewis Acids and their Typical Stoichiometry
| Catalyst | Formula | Type | Typical Stoichiometry | Key Considerations |
| Aluminum Chloride | AlCl₃ | Homogeneous | Stoichiometric (≥1.0 eq)[1] | Highly active but very moisture-sensitive. Generates significant waste. |
| Ferric Chloride | FeCl₃ | Homogeneous | Stoichiometric (≥1.0 eq) | Milder than AlCl₃, but still requires anhydrous conditions. |
| Zinc Chloride | ZnCl₂ | Homogeneous | Catalytic to Stoichiometric | Milder Lewis acid, sometimes usable in catalytic amounts for activated arenes.[1] |
| Ytterbium Triflate | Yb(OTf)₃ | Homogeneous | Catalytic | Water-tolerant Lewis acid, effective for some deactivated substrates.[11] |
| Zeolites (e.g., H-BEA) | Solid Acid | Heterogeneous | Catalytic | Reusable and recyclable, environmentally benign. Activity depends on pore size and acidity.[15] |
| Montmorillonite Clay | Solid Acid | Heterogeneous | Catalytic | Inexpensive, environmentally friendly heterogeneous catalyst.[15] |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Diagnostic Check | Recommended Action |
| No Reaction | Inactive Catalyst | Run a control reaction with a known active substrate (e.g., toluene). | Use a fresh, unopened bottle of catalyst. Ensure rigorous anhydrous conditions. |
| Highly Deactivated Substrate | Check for strong EWGs on the aromatic ring. | Use a stronger catalyst (e.g., triflic acid) or change the synthetic route.[11] | |
| Low Yield / Stalled Reaction | Insufficient Catalyst | Catalyst loading is <1.0 equivalent. | Increase catalyst loading to ≥1.0 equivalent relative to the acylating agent.[4] |
| Moisture Contamination | Re-evaluate anhydrous technique. | Thoroughly dry all glassware, solvents, and reagents. Use an inert atmosphere. | |
| Poor Recyclability (Solid Catalyst) | Coking / Fouling | Catalyst appears darkened after use. | Regenerate the catalyst via calcination.[15] Optimize conditions to reduce temperature/time. |
Part 5: Visual Diagrams
Diagram 1: Mechanism of Catalyst Deactivation by Product Complexation
Caption: Catalyst sequestration by irreversible product complexation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Diagram 3: Comparison of Homogeneous vs. Heterogeneous Catalyst Cycles
Caption: Contrasting workup and recycling for homogeneous and heterogeneous catalysts.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. ethz.ch [ethz.ch]
- 14. eolss.net [eolss.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Phenyl(2,4,5-trimethylphenyl)methanone Isomers
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purification of Phenyl(2,4,5-trimethylphenyl)methanone and its related isomers. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate the isolation of high-purity target compounds.
Introduction: The Synthetic Challenge
This compound is typically synthesized via a Friedel-Crafts acylation reaction, where 1,2,4-trimethylbenzene (pseudocumene) is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3] While effective, this electrophilic aromatic substitution reaction can result in the acylation at different positions on the pseudocumene ring, leading to the formation of a mixture of constitutional isomers. These isomers, particularly Phenyl(2,3,5-trimethylphenyl)methanone, possess nearly identical molecular weights and similar polarities, making their separation a significant purification challenge.[4][5] This guide offers structured solutions to overcome these difficulties.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities formed during the synthesis of this compound?
During the Friedel-Crafts acylation of 1,2,4-trimethylbenzene, the benzoyl group can add to any of the available positions on the aromatic ring. While the 5-position is often favored due to directing effects of the methyl groups, substitution at other positions can occur, leading to the formation of constitutional isomers. The most common isomeric impurity is Phenyl(2,3,5-trimethylphenyl)methanone. Depending on the purity of the starting material and reaction conditions, other isomers may also be present.
Q2: Why are these constitutional isomers so difficult to separate?
Constitutional isomers have the same molecular formula but different connectivity of atoms.[5][6][7] This results in very similar physical and chemical properties:
-
Polarity: The isomers of this compound have nearly identical polarity due to the same functional groups and overall composition. This makes separation by standard chromatographic techniques, which rely on polarity differences, extremely challenging.[8]
-
Solubility: Their structural similarity leads to comparable solubilities in most common solvents, complicating separation by crystallization.[6] It is common for these isomers to co-crystallize, where one isomer incorporates into the crystal lattice of another.
-
Boiling Points: The isomers have very close boiling points, rendering separation by distillation impractical for laboratory-scale purifications.
Q3: What initial analytical methods are recommended to assess the purity of my crude product?
Before attempting purification, it is crucial to assess the composition of your crude mixture. We recommend the following techniques:
-
Thin-Layer Chromatography (TLC): An essential first step to visualize the number of components. The close proximity of spots will give you an initial indication of the separation difficulty.
-
¹H NMR Spectroscopy: Proton NMR can often distinguish between isomers by revealing subtle differences in the chemical shifts and splitting patterns of the aromatic protons and methyl groups. Integrating the distinct peaks can provide a quantitative ratio of the isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their mass-to-charge ratio, confirming they are indeed isomers. The peak areas in the gas chromatogram can be used to estimate the relative abundance of each component.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Q1: My TLC plate shows multiple spots with very low separation (ΔRf ≈ 0). How can I improve the resolution?
This is a classic sign that the isomers have nearly identical polarity in the chosen solvent system.
Causality: The mobile phase is likely eluting all isomers at nearly the same rate because their affinity for the stationary phase (e.g., silica gel) is too similar.
Solutions:
-
Solvent System Optimization: Test a wide range of mobile phase compositions. Focus on using less polar solvent systems, such as mixtures of hexane and ethyl acetate or dichloromethane and hexane, in very low concentrations of the more polar component (e.g., 98:2 or 99:1 hexane:ethyl acetate). This forces the compounds to spend more time interacting with the stationary phase, amplifying small differences in polarity.
-
Use a Different Stationary Phase: If silica gel isn't providing separation, consider using TLC plates with a different stationary phase, such as alumina or a phenyl-modified silica, which can offer different selectivity based on π-π interactions.[9]
-
Two-Dimensional (2D) TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and then run it in a second, different solvent system. This can sometimes resolve components that are inseparable in a single system.
Q2: I attempted column chromatography, but my collected fractions are still a mixture of isomers. What can I do to improve the separation?
Standard column chromatography often fails for these isomers without careful optimization.
Causality: A steep solvent gradient, high flow rate, or an overloaded/improperly packed column can prevent the effective separation of components with similar retention factors.
Solutions:
-
Column Dimensions and Packing: Use a long, narrow column to increase the number of theoretical plates and improve resolution. Ensure the column is packed perfectly to avoid channeling.
-
Elution Method:
-
Isocratic Elution: Instead of a gradient, use a single, finely-tuned solvent system that provides a low Rf value (e.g., 0.15-0.20) for your target compound on TLC. This slow elution maximizes the interaction time with the stationary phase.[8]
-
Shallow Gradient: If a gradient is necessary, make it extremely shallow. For example, start with 100% hexane and increase the ethyl acetate concentration by only 0.5-1% every few column volumes.
-
-
Flow Rate and Fraction Size: Use a very slow flow rate to allow equilibrium to be established between the mobile and stationary phases. Collect many small fractions and analyze them carefully by TLC or GC-MS.
Q3: My attempts at recrystallization result in a product with the same isomeric ratio as the crude material. How can I prevent co-crystallization?
Co-crystallization is common when isomers have similar shapes and can fit into each other's crystal lattice.
Causality: The thermodynamic stability gained by forming a mixed crystal is comparable to that of forming a pure crystal, especially if the solution is cooled too quickly or is supersaturated.
Solutions:
-
Systematic Solvent Screening: The key is to find a solvent that maximizes the solubility difference between the desired isomer and the impurities. Test a wide range of solvents with varying polarities (see Table 1 below).
-
Employ a Two-Solvent System (Solvent/Anti-solvent): Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble.[10][11] Then, slowly add a miscible "bad" solvent (an anti-solvent) in which the compound is poorly soluble, dropwise, until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, and then allow it to cool slowly. This technique can sometimes exploit subtle solubility differences.
-
Slow Cooling and Seeding: Rapid cooling promotes impurity inclusion.[12] Allow the hot, saturated solution to cool to room temperature as slowly as possible (e.g., by placing the flask in an insulated container). If you have a small amount of the pure desired isomer, add a seed crystal to the solution as it cools to encourage the selective crystallization of that isomer.[13]
Q4: When is it appropriate to switch to a more advanced technique like Preparative HPLC?
You should consider Preparative High-Performance Liquid Chromatography (Prep HPLC) when:
-
You require very high purity (>99%).
-
Fractional crystallization and standard column chromatography have failed to provide adequate separation.
-
You are working with a small to moderate scale (mg to grams).
Justification: HPLC offers significantly higher resolving power than standard column chromatography.[8] Using specialized columns, such as those with a phenyl-hexyl stationary phase, can enhance separation by exploiting differences in π-π interactions with the aromatic rings of the isomers.[8][9] While more expensive and time-consuming, it is often the most effective method for this type of challenging separation.
Experimental Protocols & Data
Table 1: Solvent Selection for Crystallization & Chromatography
This table provides a list of common solvents ordered by polarity, which can be used as a starting point for developing a purification protocol.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common non-polar solvent for normal-phase chromatography. |
| Toluene | 2.4 | 111 | Can engage in π-π interactions; useful for aromatic compounds. |
| Dichloromethane | 3.1 | 40 | Good general-purpose solvent, use in a fume hood. |
| Acetone | 5.1 | 56 | A polar, aprotic solvent. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, common in chromatography. |
| Acetonitrile | 5.8 | 82 | Common polar solvent for reversed-phase HPLC.[14] |
| Isopropanol | 3.9 | 82 | A common protic solvent for crystallization. |
| Ethanol | 4.3 | 78 | Often used in two-solvent crystallization systems with water. |
| Methanol | 5.1 | 65 | A polar, protic solvent. |
| Water | 10.2 | 100 | Used as an anti-solvent or in reversed-phase HPLC. |
Protocol 1: Optimized Fractional Recrystallization (Two-Solvent Method)
-
Solvent Selection: Through small-scale tests, identify a "good" solvent that dissolves the crude product well when hot but poorly when cold (e.g., isopropanol), and a miscible "anti-solvent" in which the product is poorly soluble even when hot (e.g., water).[10][11]
-
Dissolution: Place the crude isomeric mixture in an Erlenmeyer flask. Heat the "good" solvent and add the minimum amount required to fully dissolve the solid at or near the boiling point.[15]
-
Induce Precipitation: While stirring the hot solution, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure very slow cooling, you can place the flask in a beaker of hot water and allow the entire assembly to cool together. Do not disturb the flask during this process.[12]
-
Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture.[16]
-
Analysis: Dry the crystals and analyze their purity using the methods described in FAQ Q3 to determine if the isomeric ratio has improved. Repeat the process if necessary.
Protocol 2: Preparative HPLC Separation of Isomers
This protocol provides a starting point for developing a preparative HPLC method. It may require optimization.
-
Instrument: Preparative HPLC system with a fraction collector.
-
Column: A reversed-phase C18 or Phenyl-Hexyl column is recommended for separating aromatic isomers.[17][18] (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH)
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).[19]
-
Procedure:
-
Sample Preparation: Dissolve the crude mixture in a small amount of the mobile phase or a compatible strong solvent like pure acetonitrile. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): First, develop the separation method on a smaller analytical HPLC column to save time and solvent.
-
Gradient Elution: Start with a shallow gradient to find the optimal separation conditions. A suggested starting gradient is shown in Table 2.
-
Scale-Up: Once the analytical separation is optimized, scale up the method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect small fractions throughout the elution of the peaks of interest.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or TLC to identify the pure fractions containing the desired isomer. Pool the pure fractions and remove the solvent under reduced pressure.
-
Table 2: Example Gradient for Preparative HPLC
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water) | % Mobile Phase B (MeCN) |
| 0.0 | 20.0 | 40 | 60 |
| 20.0 | 20.0 | 30 | 70 |
| 25.0 | 20.0 | 5 | 95 |
| 30.0 | 20.0 | 5 | 95 |
| 31.0 | 20.0 | 40 | 60 |
| 35.0 | 20.0 | 40 | 60 |
Visualized Workflows & Structures
Isomer Structures
The diagram below illustrates the structural similarity between the target compound, this compound, and a common impurity, Phenyl(2,3,5-trimethylphenyl)methanone. This visual representation underscores the challenge of separating them based on physical properties.
Caption: Structural similarity of target and impurity isomers.
Purification Strategy Workflow
This decision tree provides a logical workflow for selecting an appropriate purification strategy based on experimental requirements such as scale and desired purity.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. biocompare.com [biocompare.com]
- 5. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. Home Page [chem.ualberta.ca]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 14. waters.com [waters.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Recrystallization [sites.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 19. helixchrom.com [helixchrom.com]
Monitoring Friedel-Crafts acylation progress using Thin Layer Chromatography (TLC)
Technical Support Center: Monitoring Friedel-Crafts Acylation with TLC
A Guide for Researchers and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones.[1] Accurate monitoring of this reaction is crucial for optimizing yield and purity. Thin Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, inexpensive, and sensitive method to track the consumption of starting materials and the formation of products.[2][3][4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you effectively monitor your Friedel-Crafts acylation reactions using TLC.
Frequently Asked Questions (FAQs)
Q1: Why is my aromatic starting material not moving from the baseline?
Answer: If your starting arene is highly polar and remains at the origin of the TLC plate, your solvent system (mobile phase) is likely not polar enough.[5]
-
Causality: In normal-phase TLC with a silica gel stationary phase, which is highly polar, polar compounds have a strong affinity for the stationary phase and require a more polar mobile phase to move up the plate.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For instance, if you are using a 10:1 hexane:ethyl acetate mixture, try changing to a 5:1 or 2:1 ratio.[6]
-
Switch to a More Polar Solvent System: If adjusting the ratio is insufficient, consider a more polar solvent system altogether, such as dichloromethane/methanol.[7]
-
Consider Reversed-Phase TLC: For extremely polar compounds, reversed-phase TLC plates, which have a nonpolar stationary phase, might be more suitable.[2][5] In this case, you would use a polar solvent system, like water/acetonitrile.[6]
-
Q2: My starting material and product spots are too close together (poor resolution). What can I do?
Answer: Poor resolution between your reactant and product spots indicates that their affinities for the stationary and mobile phases are too similar in the chosen solvent system.
-
Causality: The separation in TLC relies on the differential partitioning of compounds between the mobile and stationary phases. If the polarities of your starting material and product are very close, they will travel up the plate at similar rates.
-
Troubleshooting Steps:
-
Fine-Tune Solvent Polarity: Experiment with small, incremental changes in your solvent system's polarity. Sometimes, a slight adjustment is all that is needed to improve separation.
-
Try Different Solvent Systems: Test a variety of solvent systems with different selectivities. For example, if a hexane/ethyl acetate system is not working, try a system containing toluene, dichloromethane, or ether.[6]
-
Utilize a Co-spot: A "co-spot" involves spotting both the starting material and the reaction mixture in the same lane. This can help to confirm if two close spots are indeed different compounds.[8]
-
Two-Dimensional (2D) TLC: If you suspect your compound might be unstable on the silica plate, a 2D TLC can be informative. After running the plate in one solvent, it is turned 90 degrees and run in a second solvent system. If the compound is stable, the spots will appear on the diagonal. Decomposing compounds will appear below the diagonal.[8][9]
-
Q3: I see streaking instead of distinct spots for my reaction mixture. Why is this happening?
Answer: Streaking on a TLC plate can be caused by several factors, including sample overloading, high sample polarity, or interactions with the stationary phase.[5][10]
-
Causality: When the sample concentration is too high, the stationary phase becomes saturated, leading to a continuous "streak" rather than a well-defined spot. Highly acidic or basic compounds can also interact strongly and irreversibly with the silica gel, causing tailing or streaking.
-
Troubleshooting Steps:
-
Dilute Your Sample: The most common cause of streaking is an overloaded sample. Dilute your reaction mixture aliquot before spotting it on the TLC plate.[10][11]
-
Modify the Mobile Phase: For acidic compounds that streak, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape. For basic compounds, adding a small amount of triethylamine (0.1–2.0%) or ammonia in methanol can help.[5][6]
-
Address High Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking. After spotting the plate, place it under a high vacuum for a few minutes to remove the solvent before developing the plate.[8]
-
Q4: My spots are not visible under the UV lamp. How can I visualize them?
Answer: Not all compounds are UV-active. Aromatic compounds and those with conjugated systems are typically visible under UV light, but many other compounds are not.[12][13]
-
Causality: UV visualization on TLC plates with a fluorescent indicator works by quenching of fluorescence. The compound on the plate absorbs the UV light, preventing the indicator from fluorescing and thus creating a dark spot. If a compound does not absorb UV light at the given wavelength (usually 254 nm), it will not be visible.[12]
-
Troubleshooting Steps:
-
Use a Staining Agent: There are numerous chemical stains that react with different functional groups to produce colored spots.
-
Iodine Chamber: A simple and often non-destructive method that works well for unsaturated and aromatic compounds.[13][14] The plate is exposed to iodine vapors, which adsorb to the spots, making them appear as brown spots on a light-yellow background.
-
Potassium Permanganate (KMnO₄) Stain: An excellent stain for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[12][13] It appears as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: A versatile stain for many functional groups, particularly nucleophiles. It often requires heating and can produce a range of colors for different compounds.[14]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones, forming yellow to orange spots.[13][14]
-
-
Q5: The TLC plate shows that my starting material is consumed, but I don't see a clear product spot. What does this mean?
Answer: This situation can arise from several possibilities, from product characteristics to experimental issues.
-
Causality: The product may be too polar to move from the baseline, too nonpolar (running with the solvent front), not visible with the chosen visualization method, or the reaction may have resulted in decomposition or polymerization.
-
Troubleshooting Steps:
-
Check the Baseline and Solvent Front: Use a staining agent to see if there is a product spot at the very bottom or top of the plate. If the product is at the baseline, you need a more polar eluent. If it's at the solvent front, you need a less polar eluent.[5]
-
Try a Universal Stain: A charring stain like p-anisaldehyde or ceric ammonium molybdate can help visualize a wider range of compounds that might not be UV-active or react with more specific stains.[14][15]
-
Consider Product Volatility: If the product is highly volatile, it may have evaporated from the TLC plate during drying.[5]
-
Assess Reaction Work-up: The TLC of your product mixture might change after work-up if the product is unstable to acid, base, air, or water.[8]
-
Experimental Protocols & Data
Step-by-Step Protocol for TLC Monitoring
-
Preparation:
-
Prepare a developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber.[6]
-
Using a pencil (never a pen, as the ink can run with the solvent), gently draw a starting line about 1 cm from the bottom of a TLC plate.[11]
-
-
Spotting:
-
Dissolve a tiny amount of your starting material in a volatile solvent to create a reference solution.
-
Withdraw a small aliquot from your reaction mixture and dilute it with a volatile solvent.
-
Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the starting line.[16] Make the spots as small as possible.[10]
-
Ensure the spots are completely dry before placing the plate in the developing chamber.[16]
-
-
Development:
-
Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line.[5][11] Cover the chamber.
-
Allow the solvent to ascend the plate by capillary action.[4]
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[6]
-
-
Visualization:
Typical Solvent Systems for Friedel-Crafts Acylation
The polarity of the aromatic substrate and the resulting ketone will dictate the ideal solvent system. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.[15]
| Compound Polarity | Recommended Starting Solvent System | Polarity Adjustment |
| Non-polar | 95:5 Hexane:Ethyl Acetate | Increase Ethyl Acetate for higher Rf |
| Moderately Polar | 4:1 to 1:1 Hexane:Ethyl Acetate | Adjust ratio to achieve Rf between 0.2-0.8 |
| Polar | 100% Ethyl Acetate or 95:5 DCM:Methanol | Increase Methanol for higher Rf |
This table provides general starting points. Optimization is crucial for each specific reaction.
Visual Workflow
The following diagram illustrates the logical workflow for troubleshooting common TLC issues encountered when monitoring a Friedel-Crafts acylation.
References
- 1. byjus.com [byjus.com]
- 2. silicycle.com [silicycle.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
- 10. chembam.com [chembam.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Guide to the Structural Validation of Phenyl(2,4,5-trimethylphenyl)methanone by ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth analysis of the structural validation of Phenyl(2,4,5-trimethylphenyl)methanone, also known as 2,4,5-trimethylbenzophenone, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a fundamental technique in modern organic chemistry, NMR spectroscopy offers an unparalleled level of structural detail, making it an indispensable tool for researchers, scientists, and professionals in drug development. This document will not only present the expected spectral data but also delve into the underlying principles that govern the chemical shifts and coupling constants, thereby offering a comprehensive understanding of the molecule's spectroscopic signature.
The Imperative of Structural Integrity in Research and Development
In the realm of chemical and pharmaceutical sciences, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This compound, a substituted benzophenone, serves as a valuable case study for the application of advanced spectroscopic techniques. Its structure, featuring two distinct aromatic rings and a carbonyl bridge, presents a rich tapestry of NMR-active nuclei, each with a unique electronic environment. A thorough understanding of its NMR spectra is crucial for confirming its identity, assessing its purity, and ensuring the validity of any subsequent biological or chemical studies.
Deciphering the Molecular Blueprint: ¹H and ¹³C NMR Analysis
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of these nuclei in a magnetic field, we can glean detailed information about the structure and connectivity of a molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, the relative number of protons of each type, and the electronic environment of each proton. For this compound, we can predict the following key features in its ¹H NMR spectrum:
-
Aromatic Protons: The spectrum will exhibit signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the unsubstituted phenyl ring will present as a complex multiplet, while the two protons on the trimethylphenyl ring will appear as distinct singlets due to the absence of adjacent protons for coupling.
-
Methyl Protons: Three distinct singlets are expected in the aliphatic region (typically δ 2.0-2.5 ppm), corresponding to the three methyl groups on the trimethylphenyl ring. The slight differences in their chemical shifts will be due to their different positions (ortho, meta, and para) relative to the carbonyl group and each other.
dot graph "" { graph [layout="neato", size="7,5", overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Predicted ¹H NMR correlations for this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
For this compound, the ¹³C NMR spectrum is predicted to show:
-
Carbonyl Carbon: A characteristic peak in the downfield region (δ 190-200 ppm) corresponding to the ketone carbonyl carbon.[1]
-
Aromatic Carbons: A series of peaks in the aromatic region (δ 120-150 ppm). The number of signals will reflect the symmetry of the molecule. The unsubstituted phenyl ring will show four signals (ipso, ortho, meta, and para carbons), while the trimethyl-substituted ring will exhibit six distinct signals for its aromatic carbons.
-
Methyl Carbons: Three signals in the aliphatic region (δ 15-25 ppm) corresponding to the three methyl groups.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 198 |
| Aromatic (unsubstituted ring) | 128 - 138 |
| Aromatic (substituted ring) | 130 - 140 |
| Methyl (CH₃) | 19 - 22 |
| Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound. |
A Comparative Perspective: Alternative and Complementary Analytical Techniques
While NMR spectroscopy is a powerhouse for structural elucidation, a multi-faceted analytical approach often provides the most robust validation. Other techniques that can be employed to confirm the structure of this compound include:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. A strong absorption band around 1660 cm⁻¹ would be characteristic of the conjugated ketone carbonyl group.
-
X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule.
Each of these techniques offers a unique piece of the structural puzzle, and their combined application provides an unassailable confirmation of the molecule's identity.
Experimental Protocol: Acquiring High-Quality NMR Data
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the instrument and sample concentration.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. c. Ensure the solution is homogeneous and free of any particulate matter.
2. Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). b. Use a standard pulse sequence (e.g., a 30° or 90° pulse). c. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans). d. Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.
4. ¹³C NMR Acquisition: a. Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm). b. Employ a proton-decoupled pulse sequence. c. Increase the number of scans significantly compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (often several hundred to thousands of scans). d. Process the data similarly to the ¹H NMR spectrum.
dot graph "" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
} Caption: A streamlined workflow for NMR data acquisition and analysis.
Conclusion
The structural validation of this compound through ¹H and ¹³C NMR spectroscopy is a clear demonstration of the power and precision of this analytical technique. By carefully analyzing the chemical shifts, coupling patterns, and integration of the NMR signals, a complete and unambiguous picture of the molecule's structure can be assembled. This guide serves as a comprehensive resource for researchers and scientists, providing not only the expected spectral data but also the fundamental principles and practical considerations necessary for successful structural elucidation. The rigorous application of these methods ensures the integrity and reliability of scientific research and development.
References
A Comparative Analysis of Phenyl(2,4,5-trimethylphenyl)methanone and Other Photoinitiators: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Phenyl(2,4,5-trimethylphenyl)methanone, a member of the substituted benzophenone family of photoinitiators. Recognizing the limited publicly available experimental data on this specific compound, this document establishes a comparative framework using well-characterized photoinitiators. This approach allows for an informed understanding of its potential performance characteristics based on the established principles of photochemistry and the known effects of molecular structure on photoinitiator efficacy. We will delve into the mechanistic nuances of Type I and Type II photoinitiators, present detailed experimental protocols for performance evaluation, and offer a data-driven comparison with industry-standard photoinitiators, including other benzophenone derivatives, acylphosphine oxides, and camphorquinone.
Introduction to Photoinitiators in Drug Development and Material Science
Photopolymerization, the process of using light to initiate a polymerization reaction, is a cornerstone of modern material science and advanced drug delivery systems. At the heart of this technology lies the photoinitiator, a molecule that absorbs light and generates reactive species to initiate polymerization. The choice of photoinitiator is critical, influencing curing speed, depth of cure, and the final physicochemical properties of the cured material, such as its mechanical strength and biocompatibility.[1]
Photoinitiators are broadly classified into two categories based on their mechanism of generating reactive species:
-
Type I Photoinitiators (α-Cleavage): These initiators undergo unimolecular bond cleavage upon light absorption to form two free radicals, both of which can initiate polymerization.[2]
-
Type II Photoinitiators (Hydrogen Abstraction): These initiators, upon excitation, abstract a hydrogen atom from a co-initiator (synergist), typically an amine, to generate an initiating radical.[1][2]
This compound belongs to the benzophenone family, which are classic Type II photoinitiators.[3][4] The substitution pattern on the aromatic rings of benzophenone derivatives can significantly influence their photochemical and photophysical properties.[3][4]
This compound: A Profile
This compound, as a substituted benzophenone, is expected to function as a Type II photoinitiator. The presence of the trimethyl-substituted phenyl group is anticipated to influence its properties in several ways:
-
UV Absorption: The alkyl substituents on the phenyl ring are likely to cause a slight red-shift (bathochromic shift) in the UV absorption spectrum compared to unsubstituted benzophenone. This could enhance its efficiency with light sources emitting at longer wavelengths.
-
Reactivity: The electron-donating nature of the methyl groups may influence the energy of the excited triplet state and the efficiency of hydrogen abstraction from a co-initiator.
-
Solubility and Compatibility: The increased alkyl substitution will likely enhance its solubility in non-polar monomers and oligomers.
While specific experimental data for this compound is scarce in publicly accessible literature, we can infer its performance characteristics by comparing it to other well-documented photoinitiators.
Comparative Photoinitiators: A Benchmark for Performance
To provide a comprehensive analysis, we will compare the expected performance of this compound with the following widely used photoinitiators:
-
Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone): A highly efficient, non-yellowing Type I photoinitiator.[3] It is often used in clear coatings where color stability is crucial.[3]
-
Lucirin TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide): A versatile Type I photoinitiator with excellent through-cure capabilities, especially in pigmented systems.[5] It is known for its low yellowing properties.
-
Camphorquinone (CQ): A classic Type II photoinitiator that is widely used in dental composites due to its good biocompatibility and absorption in the visible light range (blue light).[6] It requires a co-initiator, typically an amine.[6]
| Photoinitiator | Type | Chemical Name | Key Features |
| This compound | Type II (Predicted) | This compound | Expected good solubility in non-polar systems; potential for red-shifted absorption. |
| Irgacure 184 | Type I | 1-Hydroxycyclohexyl phenyl ketone | High efficiency, non-yellowing, good for clear coatings.[3] |
| Lucirin TPO | Type I | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Excellent through-cure, low yellowing, suitable for pigmented systems.[5] |
| Camphorquinone | Type II | 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione | Biocompatible, visible light absorption, standard in dental applications.[6] |
Mechanistic Pathways of Photoinitiation
The efficiency of a photoinitiator is fundamentally determined by its mechanism of generating free radicals.
Type I Photoinitiation: α-Cleavage
Upon absorption of UV light, Type I photoinitiators undergo a homolytic cleavage of a labile bond, typically adjacent to the carbonyl group, to generate two radical fragments.
Caption: Mechanism of Type I Photoinitiation.
Type II Photoinitiation: Hydrogen Abstraction
Type II photoinitiators, like benzophenones, are excited to a triplet state upon light absorption. This excited state then abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine) to form a ketyl radical and an amine-derived radical. The amine-derived radical is typically the primary initiating species.
Caption: Mechanism of Type II Photoinitiation.
Experimental Evaluation of Photoinitiator Performance
To objectively compare the performance of photoinitiators, standardized experimental protocols are essential. Here, we detail the methodologies for Real-Time Fourier Transform Infrared (FTIR) Spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).
Real-Time FTIR Spectroscopy for Monitoring Polymerization Kinetics
Real-Time FTIR is a powerful technique to monitor the disappearance of reactive functional groups (e.g., acrylate double bonds) in real-time during photopolymerization.[7][8] This allows for the determination of the rate of polymerization and the final conversion.
Experimental Workflow:
Caption: Workflow for Real-Time FTIR Analysis.
Detailed Protocol:
-
Formulation Preparation: Prepare a formulation containing the desired monomer(s), oligomer(s), and the photoinitiator at a specific concentration (e.g., 1-5 wt%). Ensure all components are thoroughly mixed.
-
Sample Preparation: Place a small drop of the liquid formulation onto a KBr salt plate. Gently place a second KBr plate on top to create a thin film of uniform thickness.
-
Instrument Setup:
-
Place the KBr sandwich in the sample holder of the FTIR spectrometer.
-
Position a UV light source to irradiate the sample.
-
Configure the FTIR software for rapid, continuous spectral acquisition (e.g., 1 scan per second).
-
-
Data Acquisition:
-
Record a background spectrum.
-
Begin spectral acquisition and, after a few seconds, turn on the UV lamp to initiate polymerization.
-
Continue recording spectra until the reaction is complete (i.e., the characteristic peak of the reactive group no longer decreases).
-
-
Data Analysis:
-
Measure the area of the characteristic absorption band of the reactive functional group (e.g., the acrylate C=C bond at approximately 1635 cm⁻¹) for each spectrum.
-
Calculate the percent conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area before irradiation and Aₜ is the peak area at time t.
-
Plot the conversion versus time to obtain the polymerization profile. The slope of this curve represents the rate of polymerization.
-
Photo-Differential Scanning Calorimetry (Photo-DSC) for Measuring Reaction Enthalpy
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction.[9][10] This technique provides information on the overall reaction enthalpy, the rate of heat evolution, and the total conversion.
Experimental Workflow:
Caption: Workflow for Photo-DSC Analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid photoinitiator-containing formulation into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the Photo-DSC cell.
-
Set the desired isothermal temperature for the experiment.
-
Purge the cell with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.
-
-
Data Acquisition:
-
Allow the sample to equilibrate at the set temperature.
-
Turn on the UV lamp to irradiate the sample.
-
Record the heat flow signal as a function of time until the exothermic peak returns to the baseline.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to obtain the total enthalpy of polymerization (ΔH_total).
-
The rate of polymerization is proportional to the heat flow (dH/dt).
-
The conversion at any given time can be calculated by dividing the cumulative heat released up to that time by the total heat of reaction.
-
Comparative Performance Data
| Parameter | Irgacure 184 | Lucirin TPO | Camphorquinone (with amine co-initiator) | This compound (Predicted) |
| UV Absorption Maxima (λmax) | ~245, 280, 330 nm | ~295, 368, 380, 400 nm[4] | ~468 nm[6] | Expected around 260-350 nm |
| Initiation Efficiency | High | Very High | Moderate | Moderate to High |
| Curing Speed | Fast | Very Fast | Moderate | Moderate to Fast |
| Through-Cure | Good | Excellent | Fair | Good |
| Yellowing | Low | Very Low | Moderate | Low to Moderate |
| Oxygen Inhibition | Moderate | Low | High | High |
| Biocompatibility | Good | Good | Excellent | To be determined |
Discussion and Conclusion
The selection of a photoinitiator is a multifactorial decision that requires a deep understanding of the interplay between the photoinitiator's chemistry, the formulation components, and the desired application.
-
This compound , as a substituted benzophenone, is anticipated to be a competent Type II photoinitiator. Its trimethyl substitution pattern likely enhances its solubility in hydrophobic formulations and may offer a favorable UV absorption profile. However, like other Type II initiators, it will require a co-initiator and will likely be susceptible to oxygen inhibition.
-
For applications demanding high curing speeds and excellent through-cure, especially in pigmented systems, a Type I photoinitiator like Lucirin TPO would be a superior choice. Its ability to generate two highly reactive free radicals upon cleavage contributes to its high efficiency.[11]
-
In applications where low yellowing and good surface cure are paramount, Irgacure 184 is an excellent candidate.[3] Its photobleaching properties minimize color formation in the final cured product.
-
When biocompatibility is the primary concern, particularly in biomedical and dental applications, Camphorquinone remains a leading choice due to its long history of safe use and its activation by visible light, which is less damaging to biological tissues.[6][12]
References
- 1. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Lucirin-TPO: Photoinitiator reactivity and curing time reduction | Pocket Dentistry [pocketdentistry.com]
- 6. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 2,4,5-Trimethylbenzophenone and 2,4,6-Trimethylbenzophenone as Photoinitiators
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Isomeric Effects on Photochemical Efficiency
In the realm of photopolymerization, the selection of a photoinitiator is a critical determinant of reaction kinetics and the final properties of the cured material. Benzophenone and its derivatives are a cornerstone class of Type II photoinitiators, valued for their efficacy and versatility. However, subtle variations in their molecular architecture, such as the placement of substituent groups, can profoundly impact their performance. This guide provides a detailed comparative analysis of two isomeric photoinitiators: 2,4,5-Trimethylbenzophenone and 2,4,6-Trimethylbenzophenone.
While direct, head-to-head experimental data for these specific isomers is not extensively available in the public domain, this guide will leverage established principles of photochemistry to elucidate their anticipated performance differences. We will explore how the isomeric substitution patterns influence their electronic and steric properties, and consequently, their efficacy as photoinitiators. Furthermore, this guide furnishes detailed experimental protocols to empower researchers to conduct their own comparative studies.
Introduction to Trimethylbenzophenone Isomers as Type II Photoinitiators
Both 2,4,5-Trimethylbenzophenone and 2,4,6-Trimethylbenzophenone are aromatic ketones that function as Type II photoinitiators. This class of initiators operates via a bimolecular mechanism, requiring a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the initiating free radicals. Upon absorption of UV radiation, the benzophenone derivative is promoted to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state.[1] The triplet state benzophenone then abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical and an aminoalkyl radical. The latter is primarily responsible for initiating the polymerization of monomers.
The efficiency of this process is contingent on several factors, including the UV absorption characteristics of the photoinitiator, the quantum yield of triplet formation, and the rate of hydrogen abstraction. The isomeric placement of the three methyl groups on the benzoyl ring in 2,4,5- and 2,4,6-trimethylbenzophenone is expected to modulate these properties, leading to distinct performance profiles.
Structural and Photochemical Properties
The key difference between the two isomers lies in the position of the methyl groups on the phenyl ring attached to the carbonyl group.
| Property | 2,4,5-Trimethylbenzophenone | 2,4,6-Trimethylbenzophenone |
| Chemical Structure | ||
| CAS Number | 52890-52-5[2] | 954-16-5[3] |
| Molecular Formula | C₁₆H₁₆O[2] | C₁₆H₁₆O[3] |
| Molecular Weight | 224.30 g/mol [2] | 224.30 g/mol [3] |
| Appearance | Colorless to Light orange to Yellow clear liquid (>95.0%(GC)) | Powder[4] |
Performance Comparison: A Mechanistic Perspective
The isomeric difference between 2,4,5- and 2,4,6-trimethylbenzophenone leads to significant variations in their steric and electronic environments, which are anticipated to influence their photochemical behavior.
The Role of Steric Hindrance in 2,4,6-Trimethylbenzophenone
The most striking structural feature of 2,4,6-trimethylbenzophenone is the presence of two methyl groups in the ortho positions relative to the carbonyl group. This ortho-substitution creates significant steric hindrance around the carbonyl moiety.[5] This steric congestion is expected to have two primary consequences:
-
Inhibition of Coplanarity: The steric clash between the ortho-methyl groups and the second phenyl ring will force the two aromatic rings out of plane. This disruption of coplanarity can affect the electronic conjugation of the molecule, which in turn influences its UV absorption characteristics.[6]
-
Reduced Reactivity of the Triplet State: The bulky ortho-methyl groups can physically shield the carbonyl oxygen of the excited triplet state, hindering its ability to abstract a hydrogen atom from the co-initiator. This steric impediment would likely lead to a lower rate of radical generation and, consequently, a reduced photoinitiation efficiency compared to less hindered isomers.
Electronic Effects and the Performance of 2,4,5-Trimethylbenzophenone
In contrast, 2,4,5-trimethylbenzophenone lacks the pronounced steric hindrance around the carbonyl group found in its 2,4,6-isomer. The methyl groups are located at the para, meta, and an ortho position, which is expected to have a more pronounced influence on the electronic properties of the molecule.
-
Hyperconjugation and Electron-Donating Effects: Methyl groups are known to be weakly electron-donating through hyperconjugation.[7] The presence of three such groups on the benzoyl ring will increase the electron density of the aromatic system. This can influence the energy levels of the n-π* and π-π* transitions, potentially shifting the UV absorption spectrum.[6]
-
Unhindered Carbonyl Group: The absence of a second ortho-substituent leaves the carbonyl group more accessible for interaction with the co-initiator. This would facilitate the hydrogen abstraction step, suggesting a potentially higher photoinitiation efficiency compared to the sterically hindered 2,4,6-isomer.
The following diagram illustrates the proposed photochemical mechanism for Type II benzophenone photoinitiators.
Caption: Generalized photochemical pathway for Type II benzophenone photoinitiators.
Experimental Protocols for Performance Evaluation
To empirically validate the anticipated performance differences between 2,4,5- and 2,4,6-trimethylbenzophenone, the following experimental protocols are recommended.
UV-Visible Spectroscopy
Objective: To determine and compare the UV absorption spectra, including the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε).
Methodology:
-
Solution Preparation: Prepare dilute solutions of each isomer in a suitable, UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 x 10⁻⁴ M).
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer and record a baseline spectrum with the solvent.
-
Measurement: Record the absorbance spectra of each solution over a range of 200-450 nm.
-
Data Analysis: Determine the λmax for each isomer. Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the kinetics of photopolymerization in real-time by observing the disappearance of monomer functional groups.
Methodology:
-
Formulation Preparation: Prepare photocurable formulations containing a standard monomer (e.g., trimethylolpropane triacrylate, TMPTA), a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB), and a controlled concentration of either 2,4,5- or 2,4,6-trimethylbenzophenone.
-
Sample Preparation: Place a small, uniform-thickness film of the formulation between two salt plates (e.g., KBr or BaF₂).
-
RT-FTIR Measurement: Place the sample in the FTIR spectrometer and initiate real-time data acquisition, monitoring the decrease in the characteristic absorption band of the acrylate double bond (typically around 1636 cm⁻¹). Simultaneously, expose the sample to a UV light source with a defined intensity and spectral output.
-
Data Analysis: Calculate the degree of conversion of the acrylate double bonds as a function of time. The initial slope of the conversion vs. time plot provides the rate of polymerization.
The following diagram illustrates a typical workflow for RT-FTIR analysis.
Caption: Experimental workflow for evaluating photoinitiator performance using RT-FTIR.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the exothermic photopolymerization reaction, which is proportional to the rate of polymerization.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the photocurable formulation into a DSC pan.
-
Photo-DSC Measurement: Place the sample pan in the Photo-DSC cell and equilibrate at the desired temperature. Expose the sample to a UV light source of known intensity and record the heat flow as a function of time.
-
Data Analysis: The heat flow curve can be integrated to determine the total heat of polymerization, which is proportional to the final conversion. The peak of the heat flow curve corresponds to the maximum rate of polymerization.
Conclusion
The isomeric substitution pattern in trimethylbenzophenones is predicted to have a significant impact on their performance as Type II photoinitiators. The steric hindrance in 2,4,6-trimethylbenzophenone is expected to reduce its photoinitiation efficiency by impeding the crucial hydrogen abstraction step. In contrast, the less sterically hindered 2,4,5-trimethylbenzophenone is anticipated to be a more efficient photoinitiator due to the greater accessibility of its carbonyl group.
While this guide provides a theoretical framework for understanding these differences, empirical validation through the detailed experimental protocols provided is essential for a definitive performance comparison. Such studies will not only elucidate the structure-activity relationships of these specific isomers but also contribute to the rational design of more efficient photoinitiators for a wide range of applications in materials science, drug delivery, and beyond.
References
- 1. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,4,6-Trimethylbenzophenone | C16H16O | CID 70380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trimethylbenzophenone | CymitQuimica [cymitquimica.com]
- 5. Sterically hindered diarylethenes with a benzobis(thiadiazole) bridge: photochemical and kinetic studies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Electronic effects on photochemistry: the diverse reaction dynamics of highly excited stilbenes and azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Phenyl(2,4,5-trimethylphenyl)methanone in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research and drug development, the toxicological profile of a compound is a critical determinant of its therapeutic potential. This guide provides a comprehensive comparative analysis of the potential cytotoxicity of Phenyl(2,4,5-trimethylphenyl)methanone, a compound of interest for various applications. Due to the limited direct research on this specific molecule, this document leverages data from structurally related benzophenone derivatives to forecast potential cytotoxic mechanisms and establish a robust framework for its experimental evaluation.
Introduction: The Benzophenone Scaffold and its Biomedical Significance
Benzophenones, characterized by a diaryl ketone core, are a class of compounds with diverse biological activities.[1] Their derivatives have been explored for anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] However, the same structural features that confer therapeutic effects can also lead to cellular toxicity. Understanding the structure-activity relationships (SAR) within this chemical family is paramount for predicting and mitigating adverse effects.
This compound features a specific substitution pattern—three methyl groups on one of the phenyl rings—that distinguishes it from more commonly studied benzophenones like the UV filter benzophenone-3 (BP-3). This unique structure necessitates a careful and evidence-based approach to assessing its cytotoxic potential before its consideration in any biomedical application.
Comparative Cytotoxicity Analysis: Insights from Benzophenone Derivatives
While direct experimental data for this compound is not extensively available, we can infer potential cytotoxic mechanisms by examining its structural analogues.
Oxidative Stress and Cellular Damage
A prominent mechanism of cytotoxicity for some benzophenone derivatives is the induction of oxidative stress. For instance, benzophenone-3 has been shown to cause cytotoxicity in rat thymocytes by increasing intracellular zinc levels, which in turn enhances vulnerability to oxidative stress.[3] The generation of reactive oxygen species (ROS) can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.
Interaction with Cellular Signaling Pathways
Benzophenone derivatives have been demonstrated to interact with various cellular signaling pathways. For example, certain aminobenzophenones act as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[4] While this can be a desirable therapeutic effect, off-target interactions with other kinases or signaling molecules could lead to unintended cytotoxicity. The substitution pattern on the phenyl rings plays a crucial role in determining the specificity and potency of these interactions.[4]
Anticancer Activity and Apoptosis Induction
Several benzophenone derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[2][5] This anticancer potential is often linked to the induction of apoptosis, or programmed cell death. The precise mechanisms can vary but may involve the disruption of mitochondrial function, activation of caspases, and DNA fragmentation.[6] The cytotoxic potential of this compound against cancer cells warrants investigation, as does its potential for off-target toxicity to healthy cells.
Table 1: Comparative Cytotoxicity of Selected Benzophenone Derivatives
| Compound | Cell Line(s) | Observed Effect | Putative Mechanism | Reference |
| Benzophenone-3 | Rat Thymocytes | Increased cell mortality | Oxidative stress, increased intracellular Zn2+ | [3] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | Human peripheral blood mononuclear cells | Inhibition of IL-1β and TNF-α | p38 MAP kinase inhibition | [4] |
| 2,4',6-trihydroxy-4-methoxy-benzophenone-2-O-β-d-glucoside derivative | Esophageal, stomach, and prostate cancer cell lines | Significant cytotoxicity (IC50 < 10 µM) | Not fully elucidated, potential for apoptosis induction | [5] |
| Benzophenone-1 and Benzophenone-3 | Human Hepatoma Cells | Apoptosis | Mitochondrial membrane potential disruption | [6] |
A Framework for Cytotoxicity Evaluation: Recommended Experimental Protocols
To rigorously assess the cytotoxicity of this compound, a multi-parametric approach is essential. The following protocols are based on established methods and align with the principles of regulatory guidelines for preclinical safety assessment.[7][8][9]
Initial Viability Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity via the LDH release assay.
Step-by-Step Methodology:
-
Cell Treatment: Follow the same cell seeding and treatment protocol as the MTT assay.
-
Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains the substrate and cofactor for the LDH enzyme.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.
-
Stop Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed to achieve maximum LDH release).
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
To determine whether cell death occurs via apoptosis or necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.
Signaling Pathway: Apoptosis Detection with Annexin V and PI
Caption: Differentiating cell states using Annexin V and Propidium Iodide.
Step-by-Step Methodology:
-
Cell Preparation: Culture and treat cells with this compound as described previously.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Conclusion and Future Directions
While direct evidence of the cytotoxicity of this compound is currently lacking in the scientific literature, a comparative analysis of its structural analogues provides a rational basis for predicting its potential toxicological profile. The benzophenone scaffold is associated with a range of biological activities, and the specific substitutions on the phenyl rings are critical determinants of these effects.
The experimental framework outlined in this guide provides a robust starting point for researchers to systematically evaluate the cytotoxicity of this compound. By employing a combination of viability, membrane integrity, and apoptosis assays, a comprehensive understanding of its effects on cells can be achieved. This data is essential for making informed decisions regarding the potential of this compound in any biomedical application and for guiding further preclinical development in accordance with established safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells [mdpi.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Type I and Type II Photoinitiators in Polymerization
For researchers, scientists, and professionals in drug development, the precise control of polymerization is paramount. Photopolymerization, a process initiated by light, offers unparalleled spatial and temporal control, making it a cornerstone of applications ranging from 3D printing of biomedical scaffolds to the encapsulation of therapeutic agents.[1][2] At the heart of this process lies the photoinitiator, a molecule that absorbs light and triggers the polymerization cascade.[3]
This guide provides an in-depth comparison of the two primary classes of radical photoinitiators: Type I (cleavage) and Type II (abstraction). Understanding the fundamental mechanistic differences and performance characteristics of these initiators is critical for optimizing photopolymerization processes, ensuring high efficiency, and achieving desired material properties in your research and development endeavors.[4][5]
The Fundamental Divide: Mechanisms of Radical Generation
The defining difference between Type I and Type II photoinitiators lies in their mechanism of generating the initial free radicals that drive polymerization.[6]
Type I Photoinitiators: A Unimolecular Cleavage
Type I photoinitiators, often referred to as cleavage-type initiators, are characterized by a unimolecular process.[7] Upon absorbing photons, typically in the UV range, the photoinitiator molecule is promoted to an excited state and undergoes homolytic cleavage of a labile bond, directly generating two radical fragments.[8][9] This process, known as a Norrish Type I reaction, is generally highly efficient and rapid.[10][11]
Common classes of Type I photoinitiators include benzoin ethers, acetophenone derivatives, and acylphosphine oxides.[12]
Caption: Mechanism of a Type I photoinitiator.
Type II Photoinitiators: A Bimolecular Abstraction
In contrast, Type II photoinitiators operate through a bimolecular mechanism. After absorbing light and reaching an excited triplet state, the photoinitiator itself does not cleave. Instead, it abstracts a hydrogen atom from a co-initiator or synergist molecule, which is typically a tertiary amine.[13] This process, a Norrish Type II reaction, generates a radical from the co-initiator, which then initiates polymerization, and a ketyl radical from the photoinitiator.[10][11]
Well-known Type II systems often involve benzophenones or thioxanthones as the photoinitiator and an amine as the co-initiator.[12][14]
Caption: Mechanism of a Type II photoinitiator system.
Performance Comparison: A Head-to-Head Analysis
The choice between Type I and Type II photoinitiators is dictated by the specific requirements of the application, including the desired cure speed, sensitivity to oxygen, and the chemical nature of the formulation.
| Feature | Type I Photoinitiators | Type II Photoinitiators |
| Initiation Mechanism | Unimolecular α-cleavage | Bimolecular hydrogen abstraction[7] |
| Cure Speed | Generally faster initiation[15] | Slower due to the bimolecular process[4] |
| Oxygen Inhibition | More susceptible | Less susceptible, especially with amine co-initiators |
| Wavelength Sensitivity | Typically UV-A (300-350 nm) for HAPs, near-visible for TPOs[13] | Often UV-C, but can be sensitized to longer wavelengths[13] |
| Co-initiator Required | No | Yes (e.g., tertiary amines)[13] |
| Common Examples | Irgacure 184, Irgacure 2959, TPO, BAPO[12][16][17] | Benzophenone, ITX, Camphorquinone[12][18] |
| Advantages | High initiation efficiency, simplicity (one-component)[7] | Reduced oxygen inhibition, broader absorption range[15] |
| Disadvantages | Susceptible to oxygen inhibition, potential for yellowing[15] | Slower cure speed, requires a co-initiator, potential for byproducts[4] |
Experimental Protocol for Comparative Evaluation
To objectively compare the performance of Type I and Type II photoinitiators, a standardized experimental approach is essential. The following protocol outlines a methodology for assessing key performance indicators.
Caption: Experimental workflow for comparing photoinitiators.
Step-by-Step Methodology:
-
Formulation Preparation:
-
Prepare a base formulation consisting of the desired monomer(s) and/or oligomer(s) (e.g., a mixture of acrylates).
-
Divide the base formulation into aliquots.
-
To each aliquot, add a specific concentration (e.g., 1% w/w) of the photoinitiator to be tested. For Type II systems, also add the appropriate co-initiator in the recommended stoichiometric ratio.
-
Ensure complete dissolution and homogenization of the components, protecting the mixture from ambient light.
-
-
Sample Preparation for Analysis:
-
For Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy, place a small drop of the formulation between two transparent substrates (e.g., KBr plates) to create a thin film of a defined thickness.[19]
-
For Photo-Differential Scanning Calorimetry (Photo-DSC), place a precise amount of the liquid formulation into an open aluminum pan.[20]
-
For depth of cure analysis, fill a cylindrical mold of a specific depth with the formulation.
-
-
Photocuring and Data Acquisition:
-
RT-FTIR: Place the sample in the FTIR spectrometer and initiate data collection. After a baseline is established, expose the sample to a light source (e.g., a UV-LED at a specific wavelength and intensity) and continuously record the IR spectra. The decrease in the peak area corresponding to the reactive functional group (e.g., acrylate C=C bond at ~1635 cm⁻¹) is monitored over time to determine the rate of polymerization and the final monomer conversion.[19][21]
-
Photo-DSC: Place the sample pan in the DSC cell. Irradiate the sample with a light source of known intensity and measure the heat flow as a function of time. The exothermic heat of polymerization provides information on the reaction kinetics and the total energy released.[20]
-
Hardness Testing: Cure the sample in the mold by exposing it to the light source for a defined period. After curing, remove the polymer from the mold and measure the hardness (e.g., Knoop hardness) at different depths from the surface exposed to light. The depth at which the hardness drops significantly indicates the depth of cure.[22]
-
-
Data Analysis:
-
From the RT-FTIR data, calculate the polymerization rate (Rp) and the final degree of conversion (DC).[22]
-
From the Photo-DSC data, determine the time to reach the maximum polymerization rate and the total enthalpy of the reaction.[20]
-
Plot the hardness as a function of depth to compare the through-cure performance of the different photoinitiators.
-
Concluding Remarks for the Practicing Scientist
The selection of a photoinitiator is a critical decision that significantly impacts the outcome of a photopolymerization process.
-
Choose Type I photoinitiators for applications demanding high cure speeds and where the detrimental effects of oxygen can be mitigated (e.g., by working in an inert atmosphere or using thicker samples). Their unimolecular nature offers a straightforward and efficient initiation pathway.[7][15]
-
Opt for Type II photoinitiator systems when working with thin films or coatings where oxygen inhibition is a major concern. The amine co-initiator not only participates in radical generation but also helps to consume dissolved oxygen, thereby reducing its inhibitory effects.[17] While generally slower, their performance in air can surpass that of Type I initiators.
In the fields of drug delivery and tissue engineering, where biocompatibility is a primary concern, the choice of photoinitiator and its concentration must be carefully optimized.[1][23] Water-soluble derivatives of both Type I and Type II photoinitiators have been developed to address the needs of hydrogel-based systems.[18] It is imperative to consider not only the polymerization efficiency but also the potential cytotoxicity of the photoinitiator and its photolysis byproducts.
Ultimately, the optimal photoinitiator is not universal but is instead highly dependent on the specific formulation, processing conditions, and end-use application. The experimental framework provided in this guide offers a robust starting point for making an informed, data-driven selection to advance your research and development objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoinitiator - Wikipedia [en.wikipedia.org]
- 4. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Norrish reaction - Wikipedia [en.wikipedia.org]
- 9. Norrish_reaction [chemeurope.com]
- 10. galaxy.ai [galaxy.ai]
- 11. Explain norrish type 1 and 2 reaction of photochemistry with its reaction.. [askfilo.com]
- 12. Types of Photoinitiators - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 13. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. paint.org [paint.org]
- 18. A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 20. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of a bulk drug is of paramount importance. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and others adhering to the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities.[1][2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the principal analytical technique for the separation, detection, and quantification of process-related impurities and degradation products, collectively known as related substances.[3][4][5]
This guide provides an in-depth comparison of two distinct, validated RP-HPLC methods for the determination of related substances in a hypothetical bulk drug, "Exemplaril." We will delve into the scientific rationale behind the methodological choices, present comparative experimental data, and provide a comprehensive, step-by-step protocol for method validation, grounded in the principles of scientific integrity and regulatory compliance.
The Criticality of a Stability-Indicating Method
A robust analytical method for related substances must be "stability-indicating." This means the method must be able to accurately measure the drug substance in the presence of its impurities, degradation products, and any potential interferents from the matrix.[6][7] To achieve this, forced degradation studies are an indispensable part of method development and validation.[6][8][9][10] These studies intentionally stress the drug substance under various conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to generate potential degradation products.[6][8][9][10] A successful stability-indicating method will resolve the peaks of these degradants from the main drug peak and from each other.[7]
Comparative Analysis of Two RP-HPLC Methods for Exemplaril
Here, we compare two hypothetical RP-HPLC methods, Method A and Method B, developed and validated for the determination of related substances in Exemplaril. The key difference lies in the stationary phase chemistry, which significantly influences selectivity.
-
Method A: Utilizes a traditional C18 (octadecyl) column, a workhorse in reversed-phase chromatography known for its high hydrophobicity.[11]
-
Method B: Employs a Phenyl-Hexyl column, which offers alternative selectivity through π-π and dipole-dipole interactions in addition to hydrophobic interactions.[12]
The choice of column is a critical parameter in method development, as different stationary phases can provide unique separation profiles for complex mixtures of impurities.[4][12]
Table 1: Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 10 mM Potassium Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20-80% B in 40 min | 30-70% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 35°C | 40°C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
The rationale for these differing conditions stems from the column chemistry. The C18 column in Method A often requires a strong ion-pairing agent like trifluoroacetic acid to improve the peak shape of polar and basic impurities. The Phenyl-Hexyl column in Method B, with its different retention mechanism, may perform better with a phosphate buffer and methanol as the organic modifier, offering a different selectivity profile.
Table 2: Comparative Validation Data
| Validation Parameter | Method A | Method B | ICH Acceptance Criteria (for impurities) |
| Specificity (Peak Purity) | Pass | Pass | Peak purity index > 0.999 |
| Linearity (r²) | > 0.999 for all impurities | > 0.999 for all impurities | r² ≥ 0.99[13] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 80.0 - 120.0%[13] |
| Precision (Repeatability, %RSD) | < 2.0% | < 1.5% | ≤ 10.0%[13] |
| Intermediate Precision (%RSD) | < 2.5% | < 2.0% | ≤ 10.0%[13] |
| LOD (µg/mL) | 0.05 | 0.04 | Reportable |
| LOQ (µg/mL) | 0.15 | 0.12 | Reportable |
| Robustness | Pass | Pass | No significant change in results |
Both methods meet the acceptance criteria outlined in the ICH Q2(R1) guideline.[14][15][16] However, Method B demonstrates slightly better precision and lower limits of detection (LOD) and quantification (LOQ), suggesting a higher sensitivity.[17] The choice between the two may depend on the specific impurity profile of Exemplaril. For instance, if critical isomeric impurities are present, the alternative selectivity of the Phenyl-Hexyl column in Method B might provide superior resolution.[12]
A Step-by-Step Guide to RP-HPLC Method Validation
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[18][19] The following is a comprehensive protocol for validating an RP-HPLC method for the determination of related substances, in line with ICH Q2(R1) guidelines.[14][15][20]
Experimental Protocol: RP-HPLC Method Validation
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.[21]
-
Procedure:
-
Prepare a system suitability solution containing the drug substance and known impurities at a concentration that will yield a measurable response.
-
Inject the solution six replicate times.
-
Calculate the relative standard deviation (%RSD) of the peak areas, retention times, tailing factor, and theoretical plates for the principal peak and impurity peaks.
-
-
Acceptance Criteria:
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[16][22][23]
-
Procedure:
-
Analyze a placebo (all formulation components except the drug substance).
-
Analyze the drug substance spiked with known impurities and degradation products.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[6][8][9]
-
Assess peak purity of the drug substance peak in the stressed samples using a photodiode array (PDA) detector.
-
-
Acceptance Criteria:
-
No interference from the placebo at the retention times of the drug substance and its impurities.
-
All impurity and degradation peaks should be well-resolved from the drug substance peak (resolution > 1.5).
-
The peak purity index for the drug substance peak in stressed samples should be greater than 0.999.
-
3. Linearity:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[17][22]
-
Procedure:
-
Prepare a series of solutions of each known impurity at a minimum of five different concentrations, typically ranging from the limit of quantification (LOQ) to 120% or 150% of the specification limit.[16][17]
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.[13]
-
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[3][22][23]
-
Procedure:
-
Prepare a placebo spiked with known impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of each impurity.
-
-
Acceptance Criteria:
-
The mean recovery should be within 80.0% to 120.0% for impurities.[13]
-
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[22]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the drug substance spiked with impurities at 100% of the specification level on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The %RSD for the areas of each impurity should be ≤ 10.0%.[13]
-
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[17][22]
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of solutions at low concentrations and inject them. Calculate the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) where σ is the standard deviation of the response and S is the slope of the calibration curve.[17]
-
-
-
Acceptance Criteria: The LOQ should be verified by demonstrating acceptable precision and accuracy at this concentration.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23][24]
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution under each of these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should still be met, and there should be no significant change in the resolution of critical peak pairs.
Visualizing the Workflow and Logical Relationships
To better understand the interconnectedness of the validation process, the following diagrams illustrate the overall workflow and the relationship between key validation parameters.
Conclusion
The development and validation of a robust RP-HPLC method for the determination of related substances is a scientifically rigorous and legally mandated process in the pharmaceutical industry.[18][25] By carefully selecting chromatographic conditions, particularly the column chemistry, and meticulously executing a comprehensive validation protocol as outlined by ICH guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of bulk drugs.[20][26] The comparative data presented for Method A and Method B underscores the importance of evaluating different stationary phases to achieve optimal separation and sensitivity for a given set of analytes. Ultimately, a well-validated, stability-indicating method is a cornerstone of a robust quality control strategy, providing confidence in the data generated throughout the lifecycle of a drug product.[25]
References
- 1. theaspd.com [theaspd.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. veeprho.com [veeprho.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jocpr.com [jocpr.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 18. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 19. fda.gov [fda.gov]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. jmpas.com [jmpas.com]
- 22. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. pharmainfo.in [pharmainfo.in]
- 25. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 26. starodub.nl [starodub.nl]
Confirming the Molecular Weight of Phenyl(2,4,5-trimethylphenyl)methanone: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a foundational step in chemical characterization. This guide provides an in-depth comparison of mass spectrometry techniques for confirming the molecular weight of Phenyl(2,4,5-trimethylphenyl)methanone, a substituted aromatic ketone. We will delve into the principles of Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights and detailed experimental protocols to ensure trustworthy and accurate results.
This compound, with a molecular formula of C₁₆H₁₆O, has a calculated molecular weight of approximately 224.30 g/mol [1]. Mass spectrometry stands as a powerful analytical tool for verifying this, providing not only the molecular weight but also structural information through fragmentation analysis.
Choosing the Right Ionization Technique: A Critical First Step
The choice of ionization technique is paramount and depends on the analyte's properties and the desired information. For a relatively non-polar and volatile compound like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each with distinct advantages and outcomes.
Electron Ionization (EI): The Classic Approach for Volatile Compounds
EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV) in the gas phase[2][3]. This process is energetic enough to not only ionize the molecule by ejecting an electron to form a radical cation (M•+) but also to induce extensive fragmentation[3].
Why Choose EI?
-
Reproducible Fragmentation: EI spectra are highly reproducible and can be compared against established libraries (e.g., NIST) for compound identification.
-
Structural Information: The fragmentation patterns provide a detailed fingerprint of the molecule's structure. For aromatic ketones, characteristic cleavages occur at the bonds adjacent to the carbonyl group[4][5].
-
Compatibility with Gas Chromatography (GC): EI is the most common ionization source for GC-MS, a powerful technique for separating and analyzing volatile and semi-volatile compounds[6].
Expected Fragmentation in EI: For this compound, the molecular ion peak (M•+) at m/z 224 is expected to be observed. Key fragmentation pathways for aromatic ketones include the loss of the phenyl group (C₆H₅•) to form the 2,4,5-trimethylbenzoyl cation, and the loss of the trimethylphenyl group to form the benzoyl cation (C₆H₅CO⁺, m/z 105). The tropylium ion (C₇H₇⁺, m/z 91) and the phenyl cation (C₆H₅⁺, m/z 77) are also common fragments in the mass spectra of compounds containing a benzyl or phenyl moiety, respectively[7].
Electrospray Ionization (ESI): A Softer Touch for a Clearer Molecular Ion
ESI is a "soft" ionization technique that generates ions from a solution. It is particularly well-suited for polar and thermally labile molecules but can also be adapted for non-polar compounds[8]. ESI typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation[3].
Why Choose ESI?
-
Clear Molecular Ion Peak: The primary advantage of ESI is the generation of a prominent quasimolecular ion with little to no fragmentation, providing an unambiguous determination of the molecular weight.
-
Compatibility with Liquid Chromatography (LC): ESI is the ionization source of choice for LC-MS, which is ideal for analyzing a wider range of compounds, including those that are not volatile enough for GC[6].
-
Versatility: While traditionally used for polar molecules, modifications in solvent systems can facilitate the analysis of non-polar compounds like this compound[8][9].
Experimental Protocols: A Step-by-Step Guide
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is crucial to avoid contamination and ensure accurate results. The key is to dissolve the analyte in a suitable solvent and at an appropriate concentration.
General Guidelines:
-
Purity: Ensure the sample is as pure as possible to avoid interference from impurities.
-
Solvent Selection: Use high-purity, volatile solvents. For GC-MS, solvents like dichloromethane or hexane are suitable[10]. For LC-MS, a mixture of organic solvents like methanol or acetonitrile with water is common[11].
-
Concentration: A typical starting concentration is around 1 mg/mL, which is then further diluted to the microgram or nanogram per milliliter range depending on the instrument's sensitivity[11].
-
Filtration: Always filter the final solution through a 0.22 µm filter to remove any particulate matter that could clog the instrument[12].
Protocol 1: GC-MS with Electron Ionization
This protocol is designed for the analysis of this compound using a standard GC-MS system.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of dichloromethane.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Gas Chromatography Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Protocol 2: LC-MS with Electrospray Ionization
This protocol outlines the analysis of this compound using an LC-MS system with an ESI source.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of methanol or acetonitrile. Dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL[11].
-
Liquid Chromatography Conditions:
-
Column: A C18 reverse-phase column is appropriate.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid to facilitate protonation) is typically used.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 400.
-
Solvent Considerations: For non-polar compounds, using a solvent system with a good proton donor can enhance ionization[8].
-
Data Presentation and Interpretation: A Comparative Analysis
The data obtained from EI and ESI will provide complementary information.
Table 1: Comparison of Expected Mass Spectrometry Data for this compound
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion Observed | Molecular Ion (M•⁺) | Protonated Molecule ([M+H]⁺) |
| Expected m/z | ~224 | ~225 |
| Fragmentation | Extensive | Minimal |
| Key Fragment Ions (m/z) | 105 (Benzoyl cation), 91 (Tropylium ion), 77 (Phenyl cation) | Typically none observed |
| Primary Information | Molecular Weight and Structural Fingerprint | Unambiguous Molecular Weight |
Visualization of Experimental Workflows
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. rroij.com [rroij.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. bestchoice.net.nz [bestchoice.net.nz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organomation.com [organomation.com]
- 7. fiveable.me [fiveable.me]
- 8. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to Differentiating Isomers of Trimethylbenzophenone Using Spectroscopic Techniques
For researchers in synthetic chemistry and drug development, the unambiguous identification of constitutional isomers is a foundational requirement for establishing structure-activity relationships and ensuring batch-to-batch consistency. Compounds like trimethylbenzophenone, which possess the same molecular formula (C₁₆H₁₆O) but differ in the substitution pattern of the methyl groups on one of the phenyl rings, present a common analytical challenge. While they share the same mass, their distinct molecular symmetries and electronic environments provide unique spectroscopic fingerprints.
This guide provides an in-depth comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) for the effective differentiation of three common trimethylbenzophenone isomers: 2,4,6-trimethylbenzophenone , 3,4,5-trimethylbenzophenone , and 2,3,4-trimethylbenzophenone . We will move beyond a simple listing of techniques to explain the causality behind experimental choices, empowering you to select the most efficient analytical workflow.
The Analytical Challenge: Three Faces of C₁₆H₁₆O
The core challenge lies in the subtle structural differences between the isomers, which can lead to significant changes in their chemical and physical properties. An effective analytical strategy must be sensitive to these differences.
-
2,4,6-Trimethylbenzophenone: Features methyl groups at positions ortho and para to the carbonyl group. This substitution pattern introduces significant steric hindrance and high molecular symmetry.
-
3,4,5-Trimethylbenzophenone: Possesses a symmetrical substitution pattern with methyl groups at the meta and para positions, resulting in less steric hindrance around the carbonyl group compared to the 2,4,6-isomer.
-
2,3,4-Trimethylbenzophenone: An unsymmetrical substitution pattern, which results in a lower degree of molecular symmetry compared to the other two isomers.
Strategic Analytical Workflow
A multi-technique approach is the most robust strategy for isomer differentiation. The following workflow illustrates a logical progression from rapid, preliminary analysis to definitive structural confirmation.
Caption: Strategic workflow for isomer differentiation.
¹H and ¹³C NMR Spectroscopy: The Definitive Toolkit
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for distinguishing constitutional isomers.[1][2] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.[2][3] The key to differentiating the trimethylbenzophenone isomers lies in analyzing the molecular symmetry, which dictates the number of unique signals in the spectrum.
Causality Behind NMR Differentiation
The number of signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei.[4]
-
High Symmetry (e.g., 2,4,6- and 3,4,5-isomers): Fewer signals will be observed because many of the protons and carbons are in identical chemical environments.
-
Low Symmetry (e.g., 2,3,4-isomer): More signals will be observed as fewer nuclei are chemically equivalent.
Comparative NMR Data
| Isomer | Predicted ¹H NMR Signals (Trimethylated Ring) | Predicted ¹³C NMR Signals (Total Unique Carbons) |
| 2,4,6-Trimethylbenzophenone | Aromatic: 1 singlet (2H). Methyl: 2 singlets (6H for ortho-CH₃, 3H for para-CH₃). | Fewer signals due to high symmetry. Expect ~8-9 unique signals. |
| 3,4,5-Trimethylbenzophenone | Aromatic: 1 singlet (2H). Methyl: 2 singlets (6H for meta-CH₃, 3H for para-CH₃). | Fewer signals due to high symmetry. Expect ~8-9 unique signals. |
| 2,3,4-Trimethylbenzophenone | Aromatic: 2 doublets (1H each). Methyl: 3 distinct singlets (3H each). | More signals due to lack of symmetry. Expect up to 16 unique signals. |
Note: The unsubstituted phenyl ring will show complex multiplets in the ~7.4-7.8 ppm region for all isomers. The key differentiators are the signals from the substituted ring.
The most striking difference is immediately apparent in the ¹H NMR spectrum. The 2,3,4-isomer will uniquely display three separate methyl singlets , while the other two highly symmetric isomers will each show only two methyl singlets . Differentiating between the 2,4,6- and 3,4,5- isomers can then be achieved by observing the chemical shifts, particularly of the methyl groups, which are influenced by steric and electronic effects. Advanced 2D NMR techniques like COSY and HMBC can be used to confirm proton-proton and proton-carbon connectivities if any ambiguity remains.[1][5]
Infrared (IR) Spectroscopy: A First Pass Analysis
IR spectroscopy provides valuable preliminary clues based on molecular vibrations. While not as definitive as NMR, it is a rapid technique that can strongly suggest the substitution pattern of an aromatic ring.[6][7][8][9]
Key Diagnostic Regions
-
Carbonyl (C=O) Stretching (1700-1660 cm⁻¹): The electronic environment and steric hindrance around the carbonyl group influence its stretching frequency. The ortho-methyl groups in 2,4,6-trimethylbenzophenone cause steric hindrance, which can disrupt the coplanarity of the carbonyl group with the trimethylated ring. This reduces conjugation and typically shifts the C=O stretch to a higher wavenumber (frequency) compared to less hindered ketones.[10]
-
C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): This "fingerprint" region is highly characteristic of the aromatic substitution pattern.[7][11] The number and position of adjacent hydrogens on the ring determine the absorption pattern.
Comparative IR Data
| Isomer | Expected C=O Stretch (cm⁻¹) | Expected Aromatic C-H OOP Bending Pattern |
| 2,4,6-Trimethylbenzophenone | Higher frequency (~1670-1680 cm⁻¹) | Isolated H: Strong band ~880-860 cm⁻¹ |
| 3,4,5-Trimethylbenzophenone | Lower frequency (~1660-1670 cm⁻¹) | Isolated H: Strong band ~880-860 cm⁻¹ |
| 2,3,4-Trimethylbenzophenone | Lower frequency (~1660-1670 cm⁻¹) | Two adjacent H's: Strong band ~820-780 cm⁻¹ |
By analyzing both the carbonyl stretch and the C-H bending regions, a researcher can quickly narrow down the possibilities before proceeding to NMR.
Mass Spectrometry (MS): Differentiating Through Fragmentation
In mass spectrometry, constitutional isomers will have the identical molecular weight and thus the same molecular ion peak (M⁺•).[12] For trimethylbenzophenone, this peak will appear at an m/z of 224.[13][14] Differentiation, therefore, relies on analyzing the fragmentation patterns, which are dictated by the relative stability of the resulting carbocations and radicals.
Primary Fragmentation Pathway
The most common cleavage occurs at the bond between the carbonyl carbon and the aromatic rings, known as alpha-cleavage. This can generate two primary acylium ions:
-
Benzoyl cation: C₆H₅CO⁺ (m/z = 105)
-
Trimethylbenzoyl cation: (CH₃)₃C₆H₂CO⁺ (m/z = 147)
The relative abundance of these fragments can be diagnostic. For 2,4,6-trimethylbenzophenone , the formation of the mesitoyl cation (2,4,6-trimethylbenzoyl cation, m/z 147) is a particularly stable and therefore abundant fragment ion observed in its mass spectrum.[13][15] The steric hindrance from the ortho-methyl groups can also promote this cleavage. While the other isomers will also produce a fragment at m/z 147, its relative intensity compared to the m/z 105 fragment may differ, providing a basis for differentiation.
Comparative MS Fragmentation Data
| Isomer | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) | Distinguishing Feature |
| 2,4,6-Trimethylbenzophenone | 224 | 105, 147 , 209 (M-15) | Often a very prominent peak at m/z 147 .[13][15] |
| 3,4,5-Trimethylbenzophenone | 224 | 105, 147, 209 (M-15) | Relative intensities of 105 vs. 147 may differ from the 2,4,6-isomer. |
| 2,3,4-Trimethylbenzophenone | 224 | 105, 147, 209 (M-15) | Likely to show a unique ratio of fragment ion intensities due to different radical/cation stability. |
Detailed Experimental Protocol: ¹H NMR Spectroscopy
As the most conclusive method, a robust NMR protocol is essential.
Objective: To acquire a high-resolution ¹H NMR spectrum for unambiguous isomer identification.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the trimethylbenzophenone isomer.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice as it is a good solvent for ketones and its residual peak at ~7.26 ppm does not typically interfere with the aromatic signals of interest.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks for the TMS and solvent signals.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of approximately -1 to 12 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 2-3 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks have a positive, symmetrical lineshape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts, integration values, and splitting patterns to elucidate the structure.
-
Conclusion and Synthesis
Differentiating the constitutional isomers of trimethylbenzophenone is a task readily accomplished with modern spectroscopic techniques. While each method offers valuable information, their strengths are most realized when used in a complementary fashion.
-
Mass Spectrometry serves as the initial confirmation of molecular weight.
-
Infrared Spectroscopy offers a rapid, low-cost method to gain initial structural clues, particularly regarding the substitution pattern.
-
NMR Spectroscopy (¹H and ¹³C) stands as the unequivocal gold standard. The number of signals in both proton and carbon spectra, driven by molecular symmetry, provides a definitive and unambiguous fingerprint for each isomer.
The following decision tree summarizes the identification logic:
Caption: Decision tree for isomer identification.
By methodically applying this integrated spectroscopic approach, researchers can confidently and efficiently determine the precise structure of their synthesized compounds, ensuring the integrity and validity of their subsequent scientific investigations.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. jchps.com [jchps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. aclanthology.org [aclanthology.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. 2,4,6-Trimethylbenzophenone | C16H16O | CID 70380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzophenone, 2,4,6-trimethyl- [webbook.nist.gov]
- 15. Benzophenone, 2,4,6-trimethyl- [webbook.nist.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Disposal of Phenyl(2,4,5-trimethylphenyl)methanone
For researchers at the forefront of scientific innovation, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and professional responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Phenyl(2,4,5-trimethylphenyl)methanone (CAS No. 52890-52-5), ensuring that its journey from synthesis to disposal is managed with scientific rigor.
Section 1: Hazard Profile and Risk Assessment
Understanding the intrinsic properties of a compound is the foundational step in managing its waste. This compound, an aromatic ketone, must be treated as hazardous waste. While a comprehensive, officially published Safety Data Sheet (SDS) with GHS classifications for this specific compound is not consistently available across all suppliers, data from closely related structural analogs and supplier information allow for a robust risk assessment.
One available SDS for 2,4,5-Trimethylbenzophenone indicates that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[1] However, it is a common principle in chemical safety to handle substances with incomplete toxicological data with a high degree of caution. Aromatic ketones as a class can present risks, and related compounds show hazards such as skin, eye, and respiratory irritation.[2][3]
It is imperative to consult the specific SDS provided by your supplier before handling or disposing of this chemical. The table below summarizes the known information and highlights the importance of treating this compound with care.
| Property | Data/Information | Implication for Disposal |
| Chemical Name | This compound | Aromatic Ketone |
| CAS Number | 52890-52-5 | Unique identifier for waste tracking. |
| Molecular Formula | C₁₆H₁₆O | Non-halogenated organic compound. |
| Physical State | Solid | Low volatility, but dust can be an inhalation hazard. |
| GHS Hazards | Not definitively classified; analogs suggest potential for skin/eye/respiratory irritation.[2][3] | Assume hazardous. Requires PPE during handling and segregation from non-hazardous waste. |
| Environmental | Potential for aquatic toxicity, as seen with many aromatic compounds.[4] | Must be prevented from entering drains or soil.[5] Disposal must be via approved hazardous waste streams. |
Section 2: In-Lab Waste Management: The First Line of Defense
Proper disposal begins the moment the compound is deemed waste. Adherence to in-lab handling protocols is non-negotiable and forms the basis of a compliant disposal pathway.
Personal Protective Equipment (PPE)
Before handling waste this compound, at a minimum, the following PPE must be worn:
-
Safety Glasses or Goggles: Approved under standards such as OSHA's 29 CFR 1910.133.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate.
-
Laboratory Coat: To protect from incidental contact.
Waste Segregation and Containerization
The principle of segregation is paramount to prevent unintended chemical reactions and to ensure cost-effective, compliant disposal.
-
Designate a Waste Stream: this compound waste should be classified as non-halogenated solid organic waste .
-
Select the Proper Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene) clearly labeled "Hazardous Waste."
-
Labeling: The container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Handle with Caution").
-
The date accumulation started.
-
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads used for spills, must be placed in the same solid hazardous waste container.
Containers must remain closed except when adding waste.[6] This is a common point of failure in regulatory inspections and a critical safety measure to prevent the release of fumes or dust.
Section 3: The Disposal Workflow: A Step-by-Step Protocol
Disposing of chemical waste is a systematic process that ensures safety and regulatory compliance from the laboratory bench to the final treatment facility. This workflow is a self-validating system, with each step building upon the last to ensure a secure chain of custody.
References
Safeguarding Your Research: A Practical Guide to Handling Phenyl(2,4,5-trimethylphenyl)methanone
In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our researchers are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of Phenyl(2,4,5-trimethylphenyl)methanone (also known as Mesityl(phenyl)methanone or 2,4,6-Trimethylbenzophenone, CAS No. 954-16-5). Our goal is to empower you with the knowledge to not only follow safety procedures but to understand the rationale behind them, ensuring a culture of safety and scientific excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a compound that requires careful handling due to its specific hazard profile. A thorough understanding of these risks is the foundation of a robust safety plan.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4) [1][2][3][4]
-
Causes skin irritation (Category 2) [1]
-
May cause respiratory irritation (Category 3) [1]
-
Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1) [2][3][4]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The crystalline or powder form of this solid can become airborne, especially during weighing and transfer, increasing the risk of inhalation and inadvertent contact with skin and eyes. The aquatic toxicity also mandates stringent disposal procedures to prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table summarizes the recommended PPE for handling this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting | Safety goggles with side-shields, Nitrile gloves, Laboratory coat | Protects against eye irritation from dust particles. Prevents skin irritation upon contact. Provides a barrier against incidental spills. |
| Solution Preparation and Transfers | Chemical splash goggles, Nitrile gloves, Laboratory coat | Offers enhanced protection from splashes directly to the eyes. Prevents skin contact with the dissolved compound. Protects personal clothing. |
| Large-Scale Operations or Potential for Dusting | Full-face shield, Chemical-resistant apron over a lab coat, Nitrile gloves, Respiratory protection (N95 or higher) | Provides maximum protection for the face and eyes. Adds an extra layer of protection against significant splashes. Essential for preventing skin contact. Mitigates the risk of inhaling airborne particles. |
It is imperative that gloves are inspected before use and that proper glove removal techniques are employed to avoid skin contamination.[5] Always wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the reproducibility of your experiments.
3.1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated area.
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Assemble all necessary equipment and reagents before retrieving the chemical from storage.
-
Don the appropriate PPE as outlined in the table above.
3.2. Handling:
-
When weighing the solid, use a draft shield or conduct the operation in a fume hood to minimize the generation of airborne dust.
-
Handle the compound with care, avoiding any actions that could create dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.
3.3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Do not allow the spilled material or cleaning runoff to enter drains or waterways.[1][2]
Disposal Plan: Environmental Responsibility
Due to its high aquatic toxicity, proper disposal of this compound and its containers is crucial.
-
Waste Collection: All waste materials, including unused product, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Do not reuse empty containers.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.
Visualizing the Safety Workflow
To further clarify the decision-making process for safe handling, the following diagram illustrates the workflow from risk assessment to the completion of a task involving this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
